N-Formyl-Met-Leu-Phe-Lys
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERILMBTPCSYNG-MLCQCVOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432452 | |
| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67247-11-4 | |
| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Formyl-Met-Leu-Phe-Lys (fMLFK): Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a potent synthetic tetrapeptide that acts as a powerful chemoattractant for phagocytic leukocytes, playing a crucial role in the innate immune response. As an N-formylated peptide, it mimics bacterial proteins and activates a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), with a particularly high affinity for FPR1. This activation triggers a cascade of intracellular signaling events, leading to essential cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the chemical structure and synthesis of fMLFK, detailed experimental protocols for its biological characterization, and a summary of its key quantitative data. Furthermore, it elucidates the primary signaling pathways initiated by fMLFK binding to its receptor.
Chemical Structure and Properties
This compound is a tetrapeptide with the sequence N-Formyl-Methionine-Leucine-Phenylalanine-Lysine. The N-terminal methionine is formylated, a key feature for its recognition by FPRs.
Chemical Structure:
Table 1: Chemical and Physical Properties of fMLFK [1][2]
| Property | Value |
| Molecular Formula | C27H43N5O6S |
| Molecular Weight | 565.73 g/mol |
| CAS Number | 104180-18-9 |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water. Soluble in DMSO and DMF.[1] |
| Purity | Typically >95% |
| Storage | Store at -20°C |
Synthesis of this compound
The synthesis of fMLFK is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal formylation.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of the peptide backbone on a resin support.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Leu-OH
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine (B10760008) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Phenylalanine):
-
Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Leu-OH and Fmoc-Met-OH sequentially.
-
Final Fmoc Deprotection: After coupling the final methionine residue, perform a final Fmoc deprotection as described in step 2.
Experimental Protocol: N-Terminal Formylation
Materials:
-
Peptidyl-resin (Met-Leu-Phe-Lys(Boc)-Wang resin)
-
Formic acid
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Formic Acid: In a separate flask, dissolve formic acid (10 equivalents) and isobutyl chloroformate (10 equivalents) in DCM and cool to 0°C.
-
Addition of Base: Slowly add NMM (10 equivalents) to the cooled solution.
-
Formylation Reaction: Add the activated formic acid mixture to the peptidyl-resin and shake for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM and DMF.
Cleavage and Purification
Procedure:
-
Cleavage from Resin: Treat the formylated peptidyl-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final fMLFK peptide as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Biological Activity and Signaling Pathways
fMLFK exerts its biological effects primarily through the activation of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.
Receptor Binding and Activation
fMLFK is a potent and selective agonist for FPR1. The binding of fMLFK to FPR1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family.
Table 2: Receptor Activation Potency (EC50 values)
| Peptide | Receptor | EC50 (nM) |
| fMLFK | FPR1 | 3.5 [3] |
| fMLFK | FPR2 | 6700[3] |
| fMLP | FPR1 | ~1-10 |
Downstream Signaling Pathways
The activation of the Gi protein by the fMLFK-FPR1 complex initiates several downstream signaling cascades:
-
Phospholipase C (PLC) Pathway: The Gβγ subunits of the activated G protein stimulate PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt/PKB, which are involved in cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 can also lead to the activation of the MAPK cascade, including ERK1/2, p38, and JNK. This pathway is crucial for gene expression and cell differentiation.
Key Experimental Protocols for Biological Characterization
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Neutrophils or FPR1-expressing cell line
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
fMLFK
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Isolate primary neutrophils or culture an FPR1-expressing cell line to confluency.
-
Dye Loading: Incubate the cells with Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the cell plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of fMLFK at various concentrations.
-
Record the change in fluorescence intensity over time (Excitation: ~494 nm, Emission: ~516 nm).
-
-
Data Analysis: Determine the EC50 value from the dose-response curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber with a porous membrane (3-5 µm pores)
-
RPMI-1640 medium
-
fMLFK
Procedure:
-
Chamber Setup:
-
Add RPMI-1640 medium containing various concentrations of fMLFK to the lower chamber of the Boyden apparatus.
-
Add medium without fMLFK to the control wells.
-
-
Cell Seeding: Place a suspension of isolated neutrophils in RPMI-1640 in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
Remove the membrane and fix and stain the cells that have migrated to the underside.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of fMLFK to determine the optimal chemotactic concentration.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions, a key component of the oxidative burst in neutrophils.
Materials:
-
Isolated human neutrophils
-
Cytochrome c
-
fMLFK
-
Superoxide dismutase (SOD)
-
Spectrophotometer
Procedure:
-
Cell Suspension: Prepare a suspension of neutrophils in a suitable buffer.
-
Assay Mixture: In a microplate well, combine the neutrophil suspension, cytochrome c, and either buffer (control) or fMLFK. For a negative control, add SOD to a separate set of wells to scavenge superoxide.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c.
Conclusion
This compound is a valuable tool for studying the intricacies of the innate immune system and the signaling pathways governed by formyl peptide receptors. Its straightforward synthesis and potent, selective biological activity make it an ideal probe for investigating leukocyte chemotaxis, inflammation, and host defense mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize fMLFK effectively in their studies and to explore the therapeutic potential of targeting the FPR signaling axis.
References
fMLFK Peptide Function in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system constitutes the first line of defense against invading pathogens. A crucial element of this response is the rapid recruitment and activation of phagocytic leukocytes, such as neutrophils and macrophages, to sites of infection or tissue damage. This process is orchestrated by a variety of chemoattractants, among which N-formylated peptides play a pivotal role. These peptides, derived from bacterial or mitochondrial proteins, are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).
This technical guide focuses on the N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) peptide, a potent agonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). While the prototypical formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF), has been extensively studied for its high affinity towards Formyl Peptide Receptor 1 (FPR1), fMLFK demonstrates a preferential and potent activity at FPR2.[1][2] This interaction triggers a cascade of intracellular signaling events that are central to the innate immune response, including chemotaxis, the production of reactive oxygen species (ROS), and the release of inflammatory cytokines. Understanding the specific function and signaling of fMLFK is critical for elucidating the nuanced roles of different formyl peptides in immunity and for the development of targeted therapeutics for inflammatory diseases.
While extensive quantitative data exists for the closely related peptide fMLF, specific binding affinities (Kd) and precise EC50 values for fMLFK across all functional assays are not as widely documented in the current literature. However, available data consistently indicates that the addition of a C-terminal lysine (B10760008) residue enhances the peptide's potency at FPR2.[1] This guide will synthesize the available information on fMLFK and leverage the comprehensive data on fMLF to provide a thorough understanding of its role in innate immunity.
Formyl Peptide Receptors: The Gateway for fMLFK Signaling
The FPR family in humans consists of three members: FPR1, FPR2/ALX, and FPR3.[3] These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells.[4] fMLFK primarily exerts its effects through FPR2, a receptor known for its promiscuity in ligand binding, interacting with a wide array of both pro-inflammatory and anti-inflammatory molecules.[1][3] The C-terminal positive charge of the lysine residue in fMLFK is a key determinant for its enhanced activity at FPR2 compared to fMLF.[1][2]
Quantitative Data on fMLFK and fMLF Activity
The following tables summarize the available quantitative data for fMLFK and the closely related peptide fMLF to provide a comparative overview of their activity.
Table 1: Receptor Binding Affinity and Functional Potency of fMLFK and fMLF
| Peptide | Receptor | Cell Type/System | Assay | Value | Citation |
| fMLF | FPR1 | Human Neutrophils | Binding Affinity (Kd) | ~1 nM | [2] |
| fMLF | FPR2/ALX | Transfected Cells | Binding Affinity (Kd) | ~430 nM | [2] |
| fMLFK | FPR2/ALX | Transfected Cells | Calcium Flux (EC50) | 86 nM | [2] |
| fMLF | FPR2/ALX | Transfected Cells | Calcium Flux | Micromolar concentrations required | [2] |
| fMLF | FPR1 | Human Neutrophils | ROS Production (EC50) | ≈ 20 nM | [5][6] |
| fMLF | Mouse Neutrophils (FPR2) | Chemotaxis (EC50) | ~5 µM | [7] | |
| fMLF | Mouse Neutrophils (FPR2) | Calcium Flux (EC50) | ~5 µM | [7] |
Table 2: Functional Responses of Innate Immune Cells to fMLF
| Cell Type | Assay | Agonist | Concentration | Response | Citation |
| Human Neutrophils | IL-8 Release | fMLP | 100 nM (4 hours) | Significant increase | [8] |
| Rat Neutrophils | ROS Production | fMLP | 10 µM | 5.6-fold increase in chemiluminescence | [9] |
| Guinea Pig Alveolar Macrophages | Fc Receptor Activity | fMLP | 10⁻⁶ M (2 hours) | 40-100% increase | [10] |
Signaling Pathways Activated by fMLFK
Upon binding to FPR2, fMLFK initiates a cascade of intracellular signaling events characteristic of Gi protein-coupled receptors. The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, culminating in various cellular responses.
Key Signaling Cascades:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), leading to their activation. The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.[11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis.[11]
Caption: fMLFK-induced signaling pathway via FPR2.
Core Functions of fMLFK in Innate Immunity
The activation of the aforementioned signaling pathways by fMLFK translates into several key functions in innate immune cells.
Chemotaxis
Chemotaxis, the directed migration of cells along a chemical gradient, is a hallmark of the inflammatory response. fMLFK, through its interaction with FPR2, is a potent chemoattractant for neutrophils and monocytes, guiding them to sites of infection. This process is heavily dependent on the activation of the PI3K and MAPK pathways, which regulate the dynamic reorganization of the actin cytoskeleton required for cell motility.
Reactive Oxygen Species (ROS) Production
Upon arrival at the inflammatory site, phagocytes, particularly neutrophils, unleash a "respiratory burst," a rapid release of ROS. This is a critical mechanism for killing invading pathogens. The assembly and activation of the NADPH oxidase complex, responsible for ROS production, is triggered by fMLFK-induced signaling, involving PKC and MAPK activation.[5]
Cytokine Release
fMLFK can also modulate the production and release of cytokines by innate immune cells. For instance, fMLF has been shown to induce the release of IL-8 (a potent neutrophil chemoattractant) from human neutrophils, creating a positive feedback loop to amplify the inflammatory response.[8] In macrophages and dendritic cells, fMLFK signaling can influence the cytokine milieu, potentially shaping the subsequent adaptive immune response by regulating the production of cytokines like TNF-α, IL-10, and IL-12.[4][12] However, the precise dose-response and cytokine profiles induced by fMLFK in these cells require further detailed investigation.
Role in Macrophages and Dendritic Cells
While much of the research on formyl peptides has focused on neutrophils, fMLFK also plays a significant role in modulating the function of macrophages and dendritic cells (DCs).
-
Macrophages: In macrophages, fMLFK can enhance phagocytosis and trigger the release of pro-inflammatory cytokines such as TNF-α.[10] The expression of FPRs can be modulated by the polarization state of the macrophage, with pro-inflammatory M1 macrophages generally showing higher expression and responsiveness.[4]
-
Dendritic Cells: In DCs, the key antigen-presenting cells that bridge innate and adaptive immunity, fMLFK can influence their maturation and migration. Immature DCs express FPRs and can migrate in response to formyl peptides.[13] This suggests that fMLFK can contribute to the recruitment of DCs to sites of infection. The subsequent activation and cytokine production by DCs, such as the balance between IL-12 (promoting Th1 responses) and IL-10 (promoting Th2/regulatory responses), can be influenced by FPR signaling, thereby shaping the nature of the adaptive immune response.[12]
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of fMLFK's function. Below are protocols for key in vitro assays.
Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)
This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant.
Caption: Experimental workflow for the Transwell chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh heparinized whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Cell Preparation: Resuspend purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the desired concentration of fMLFK (or control medium) to the lower wells of a 24-well plate containing Transwell inserts (typically 3-5 µm pore size).
-
Carefully add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.
-
Quantification:
-
Remove the Transwell inserts.
-
The migrated cells in the lower chamber can be counted using a hemocytometer or an automated cell counter.
-
Alternatively, non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the underside can be fixed, stained (e.g., with DAPI or Crystal Violet), and counted under a microscope.
-
Reactive Oxygen Species (ROS) Production Assay (Luminol/Isoluminol-Enhanced Chemiluminescence)
This assay measures the production of ROS by neutrophils upon stimulation.
Methodology:
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described for the chemotaxis assay, typically at a concentration of 1 x 10⁶ cells/mL.
-
Assay Mixture: In a luminometer tube or a white 96-well plate, combine the neutrophil suspension with a chemiluminescent probe (e.g., luminol (B1675438) for total ROS or isoluminol for extracellular ROS) and horseradish peroxidase (HRP).
-
Equilibration: Equilibrate the plate/tubes at 37°C for 5-10 minutes.
-
Stimulation: Add fMLFK (or control) to initiate the reaction.
-
Measurement: Immediately measure the light emission (chemiluminescence) over time using a luminometer. The resulting light intensity is proportional to the amount of ROS produced.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Loading:
-
Isolate neutrophils or other target cells and resuspend them in a suitable buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells to remove extracellular dye.
-
Measurement:
-
Place the cell suspension in a fluorometer cuvette or a black 96-well plate.
-
Establish a baseline fluorescence reading.
-
Add fMLFK (or control) and continuously record the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.
-
Conclusion
The fMLFK peptide is a key player in the innate immune response, acting as a potent agonist for FPR2. Its ability to induce chemotaxis, ROS production, and cytokine release in phagocytic leukocytes highlights its importance in orchestrating the early stages of inflammation and host defense. While sharing mechanistic similarities with the well-studied fMLF peptide, fMLFK's preferential activity at FPR2 suggests a distinct and nuanced role in immune regulation. Further research focusing on generating precise quantitative data for fMLFK's interactions and its specific effects on macrophages and dendritic cells will be crucial for a complete understanding of its function and for harnessing its therapeutic potential in inflammatory and infectious diseases. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate role of fMLFK in innate immunity.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fMLP-stimulated neutrophils increase endothelial [Ca2+]i and microvessel permeability in the absence of adhesion: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulmonary defense mechanisms: modulation of Fc receptor activity in alveolar macrophages and other phagocytic cells by N-formyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IL-10 and IL-12 Influence in Dendritic Cell Maturation: R&D Systems [rndsystems.com]
- 13. Human dendritic cells express functional formyl peptide receptor-like-2 (FPRL2) throughout maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Formyl Peptide Receptor 1 (FPR1) Signaling Cascade
Introduction
Formyl Peptide Receptor 1 (FPR1) is a prototypic G protein-coupled receptor (GPCR) integral to the innate immune system.[1][2] Predominantly expressed on phagocytic leukocytes like neutrophils and monocytes, FPR1 functions as a pattern recognition receptor that detects N-formyl peptides, which are molecular patterns associated with bacteria or damaged host cells.[1][3] The activation of FPR1 initiates a complex signaling cascade, orchestrating a suite of cellular responses critical for host defense, including chemotaxis, the release of inflammatory mediators, and the production of reactive oxygen species (ROS).[2][4] Due to its pivotal role in inflammation, FPR1 has emerged as a key therapeutic target for a range of pathologies, from inflammatory disorders to cancer.[5] This technical guide provides a comprehensive examination of the FPR1 signaling network, supported by quantitative ligand interaction data and detailed experimental protocols.
Core Signaling Pathways
Ligand binding to FPR1 induces a conformational change that activates heterotrimeric G proteins, primarily of the pertussis toxin-sensitive Gi subfamily.[1] This event is the starting point for a series of downstream signaling cascades.
G-Protein Dependent Signaling
The dissociation of the activated Gi protein into its Gαi and Gβγ subunits is the nexus of several effector pathways:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit directly activates PLCβ. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.[6][7] Concurrently, DAG and the elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).[6] This pathway is central to cellular activation events such as degranulation and the respiratory burst.[7]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR1 activation also stimulates PI3K, which phosphorylates PIP2 to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a plasma membrane docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (Protein Kinase B). This recruitment and subsequent activation of Akt are critical for mediating cellular processes including chemotaxis, survival, and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The FPR1 signaling network robustly engages multiple MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These cascades are key regulators of gene expression, cell proliferation, and inflammatory responses.
-
Rho GTPase Pathway: The activation of small Rho GTPases, including RhoA, Rac, and Cdc42, is another critical output of FPR1 signaling. These proteins are essential for the dynamic regulation of the actin cytoskeleton, which is fundamental for cell motility and directed migration (chemotaxis).
β-Arrestin-Mediated Signaling and Biased Agonism
Following agonist-induced activation, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestins. β-arrestin recruitment serves a dual function: it sterically hinders further G protein coupling, leading to signal desensitization and subsequent receptor internalization, and it can also act as a scaffold for G protein-independent signaling pathways, including the activation of the ERK1/2 cascade.[7]
FPR1 is a key example of a receptor that exhibits biased agonism. This phenomenon describes the ability of different ligands to stabilize unique receptor conformations, thereby preferentially activating a subset of downstream signaling pathways. For example, a "biased agonist" might potently trigger G protein-mediated ROS production while only weakly promoting β-arrestin recruitment and chemotaxis.[6] This functional selectivity presents an exciting opportunity for the rational design of drugs with improved therapeutic profiles and fewer side effects.
Quantitative Data
The pharmacological characterization of FPR1 ligands is crucial for understanding their biological effects and for drug development. The following tables provide a summary of quantitative data for well-characterized FPR1 agonists and antagonists.
Table 1: Agonist Potency (EC50 Values)
| Agonist | Cellular Response | Cell Type | EC50 Value | Reference |
| fMLF | NADPH Oxidase Activation | Human Neutrophils | ≈ 20 nM | [6] |
| RE-04-001 | NADPH Oxidase Activation | Human Neutrophils | ≈ 1 nM | [6] |
| fMLF | Neutrophil Adhesion | Human Neutrophils | Not specified | [8] |
Table 2: Antagonist Potency (IC50/Ki Values)
| Antagonist | Assay | Target | IC50/Ki Value | Reference |
| Cyclosporin (B1163) H | fMLF-induced Chemotaxis | Human Neutrophils | 5 - 16 µM | [9] |
| AZ-2158 | fMLF-induced NADPH Oxidase Activity | Human Neutrophils | 6 nM | [5] |
| Cyclosporin H | fMLF-induced NADPH Oxidase Activity | Human Neutrophils | 472 nM | [5] |
| AZ-2158 | RE-04-001-induced NADPH Oxidase Activity | Human Neutrophils | 7 nM | [5] |
| Cyclosporin H | RE-04-001-induced NADPH Oxidase Activity | Human Neutrophils | 28 nM | [5] |
| Compound 10 | WKYMVm-FITC Binding Competition | FPR1-HL60/RBL cells | Ki ~100 nM | [10] |
| BOC-FLFLF | Intracellular Calcium Mobilization | Not specified | KD of 230 nM | [11] |
| WRW4 | WKYMVm Binding Competition | FPRL1 | 0.23 µM | [11] |
Experimental Protocols
This section presents detailed methodologies for key assays used to investigate the FPR1 signaling cascade.
Calcium Mobilization Assay
This assay quantifies the transient increase in intracellular calcium concentration following receptor stimulation.
Materials:
-
FPR1-expressing cells (e.g., primary human neutrophils, HL-60 cells, or transfected cell lines)
-
Fura-2 AM
-
HEPES-buffered saline (HBS)
-
Pluronic F-127 (optional)
-
Probenecid (optional)
-
FPR1 agonist (e.g., fMLF)
-
Fluorescence plate reader or microscope with dual-excitation ratiometric imaging capabilities
Procedure:
-
Cell Preparation: Harvest cells and resuspend in HBS. For adherent cells, seed onto 96-well black, clear-bottom plates.[12]
-
Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM in HBS).[13] The addition of 0.02% Pluronic F-127 can improve dye solubility.[14] Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.[15][16]
-
Washing and De-esterification: Wash cells twice with HBS to remove extracellular dye. Resuspend cells in HBS and incubate for an additional 30 minutes to allow for complete intracellular de-esterification of Fura-2 AM.[13]
-
Measurement: Place the cell plate in a fluorescence reader. Establish a baseline fluorescence ratio by recording emission at 505 nm while alternating excitation between 340 nm and 380 nm. Inject the FPR1 agonist and continue recording the fluorescence ratio to monitor the calcium transient.
-
Data Analysis: Calculate the F340/F380 ratio over time. The peak change in this ratio is proportional to the magnitude of the calcium response. Dose-response curves can be generated to determine agonist EC50 values.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Isolated human neutrophils
-
Boyden chamber with inserts containing a porous membrane (3-5 µm pores)
-
Chemoattractant (e.g., fMLF)
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Cell quantification reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood via Ficoll-Paque density gradient centrifugation and dextran (B179266) sedimentation.
-
Assay Setup: Add chemoattractant solution to the lower wells of the Boyden chamber.[17] Place the inserts into the wells. Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.[17]
-
Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber, either by manual counting after staining or by using a luminescent ATP-based assay to measure cell viability.[17]
-
Data Analysis: Calculate a chemotactic index by normalizing the number of cells migrating towards the chemoattractant to the number migrating towards a control medium. Antagonist IC50 values can be determined by pre-treating the neutrophils with the antagonist.
Western Blot for ERK Phosphorylation
This technique is used to measure the activation of the ERK MAPK pathway by detecting the phosphorylated form of ERK.
Materials:
-
FPR1-expressing cells
-
FPR1 agonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Stimulation and Lysis: Serum-starve cells for 4-12 hours to reduce basal phosphorylation.[18] Stimulate with the FPR1 agonist for desired time points. Lyse cells on ice.[19]
-
Electrophoresis and Transfer: Quantify protein concentration, then separate lysates by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane for 1 hour.[19] Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[20] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.[19]
-
Detection and Re-probing: Detect the signal using a chemiluminescent substrate. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.[18]
-
Data Analysis: Use densitometry to quantify band intensities. Normalize the phospho-ERK signal to the total ERK signal.
Superoxide (B77818) Production Assay
This assay measures the generation of superoxide anions by activated phagocytes.
Materials:
-
Isolated human neutrophils
-
Luminol or isoluminol
-
Horseradish peroxidase (HRP)
-
FPR1 agonist
-
Luminometer
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend in a suitable buffer.
-
Assay Setup: In a white 96-well plate, combine the cell suspension with luminol/isoluminol and HRP.
-
Measurement: Measure baseline chemiluminescence in a luminometer. Inject the FPR1 agonist and immediately begin kinetic measurement of light emission.
-
Data Analysis: The rate and total light emission are proportional to the amount of superoxide produced.
GTPγS Binding Assay
A functional assay to measure G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing FPR1
-
[35S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
Assay buffer
-
FPR1 agonist
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing FPR1.
-
Binding Reaction: Combine membranes, GDP, and the FPR1 agonist. Initiate the reaction by adding [35S]GTPγS and incubate at 30°C.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, trapping the membranes.
-
Quantification: Wash the filters to remove unbound radiolabel and measure the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot specific binding against agonist concentration to determine EC50 and Emax.
Visualizations
FPR1 G-Protein Dependent Signaling Pathway
Caption: Canonical G-protein dependent signaling pathways downstream of FPR1 activation.
FPR1 Regulation by β-Arrestin
References
- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. hellobio.com [hellobio.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. criver.com [criver.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
The Chemoattractant fMLFK: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the synthetic N-formylated tetrapeptide, N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK), as a chemoattractant. This document details its interaction with formyl peptide receptors (FPRs), the subsequent signaling cascades, and its effects on cell migration. It also provides comprehensive experimental protocols for studying its activity and quantitative data to facilitate comparative analysis.
Introduction to fMLFK and Formyl Peptide Receptors
N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response by recruiting leukocytes to sites of bacterial infection or tissue damage. These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.
fMLFK is a synthetic N-formylated peptide that acts as an agonist for these receptors. While the prototypical formyl peptide, fMLF (N-formyl-methionyl-leucyl-phenylalanine), is a high-affinity ligand for FPR1, fMLFK, with its additional positively charged lysine (B10760008) residue at the C-terminus, exhibits a more nuanced interaction with the FPR family.
Quantitative Data: Receptor Binding and Chemotactic Potency
The chemotactic activity of fMLFK is mediated through its binding to and activation of FPRs. The potency of fMLFK can be quantified by its half-maximal effective concentration (EC50) for various cellular responses.
| Ligand | Receptor | Cellular Response | Cell Type | EC50 | Reference |
| fMLFK | FPR1 | Not specified | Not specified | 3.5 nM | [1] |
| fMLFK | FPR2 | Not specified | Not specified | 6.7 µM | [1] |
| fMLFK | FPR2-D2817.32G | Not specified | Not specified | 0.88 µM | [1] |
| fMLF | FPR1 | NADPH Oxidase Activity | Neutrophils | ≈ 20 nM | |
| fMLF | FPR (murine) | Calcium Flux & Chemotaxis | HEK 293 cells | ~50 nM | [2][3] |
| fMLF | FPR2 (murine) | Calcium Flux & Chemotaxis | HEK 293 cells | ≈ 5 µM | [2][3] |
Signaling Pathways of fMLFK
Upon binding to FPRs, fMLFK initiates a cascade of intracellular signaling events characteristic of Gi protein-coupled receptors. This signaling is crucial for the directed migration of cells, a process known as chemotaxis.
The binding of fMLFK to an FPR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gα and Gβγ subunits dissociate and activate downstream effector molecules. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux is a critical second messenger in chemotaxis.
Simultaneously, the signaling cascade activates mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38 MAPK, which are involved in regulating cell motility and other cellular responses.
fMLFK Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the chemoattractant activity of fMLFK.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Human neutrophils isolated from peripheral blood.
-
RPMI-1640 medium supplemented with 1% BSA.
-
fMLFK (stock solution in DMSO, diluted in RPMI-1640).
-
24-well plate with transwell inserts (3-5 µm pore size).
-
Fixation and staining reagents (e.g., methanol (B129727) and Giemsa stain).
Procedure:
-
Prepare Chemoattractant Gradient: To the lower chamber of the 24-well plate, add 600 µL of RPMI-1640 with 1% BSA containing the desired concentration of fMLFK (e.g., in the range of 1 nM to 10 µM). For a negative control, use medium without fMLFK.
-
Cell Preparation: Isolate human neutrophils and resuspend them in RPMI-1640 with 1% BSA at a concentration of 1-2 x 10^6 cells/mL.[2]
-
Add Cells to Insert: Add 100 µL of the neutrophil suspension to the upper chamber of each transwell insert.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.[2]
-
Cell Fixation and Staining: After incubation, remove the transwell inserts. The migrated cells on the underside of the membrane can be fixed with methanol and stained with Giemsa stain.
-
Quantification: Count the number of migrated cells in several high-power fields using a light microscope.
Chemotaxis Assay Workflow
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation by fMLFK.
Materials:
-
Neutrophils or a cell line expressing FPRs (e.g., HEK293-FPR transfectants).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
fMLFK (stock solution in DMSO, diluted in assay buffer).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 4 µg/mL Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye and resuspend them in fresh assay buffer.
-
Baseline Measurement: Place the cell suspension in a microplate or flow cytometry tube and measure the baseline fluorescence for a short period.
-
Stimulation: Add the desired concentration of fMLFK to the cells.
-
Data Acquisition: Immediately after adding fMLFK, continuously record the fluorescence intensity over time to capture the transient increase in intracellular calcium. A positive control, such as a calcium ionophore (e.g., ionomycin), can be used to determine the maximal response.
Calcium Mobilization Assay Workflow
Conclusion
fMLFK is a valuable tool for studying the biological processes mediated by formyl peptide receptors. Its distinct receptor interaction profile compared to fMLF makes it a useful probe for dissecting the specific roles of FPR1 and FPR2 in chemotaxis and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the chemoattractant properties of fMLFK and its potential as a modulator of the inflammatory response.
References
The Pivotal Role of Chemotactic Peptides in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotactic peptides are a diverse group of small, biologically active molecules that play a critical role in orchestrating the inflammatory response. By binding to specific cell surface receptors, primarily G protein-coupled receptors (GPCRs), on immune cells, they initiate a cascade of signaling events that culminate in directed cell migration, or chemotaxis, towards sites of inflammation, infection, or tissue injury. This technical guide provides an in-depth exploration of the core functions of chemotactic peptides in inflammation, detailing their classification, receptor interactions, signaling pathways, and the experimental methodologies used to study their effects. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting these pathways.
Introduction to Chemotactic Peptides
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[1] A key feature of this process is the recruitment of leukocytes from the bloodstream to the affected tissue to eliminate the injurious agent and initiate tissue repair.[2] This recruitment is largely orchestrated by chemotactic peptides, which act as potent chemoattractants for various immune cells, most notably neutrophils.[3] These peptides can be broadly categorized based on their origin:
-
Exogenous Peptides: Primarily derived from bacteria, with N-formylated peptides being the most well-characterized.[4][5]
-
Endogenous Peptides: Produced by the host during inflammation, including fragments of complement proteins (e.g., C5a) and peptides derived from mitochondria and chemokines.[6][7]
The interaction of these peptides with their cognate receptors on leukocytes triggers a range of cellular responses beyond chemotaxis, including degranulation, production of reactive oxygen species (ROS), and the release of other inflammatory mediators, thereby amplifying the inflammatory cascade.[6][8]
Major Classes of Chemotactic Peptides and Their Receptors
The diverse array of chemotactic peptides interact with specific receptors, primarily belonging to the GPCR superfamily.[7] These interactions are characterized by high affinity and specificity, initiating downstream signaling pathways.
N-Formyl Peptides and their Receptors (FPRs)
N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants released by bacteria and damaged mitochondria.[3][5] They are recognized by a family of Formyl Peptide Receptors (FPRs), with FPR1 being the high-affinity receptor for fMLP on neutrophils.[4][9] The human FPR family also includes FPR2 and FPR3, which have distinct ligand specificities and roles in both pro- and anti-inflammatory processes.[4]
Complement Component C5a and its Receptors (C5aR1 and C5aR2)
The complement system, a crucial part of the innate immune response, generates the potent anaphylatoxin C5a upon activation.[10] C5a is a powerful chemoattractant for neutrophils and other leukocytes, mediating its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88).[11][12] A second receptor, C5aR2 (also known as C5L2), also binds C5a but its signaling functions are more complex and are still being fully elucidated.[13]
Other Endogenous Chemotactic Peptides
Beyond the classical examples, a growing number of endogenous peptides are being recognized for their chemotactic properties:
-
Chemokine-Derived Peptides: Fragments of chemokines can act as either agonists or antagonists at chemokine receptors, modulating leukocyte recruitment.[6][14]
-
Mitochondrial-Derived Peptides (MDPs): Peptides encoded by the mitochondrial genome, such as Humanin and MOTS-c, have been shown to have cytoprotective and metabolic functions, with some also exhibiting chemotactic activity.[7][15][16][17]
Quantitative Data on Chemotactic Peptide-Receptor Interactions
The affinity and efficacy of chemotactic peptides for their receptors are critical determinants of their biological activity. This data is essential for understanding their physiological roles and for the development of targeted therapeutics.
| Peptide | Receptor | Cell Type | Parameter | Value | Reference(s) |
| fMLP | FPR1 | Human Neutrophils | Kd (high affinity) | ~1 nM | [18] |
| fMLP | FPR1 | Human Neutrophils | Kd (low affinity) | ~100 nM | [18] |
| fMLP | FPR1 | Human Neutrophils | EC50 (Oxidative Burst) | ~20 nM | [8] |
| fMLP | FPR1 | HEK 293 cells | EC50 (Calcium Flux) | ~50 nM | [19] |
| C5a | C5aR1 | Human Neutrophils | Kd | 1-10 nM | [20] |
| C5a | C5aR1 | HEK293 cells | EC50 (BRET) | Varies by study | [14] |
| W54011 (C5aR1 antagonist) | C5aR1 | - | IC50 ([125I]hC5a binding) | 2.2 nM | [21] |
| W54011 (C5aR1 antagonist) | C5aR1 | - | IC50 (Calcium mobilization) | 3.1 nM | [21] |
| Chromone 10 (FPR1 antagonist) | FPR1 | - | Ki | ~100 nM | [22] |
Signaling Pathways of Chemotactic Peptides
The binding of a chemotactic peptide to its GPCR initiates a cascade of intracellular signaling events, leading to a well-coordinated chemotactic response.
Formyl Peptide Receptor 1 (FPR1) Signaling
Upon fMLP binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins of the Gi family.[23] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effectors:
-
Phospholipase C (PLC): PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[24]
-
Phosphoinositide 3-kinase (PI3K): PI3K activation is crucial for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating cell, which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt.[25]
-
Mitogen-Activated Protein Kinase (MAPK) pathways: The ERK1/2 and p38 MAPK pathways are also activated and play roles in various cellular responses, including gene expression and cytokine production.[23]
-
Rho family GTPases: Small GTPases like Rac and Cdc42 are activated downstream of PI3K and are essential for regulating the actin cytoskeleton dynamics required for cell polarization and migration.[6]
References
- 1. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Polarization of chemoattractant receptor signaling during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C5a receptor - Wikipedia [en.wikipedia.org]
- 12. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. biorxiv.org [biorxiv.org]
- 17. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 22. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 24. researchgate.net [researchgate.net]
- 25. Polarization of Chemoattractant Receptor Signaling During Neutrophil Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-Met-Leu-Phe-Lys in neutrophil migration and activation
An In-depth Technical Guide on N-Formyl-Met-Leu-Phe-Lys (fMLFK) in Neutrophil Migration and Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic, N-formylated tetrapeptide that serves as a potent chemoattractant and activator for neutrophils, the primary effector cells of the innate immune system. This guide provides a comprehensive technical overview of the molecular mechanisms through which fMLFK influences neutrophil function. It details the interaction of fMLFK with its primary receptor, Formyl Peptide Receptor 1 (FPR1), the subsequent G-protein-mediated signal transduction cascades, and the resulting cellular responses, including chemotaxis, respiratory burst, degranulation, and calcium mobilization. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to serve as a critical resource for professionals in immunology research and drug development.
Introduction: The Role of N-Formylated Peptides
N-formylated peptides are crucial signaling molecules in the innate immune system.[1][2] These peptides are typically initiated with N-formylmethionine, a hallmark of protein synthesis in prokaryotes.[1][3] Consequently, their presence in host tissues is a strong indicator of a bacterial infection, serving as potent "find-me" signals for phagocytic leukocytes like neutrophils.[1][4] Additionally, damaged host cells can release formylated peptides from their mitochondria, which share a common evolutionary origin with bacteria, thus recruiting neutrophils to sites of sterile injury.[1][2][3]
The prototypical N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][2] The addition of a lysine (B10760008) residue to create fMLFK results in a potent and selective agonist for Formyl Peptide Receptor 1 (FPR1), a high-affinity receptor expressed abundantly on neutrophils.[5][6][7] The binding of fMLFK to FPR1 triggers a cascade of intracellular events that are fundamental to the inflammatory response, orchestrating the migration of neutrophils to the site of invasion or injury and activating their antimicrobial functions.[5][6]
The Formyl Peptide Receptor 1 (FPR1) and G-Protein Coupling
FPR1 is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[2][5][6] Upon binding of an agonist like fMLFK, FPR1 undergoes a conformational change that facilitates its interaction with a heterotrimeric G-protein of the Gi subtype.[8][9][10] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit of the Gi protein, preventing its dissociation and blocking downstream signaling.[10][11]
The activation of the G-protein involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the Gα subunit and the Gβγ dimer to dissociate from the receptor and from each other, allowing them to interact with and modulate the activity of various downstream effector enzymes.[5][9]
Caption: fMLFK binding to FPR1 induces GDP-GTP exchange on the Gα subunit, leading to the dissociation and activation of Gα and Gβγ subunits.
Key Signaling Pathways in Neutrophil Activation
The dissociated G-protein subunits (Gα-GTP and Gβγ) initiate several parallel signaling cascades that collectively orchestrate the neutrophil's response. The predominant pathways include those mediated by Phospholipase C (PLC), Phosphoinositide-3 Kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs).[5][12]
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13] DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous substrate proteins involved in processes like degranulation and the assembly of the NADPH oxidase complex.[8][12]
-
PI3K/Akt Pathway: FPR1 activation stimulates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). This pathway is crucial for regulating chemotaxis, cell survival, and the activation of NADPH oxidase.[12]
-
MAPK Pathways: The activation of FPR1 also leads to the phosphorylation and activation of all three major MAPK families: p38 MAPK, p42/44 (ERK), and JNK.[12][14] These kinases play pivotal roles in controlling gene expression, cytokine production, degranulation, and chemotaxis.[12] For instance, both p38 MAPK and PI3K are involved in activating the NADPH oxidase.[14]
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Domains of the human neutrophil N-formyl peptide receptor involved in G protein coupling. Mapping with receptor-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of fMLFK with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylmethionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic tetrapeptide that serves as a valuable tool in studying the intricate interactions between formylated peptides and the innate immune system. As a derivative of the classic chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLF), fMLFK engages with a specific class of G-protein coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[1] These receptors are pivotal in mediating cellular responses to bacterial- and mitochondrial-derived peptides, thereby initiating and modulating inflammatory processes.[2] This technical guide provides a comprehensive overview of the interaction between fMLFK and its cognate GPCRs, with a particular focus on the quantitative aspects of this interaction, the downstream signaling cascades, and detailed experimental protocols for their investigation.
fMLFK and its Interaction with Formyl Peptide Receptors (FPRs)
Humans express three subtypes of formyl peptide receptors: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[3] While fMLF is the prototypical high-affinity agonist for FPR1, fMLFK and other formyl peptides with a C-terminal positive charge exhibit a different selectivity profile.[2][4][5]
FPR2: fMLFK demonstrates a higher potency for FPR2 compared to fMLF.[2][4][5] The addition of the positively charged lysine (B10760008) residue at the C-terminus is a key determinant for this enhanced activity at FPR2.[4] This interaction is significant as FPR2 is a promiscuous receptor, binding a wide array of endogenous and exogenous ligands, and is implicated in both pro- and anti-inflammatory pathways.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of fMLFK and the related compound fMLF with FPR1 and FPR2. This data is crucial for designing experiments and interpreting results in the context of drug discovery and immunological research.
Table 1: Binding Affinities of Formyl Peptides for FPR1 and FPR2
| Ligand | Receptor | Binding Affinity (Kd) | Cell Type | Reference |
| fMLF | Human FPR1 | ~1 nM | Neutrophils | [4] |
| fMLF | Human FPR2 | ~430 nM | Not specified | [4] |
| fMLFK | Human FPR1 | Data not available | - | - |
| fMLFK | Human FPR2 | Data not available | - | - |
Note: While specific Kd values for fMLFK are not available, it is reported to have a higher affinity for FPR2 than fMLF.[2][4][5]
Table 2: Functional Potency of fMLFK and fMLF at FPR1 and FPR2
| Ligand | Receptor | Assay | Parameter | Value | Cell Type | Reference |
| fMLF | Human FPR1 | Chemotaxis | EC50 | Subnanomolar | Phagocytes | [7][8] |
| fMLF | Human FPR1 | Calcium Mobilization | EC50 | ~26 nM | FHL 124 lens epithelial cells | [11] |
| fMLF | Human FPR1 | ERK Phosphorylation | - | Activation at >1 nM | HL-60 cells | [7][8] |
| fMLF | Mouse FPR2 | Calcium Mobilization | EC50 | ~5 µM | HEK 293 cells | [12] |
| fMLF | Mouse FPR2 | Chemotaxis | EC50 | ~5 µM | HEK 293 cells | [12] |
| fMLFK | Human FPR1 | Chemotaxis | EC50 | Data not available | - | - |
| fMLFK | Human FPR1 | Calcium Mobilization | EC50 | Data not available | - | - |
| fMLFK | Human FPR1 | ERK Phosphorylation | EC50 | Data not available | - | - |
| fMLFK | Human FPR2 | Calcium Mobilization | EC50 | 86 nM | RBL-FPR2 cells | [4] |
| fMLFK | Human FPR2 | cAMP Reduction | IC50 | 51 nM | RBL-FPR2 cells | [4] |
| fMLFK | Human FPR2 | Chemotaxis | EC50 | Data not available | - | - |
| fMLFK | Human FPR2 | ERK Phosphorylation | EC50 | Data not available | - | - |
Signaling Pathways
The binding of fMLFK to FPRs, primarily FPR2, initiates a cascade of intracellular signaling events mediated by heterotrimeric G-proteins of the Gi family. This activation is sensitive to pertussis toxin. The dissociation of the Gαi and Gβγ subunits triggers multiple downstream pathways critical for immune cell function.
Gαi-Mediated Signaling Pathway
Caption: fMLFK-induced Gαi-mediated signaling pathway.
Upon fMLFK binding, the activated Gβγ subunits stimulate Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). DAG, in conjunction with elevated [Ca2+]i, activates Protein Kinase C (PKC). The Gβγ subunits can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Concurrently, the activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and superoxide production.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of fMLFK-GPCR interactions.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Caption: Experimental workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Plate cells stably expressing the formyl peptide receptor of interest (e.g., HEK293-FPR2 or HL-60 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with the buffered salt solution to remove any extracellular dye.
-
Agonist Addition: Prepare serial dilutions of fMLFK. Using a fluorescence plate reader with an integrated liquid handling system, add the fMLFK solutions to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of several minutes.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the fMLFK concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Methodology:
-
Chamber Assembly: Assemble a Boyden chamber, which consists of an upper and a lower well separated by a porous membrane (typically with 3-8 µm pores).
-
Chemoattractant Addition: Add a solution containing fMLFK at various concentrations to the lower wells. Add a control medium to other wells to measure random migration.
-
Cell Addition: Add a suspension of the cells of interest (e.g., isolated human neutrophils) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow the cells to migrate through the pores in the membrane towards the chemoattractant.
-
Cell Fixation and Staining: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Cell Counting: Count the number of migrated cells in several high-power fields using a light microscope.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards fMLFK by the number of cells that migrated towards the control medium. Plot the chemotactic index against the logarithm of the fMLFK concentration to determine the EC50 value.[13]
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a downstream marker of receptor activation.
Caption: Experimental workflow for an ERK phosphorylation assay via Western blot.
Methodology:
-
Cell Culture and Serum Starvation: Culture FPR-expressing cells to near confluence. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Cell Stimulation: Treat the cells with various concentrations of fMLFK for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[14][15]
Conclusion
fMLFK is a potent agonist for formyl peptide receptors, particularly FPR2, and serves as an invaluable tool for dissecting the signaling pathways that govern innate immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the nuanced interactions of fMLFK with its cognate GPCRs. A thorough understanding of these interactions is essential for the development of novel therapeutics targeting inflammatory and immune-related diseases. Further research is warranted to elucidate the precise binding kinetics of fMLFK with both FPR1 and FPR2 and to expand the quantitative characterization of its functional effects.
References
- 1. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formyl peptide receptor-mediated ERK1/2 activation occurs through Gi and is not dependent on β-arrestin1/2 - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-Met-Leu-Phe-Lys (fMLFK): A Technical Guide to a Bacterial Mimic Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-formyl-Met-Leu-Phe-Lys (fMLFK) is a synthetic tetrapeptide that acts as a potent mimic of bacterial peptides. These N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), triggering a cascade of inflammatory and immune responses. fMLFK serves as a valuable tool for studying the intricacies of leukocyte chemotaxis, activation, and the signaling pathways governed by the formyl peptide receptor (FPR) family. This document provides a comprehensive technical overview of fMLFK, including its mechanism of action, quantitative biological data, detailed experimental protocols, and its applications in research and drug development.
Introduction
The innate immune system identifies invading pathogens by recognizing conserved molecular structures, such as N-formylated peptides, which are common products of bacterial protein synthesis.[1][2][3] These peptides act as powerful chemoattractants, guiding phagocytic cells like neutrophils and macrophages to sites of infection.[2][4] this compound (fMLFK) is a synthetic analog of these bacterial peptides. Its structure, particularly the N-formylmethionine residue, allows it to be recognized by formyl peptide receptors (FPRs) on the surface of immune cells.[1][4]
fMLFK is of particular interest because it helps to elucidate the nuanced roles of the different FPR isoforms. While the prototypical formyl peptide, N-formyl-Met-Leu-Phe (fMLP), is a potent agonist for FPR1, fMLFK, with its C-terminal lysine, exhibits interesting binding properties and functional effects, particularly in relation to FPR2.[4][5][6] Understanding the interactions of fMLFK with these receptors is crucial for developing therapeutics that can modulate the inflammatory response in various diseases.
Mechanism of Action: Formyl Peptide Receptors
fMLFK exerts its biological effects primarily through its interaction with the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs).[1][4] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1][4]
-
FPR1: This is the high-affinity receptor for the classic bacterial peptide fMLP.[7] fMLFK is also a potent and selective agonist for FPR1.[8]
-
FPR2/ALX: This receptor is more promiscuous, binding to a wide variety of ligands, including both pro-inflammatory and pro-resolving mediators.[9] FPR2 is a low-affinity receptor for fMLP but responds better to peptides with specific compositions and lengths, particularly those with a positive charge at the C-terminus, such as fMLFK.[4][5][6]
-
FPR3: This is the least characterized member of the family and does not appear to bind fMLP or its close analogs.[7]
Upon binding of fMLFK to FPR1 or FPR2, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.[10]
Signaling Pathways
The activation of FPRs by fMLFK initiates a signaling cascade that leads to various cellular responses.[11] The primary pathway involves the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[10][12]
-
Gβγ Subunit: Activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12] The Gβγ subunit also activates phosphoinositide-3 kinase γ (PI3Kγ).[12]
-
Gα Subunit: Activates GTPases of the Ras superfamily, which leads to the activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[10][12]
These signaling events culminate in a range of biological effects, including chemotaxis, superoxide (B77818) production, degranulation, and cytokine release.[4]
Quantitative Biological Data
The biological activity of fMLFK is often quantified by its binding affinity (Kd) to FPRs and its potency (EC50) in functional assays. These values can vary depending on the cell type and experimental conditions.
| Peptide | Receptor | Parameter | Value | Cell Type/Assay | Reference |
| fMLFK | FPR1 | EC50 | 3.5 nM | Calcium Flux | [8] |
| fMLFK | FPR2 | EC50 | 6.7 µM | Calcium Flux | [8] |
| fMLFK | FPR2 | EC50 | 86 nM | Calcium Flux | [5] |
| fMLFK | FPR2 | IC50 | 51 nM | cAMP Reduction | [5] |
| fMLP | FPR1 | Ki | 38 nM | Receptor Binding | [13][14] |
| fMLP | FPR2 | EC50 | >1 µM | Calcium Flux | [5] |
| fMLFIK | FPR2 | EC50 | 12 nM | Calcium Flux | [5] |
| fMLFIK | FPR2 | IC50 | 52 nM | cAMP Reduction | [5] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a peptide's potency. Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity.[15][16][17]
Experimental Protocols
Detailed and reproducible protocols are essential for studying the effects of fMLFK. Below are methodologies for key experiments.
Neutrophil Chemotaxis Assay (Transwell Method)
This assay measures the directed migration of neutrophils towards a chemoattractant, such as fMLFK.[18][19][20]
Objective: To quantify the chemotactic response of isolated human neutrophils to a gradient of fMLFK.
Materials:
-
Human neutrophils, isolated from whole blood.[18]
-
Transwell® inserts with a 3.0-5.0 µm pore polycarbonate membrane.[18][21]
-
24-well companion plates.
-
fMLFK peptide.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Detection reagent (e.g., Calcein-AM or a cell viability assay like CellTiter-Glo®).[18]
-
Plate reader (fluorescence or luminescence).
Protocol:
-
Prepare fMLFK Solutions: Prepare a range of fMLFK concentrations (e.g., 1 nM to 1 µM) in the assay medium. Add 600 µL of each concentration to the lower chambers of the 24-well plate. Use medium without fMLFK as a negative control.
-
Prepare Neutrophils: Resuspend freshly isolated neutrophils in assay medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Load Transwell Inserts: Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the inserts into the wells containing the fMLFK solutions and incubate at 37°C in a 5% CO2 incubator for 60-90 minutes.[20][22]
-
Quantify Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content with a luminescent assay or by pre-labeling the cells with a fluorescent dye and measuring fluorescence.[18]
-
Alternatively, cells can be directly counted using a flow cytometer.[20][22]
-
-
Data Analysis: Plot the number of migrated cells (or signal intensity) against the concentration of fMLFK to generate a dose-response curve.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by fMLFK.
Objective: To determine the potency (EC50) of fMLFK in inducing calcium flux in FPR-expressing cells.
Materials:
-
FPR-expressing cells (e.g., human neutrophils, or a cell line like HL-60 differentiated into a neutrophil-like state).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
fMLFK peptide.
-
Fluorometric imaging plate reader (FLIPR) or a flow cytometer with a ratiometric analysis capability.
Protocol:
-
Cell Loading:
-
Resuspend cells in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Add the calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) and an equal volume of Pluronic F-127 to aid in dye solubilization.
-
Incubate in the dark at 37°C for 30-45 minutes.
-
-
Washing: Centrifuge the cells and wash them twice with HBSS to remove excess extracellular dye.
-
Resuspension: Resuspend the washed cells in HBSS and transfer them to a 96-well plate suitable for the plate reader.
-
Assay:
-
Place the plate in the fluorometric reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Automatically inject a solution of fMLFK at various concentrations.
-
Immediately record the change in fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each fMLFK concentration and plot it against the log of the concentration to determine the EC50 value.
Synthesis and Chemical Properties
fMLFK is a tetrapeptide with the sequence this compound.[23]
-
Molecular Formula: C27H43N5O6S[23]
-
Molecular Weight: 565.73 g/mol [23]
-
Synthesis: fMLFK is typically synthesized using solid-phase peptide synthesis (SPPS) techniques.[24] A common method involves building the peptide chain on a resin support, followed by the formylation of the N-terminal methionine.[24][25] The final peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
-
Solubility: fMLFK is generally insoluble in water.[23] It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before diluting it with an aqueous buffer.[23]
-
Storage: The lyophilized peptide should be stored at -20°C.[23] Stock solutions should also be stored at -20°C or -80°C to maintain stability.[8]
Applications in Research and Drug Development
fMLFK is a critical tool for several areas of biomedical research:
-
Inflammation Research: As a potent chemoattractant, fMLFK is used to study the mechanisms of neutrophil and monocyte recruitment and activation during inflammation.[4] It can help dissect the specific roles of FPR1 and FPR2 in these processes.
-
Host Defense Studies: By mimicking bacterial signals, fMLFK allows researchers to investigate the initial stages of the innate immune response to infection.[1][2]
-
Drug Discovery and Screening: fMLFK is used in high-throughput screening assays to identify novel agonists or antagonists of FPRs.[26] Such compounds could have therapeutic potential for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[7][10][27] For example, antagonists of FPR1 could be developed to dampen excessive inflammatory responses in conditions like sepsis or rheumatoid arthritis. Conversely, specific agonists of FPR2 might be used to promote the resolution of inflammation.[9]
Conclusion
This compound is a synthetic peptide that serves as a powerful and specific tool for probing the biology of the formyl peptide receptor family. Its ability to potently activate FPR1 and modulate FPR2 activity makes it invaluable for dissecting the complex signaling pathways that govern innate immunity and inflammation. The data and protocols provided in this guide offer a foundation for researchers and drug development professionals to effectively utilize fMLFK in their investigations, ultimately contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic strategies.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 11. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. innopep.com [innopep.com]
- 24. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
FPR1 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells, such as neutrophils and monocytes, and plays a critical role in the innate immune response.[1][2][3] It recognizes N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria, acting as a key sensor for both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Activation of FPR1 triggers a cascade of intracellular signaling events that orchestrate a range of cellular responses crucial for host defense, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[1][3] This technical guide provides an in-depth overview of the core downstream signaling pathways initiated by FPR1 activation, presents quantitative data for receptor-ligand interactions, details key experimental protocols, and visualizes the signaling networks.
Core Signaling Pathways of FPR1 Activation
Upon agonist binding, FPR1 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins of the Gi/o family.[6] This activation is characterized by the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits, both of which initiate distinct downstream signaling cascades.[7][8]
G-Protein Coupling and Initial Events
FPR1 primarily couples to pertussis toxin-sensitive Gi proteins. The dissociation of the Gαi and Gβγ subunits is the first crucial step in propagating the signal intracellularly. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the majority of the well-characterized downstream effects of FPR1 activation are mediated by the Gβγ dimer.
Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway
The Gβγ subunit directly activates phospholipase C-β (PLCβ).[7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This initial Ca2+ transient is often followed by an influx of extracellular Ca2+ through store-operated calcium channels.[9][10] The resulting increase in intracellular Ca2+ concentration is a critical signal for many downstream events, including the activation of various enzymes and the regulation of cellular motility.
-
DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the protein kinase C (PKC) family.[9] Activated PKC isoforms phosphorylate a wide range of substrate proteins, leading to diverse cellular responses such as degranulation, superoxide (B77818) production via NADPH oxidase assembly, and modulation of gene expression.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The Gβγ subunit also activates phosphoinositide 3-kinase γ (PI3Kγ).[1][7] PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5]
Recruitment of Akt to the membrane allows for its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and mTORC2.[5] Activated Akt is a central node in signaling networks that regulate cell survival, proliferation, and metabolism. In the context of FPR1 signaling, the PI3K/Akt pathway is particularly important for chemotaxis and the regulation of the actin cytoskeleton.[7][11]
Mitogen-Activated Protein Kinase (MAPK) Pathways
FPR1 activation also leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[9][12] The activation of these pathways can occur through multiple mechanisms, including signals originating from both Gβγ and, in some contexts, transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[9]
-
ERK1/2 Pathway: This pathway is often associated with cell proliferation and differentiation, but in the context of FPR1, it plays a role in chemotaxis and transcriptional regulation.[1]
-
p38 MAPK Pathway: The p38 MAPK pathway is strongly activated by cellular stress and inflammatory stimuli and is a key regulator of cytokine production and apoptosis.[12]
-
JNK Pathway: The JNK pathway is also activated by stress stimuli and is involved in inflammation and apoptosis.[9]
Regulation of the Actin Cytoskeleton and Chemotaxis
A primary function of FPR1 activation in neutrophils is to direct cell migration towards chemoattractants, a process known as chemotaxis. This is a complex process that requires the precise spatial and temporal regulation of the actin cytoskeleton. Several of the aforementioned signaling pathways converge on the machinery that controls actin polymerization and cell motility. For instance, the PI3K pathway is crucial for establishing the leading edge of a migrating cell, while Ca2+ signaling and MAPK pathways also contribute to the dynamic remodeling of the actin cytoskeleton.[7][13]
Quantitative Data on FPR1 Ligand Interactions
The following tables summarize key quantitative parameters for the interaction of various agonists and antagonists with FPR1. This data is essential for understanding the potency and efficacy of different compounds and for the development of novel therapeutics.
Table 1: EC50 Values of FPR1 Agonists
| Agonist | Cell Type/Assay | Response Measured | EC50 Value | Reference(s) |
| fMLF | Human Neutrophils | Superoxide Production | ~20 nM | [13] |
| fMLF | Human Neutrophils | Chemotaxis | Subnanomolar to low nanomolar | [6] |
| RE-04-001 | Human Neutrophils | Superoxide Production | ~1 nM | [13][14] |
| Mitochondrial Peptides (fMMYALF, fMYFINILTL, fMLKLIV) | Not specified | Not specified | 10 nM - 160 nM | [15] |
| AG-09/1 | HL-60 cells expressing FPR1 | Ca2+ Mobilization | Low micromolar | [1] |
Table 2: Kd Values of FPR1 Ligands
| Ligand | Cell Type/Assay | Kd Value | Reference(s) |
| fMLF (high-affinity site) | Human Neutrophils | ~1 nM | [6] |
| fMLF (low-affinity site) | Human Neutrophils | ~100 nM | [6] |
| fNLFNYK-Fl | Human Neutrophils | 3.2 ± 0.1 nM | [16] |
| fNLFNYK-Fl | HEK 293-FPR1+ cells | 2.7 ± 0.3 nM | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study FPR1 activation and its downstream signaling pathways.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon FPR1 activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Upon agonist binding to FPR1, the subsequent release of Ca2+ from intracellular stores and influx from the extracellular space leads to an increase in the fluorescence of the dye, which can be measured using a fluorescence plate reader or a flow cytometer.[17]
Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood or use a suitable cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype).
-
Wash the cells and resuspend them in a buffer without Ca2+ (e.g., Krebs-Ringer-Glucose buffer) supplemented with 0.1% BSA.[13]
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive dye such as Fura-2 AM (e.g., at 5 µM) in the dark at room temperature for 30-45 minutes.[13]
-
-
Washing:
-
Dilute the cell suspension and centrifuge to pellet the cells.
-
Wash the cells once with the assay buffer to remove extracellular dye.[13]
-
-
Measurement:
-
Resuspend the cells in the assay buffer.
-
Measure the baseline fluorescence.
-
Add the FPR1 agonist at various concentrations.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
-
Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
-
Chemotaxis Assay (Under-Agarose Method)
This assay assesses the directed migration of cells in response to a chemoattractant gradient.
Principle: A chemoattractant is placed in a well cut into an agarose (B213101) gel, creating a concentration gradient. Cells are placed in adjacent wells, and their migration towards the chemoattractant is observed and quantified.[18]
Protocol:
-
Agarose Gel Preparation:
-
Prepare a solution of agarose (e.g., 1.2%) in a suitable cell culture medium.[18]
-
Pour the agarose into a petri dish and allow it to solidify.
-
-
Well Cutting:
-
Use a sterile punch to create a central well and several surrounding peripheral wells in the agarose.[18]
-
-
Assay Setup:
-
Fill the central well with the chemoattractant solution (e.g., fMLF).
-
Fill the peripheral wells with the cell suspension (e.g., neutrophils).[18]
-
-
Incubation:
-
Incubate the dish at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 2-3 hours).
-
-
Analysis:
-
Visualize the cells using a microscope.
-
Quantify the migration by measuring the distance the cells have moved from the edge of the peripheral well towards the central well or by counting the number of cells that have migrated a certain distance.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound GPCR.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used. The amount of [35S]GTPγS that binds to the Gα subunit is proportional to the extent of G protein activation and can be quantified by measuring radioactivity.[19][20]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing FPR1.
-
-
Assay Buffer:
-
Prepare an assay buffer containing Mg2+, GDP, and other necessary components.[20]
-
-
Incubation:
-
In a microplate, combine the cell membranes, the FPR1 agonist at various concentrations, and [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through a filter mat that traps the membranes.
-
Wash the filters to remove unbound [35S]GTPγS.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Western Blotting for MAPK/Akt Activation
This technique is used to detect the phosphorylation and thus activation of specific kinases in the MAPK and PI3K/Akt pathways.
Principle: Following cell stimulation with an FPR1 agonist, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated (active) forms of the kinases of interest (e.g., phospho-ERK1/2, phospho-Akt).[4]
Protocol:
-
Cell Stimulation and Lysis:
-
Stimulate cells with the FPR1 agonist for various time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.[4]
-
Quantify the band intensities to determine the relative level of kinase phosphorylation.
-
Visualizations
The following diagrams illustrate the core signaling pathways downstream of FPR1 activation and a typical experimental workflow for a calcium mobilization assay.
Caption: Core downstream signaling pathways of FPR1 activation.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of N-Formyl-Met-Leu-Phe-Lys (fMLFK) on Macrophage Phagocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a synthetic N-formylated tetrapeptide that acts as a potent chemoattractant and activator of phagocytic immune cells, including macrophages. As a derivative of the classical chemoattractant N-Formyl-Met-Leu-Phe (fMLP), fMLFK exhibits distinct receptor specificity and functional effects. This technical guide provides an in-depth overview of the current understanding of fMLFK's impact on macrophage phagocytosis, with a focus on its receptor interactions, signaling pathways, and methods for its investigation.
fMLFK is recognized as a specific agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor highly expressed on macrophages and other myeloid cells. Activation of FPR2 by ligands like fMLFK is a critical event in the innate immune response, triggering a cascade of intracellular signals that culminate in enhanced phagocytic activity. This guide will detail the known quantitative effects of FPR2 agonism on macrophage phagocytosis, outline experimental protocols for its study, and visualize the intricate signaling networks involved.
Quantitative Data on FPR2-Mediated Macrophage Phagocytosis
Direct quantitative data on the dose-response of fMLFK on macrophage phagocytosis is limited in the current literature. However, studies utilizing other potent and selective FPR2 agonists provide valuable insights into the quantitative aspects of FPR2-mediated phagocytosis in macrophages. The following table summarizes key quantitative findings from a study using a synthetic FPR2 agonist, BMS-986235, on mouse peritoneal macrophages. This data serves as a proxy to understand the potential efficacy of fMLFK.
| Parameter | Agonist | Macrophage Type | Phagocytic Target | Result | Reference |
| Potency (EC50) | BMS-986235 (FPR2 Agonist) | Mouse Peritoneal | Zymosan | ~8 pM | [1] |
| Efficacy (Ymax) | BMS-986235 (FPR2 Agonist) | Mouse Peritoneal | Zymosan | Approaching 100% stimulation | [1] |
Note: This data for BMS-986235 suggests that potent and selective activation of FPR2 can lead to a very robust phagocytic response in macrophages at picomolar concentrations. While the exact EC50 for fMLFK may differ, it is expected to enhance macrophage phagocytosis through the same receptor.
Signaling Pathways of fMLFK-Induced Macrophage Phagocytosis
fMLFK exerts its pro-phagocytic effects by binding to and activating FPR2. This receptor is coupled to heterotrimeric G proteins, primarily of the Gαi family. Ligand binding initiates a cascade of intracellular signaling events that orchestrate the complex process of phagocytosis.
The binding of fMLFK to FPR2 triggers the dissociation of the G protein into its Gαi and Gβγ subunits. The Gβγ subunit is known to activate Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG are critical for the subsequent cytoskeletal rearrangements required for particle engulfment.
Furthermore, the Gβγ subunit can also activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). Activation of the PI3K/Akt pathway is crucial for regulating the actin cytoskeleton dynamics necessary for pseudopod extension and phagosome formation.
Downstream of these initial signaling events, small GTPases of the Rho family, including Rac1 and Cdc42, are activated. These molecules are master regulators of actin polymerization and cytoskeletal organization, playing a pivotal role in the formation of the phagocytic cup.
Caption: fMLFK signaling pathway in macrophages.
Experimental Protocols
Preparation of Macrophages
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages.
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human AB serum
-
-
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL recombinant human M-CSF for 7 days to differentiate them into macrophages.
-
Replace the culture medium every 2-3 days.
-
On day 7, detach the differentiated macrophages using Accutase and re-plate for the phagocytosis assay.
-
In Vitro Macrophage Phagocytosis Assay using Fluorescent Beads
This protocol outlines a method to quantify the phagocytic activity of macrophages stimulated with fMLFK using fluorescently labeled beads.[2][3][4]
-
Materials:
-
Differentiated macrophages
-
fMLFK (stock solution in DMSO, diluted in assay medium)
-
Fluorescently labeled polystyrene beads (e.g., 1 µm diameter, FITC-labeled)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
Formaldehyde (4% in PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed differentiated macrophages in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free RPMI-1640 and incubate for 2 hours to starve the cells.
-
Prepare a working solution of fMLFK at various concentrations (e.g., ranging from 1 pM to 1 µM) in serum-free RPMI-1640.
-
Pre-incubate the macrophages with the fMLFK solutions or a vehicle control (DMSO) for 30 minutes at 37°C.
-
Add fluorescently labeled polystyrene beads to each well at a multiplicity of infection (MOI) of 10:1 (beads:macrophages).
-
Incubate for 1 hour at 37°C to allow for phagocytosis.
-
To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-ingested beads.
-
To quench the fluorescence of beads attached to the outer surface of the macrophages, add Trypan Blue (0.2 mg/mL in PBS) to each well and incubate for 5 minutes on ice.
-
Wash the cells twice with ice-cold PBS.
-
For flow cytometry analysis, detach the cells using Accutase, wash with PBS, and fix with 4% formaldehyde. Analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, fix the cells in the wells with 4% formaldehyde, and visualize the internalized beads.
-
Caption: Experimental workflow for macrophage phagocytosis assay.
Conclusion
This compound is a significant modulator of macrophage function, primarily acting through the FPR2 receptor to enhance phagocytosis. While direct quantitative comparisons with fMLP in macrophages are still needed, the existing data on potent FPR2 agonists strongly suggest that fMLFK plays a crucial role in augmenting the phagocytic capacity of these key innate immune cells. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the fMLFK-FPR2 axis in various inflammatory and infectious diseases. Further research into the precise dose-response and kinetic effects of fMLFK on macrophage phagocytosis will be instrumental in advancing our understanding and harnessing its immunomodulatory properties.
References
- 1. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphokine-stimulated macrophage phagocytosis of fluorescent microspheres: a rapid new assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. bmglabtech.com [bmglabtech.com]
Physiological Concentrations of N-Formylated Peptides In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of N-formylated peptides (fPs) in vivo, detailing the experimental methodologies used for their quantification and exploring the primary signaling pathways they activate. This document is intended to serve as a valuable resource for researchers in immunology, inflammation, and drug development.
Introduction to N-formylated Peptides
N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response.[1][2] These peptides are characterized by an N-terminal methionine residue that is post-translationally formylated. In prokaryotes, protein synthesis is initiated with N-formylmethionine, making N-formylated peptides abundant products of bacterial metabolism.[2] In eukaryotes, mitochondria, due to their evolutionary origin from bacteria, also synthesize N-formylated proteins.[2] Consequently, the release of fPs from bacteria during infection or from mitochondria during tissue injury serves as a powerful "danger signal" that alerts the innate immune system to the presence of pathogens or cellular damage.[2][3]
The primary receptors for fPs are the formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs) expressed predominantly on phagocytic leukocytes, such as neutrophils and macrophages.[2][4][5] The activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for host defense.[6][7]
Physiological Concentrations of N-Formylated Peptides
The in vivo concentrations of N-formylated peptides are generally low in healthy individuals but can be significantly elevated in various pathological conditions. The following table summarizes the available quantitative data on the plasma concentrations of total N-formyl methionine (fMet) and specific mitochondrial N-formylated peptides (mtNFPs).
| Analyte | Condition | Sample Type | Concentration (Median) | Reference |
| Total fMet | Healthy Controls | Plasma | ~250 ng/mL | [8] |
| Total fMet | Rheumatoid Arthritis | Plasma | ~500 ng/mL | [8] |
| Total fMet | Healthy Controls | Plasma | Not explicitly stated, but lower than COVID-19 patients | [9] |
| Total fMet | Mild COVID-19 | Plasma | Not significantly different from healthy controls | [9] |
| Total fMet | Moderate/Severe COVID-19 | Plasma | Significantly elevated vs. healthy controls (~1.5-fold increase) | [9] |
| Total fMet | ICU COVID-19 | Plasma | Significantly elevated vs. healthy controls (~2-fold increase) | [9] |
| Total fMet | ICU non-COVID-19 | Plasma | Significantly elevated vs. healthy controls (~1.5-fold increase) | [9] |
| ND6 | Septic shock patients who developed secondary infection | Plasma | ~150 pg/mL | [10] |
| ND6 | Septic shock patients who did not develop secondary infection | Plasma | ~50 pg/mL | [10] |
| ND4, ND5, ND6, Cox1 | Patients with ARDS after Cardiopulmonary Bypass (Day 1) | Plasma | Significantly upregulated compared to non-ARDS patients | [11] |
| ND6 | Patients with ARDS after Cardiopulmonary Bypass (Day 1) | Plasma | Correlated with disease severity | [11] |
Experimental Protocols for Quantification
The quantification of N-formylated peptides in biological samples is primarily achieved through two main techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantification by ELISA
ELISA is a widely used method for the quantification of total fMet in plasma and other biological fluids. Commercial ELISA kits are available for this purpose.
Representative Protocol for fMet ELISA:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge at 1000 x g for 15 minutes to separate plasma.
-
Collect the plasma and store at ≤ -20°C until use. Avoid repeated freeze-thaw cycles.[12]
-
-
ELISA Procedure (based on a typical commercial kit protocol):
-
Prepare standards and samples at appropriate dilutions in the provided assay buffer.
-
Add 100 µL of standards and samples to the wells of a microtiter plate pre-coated with an anti-fMet antibody.
-
Incubate for the recommended time and temperature (e.g., 2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of a biotinylated detection antibody specific for fMet to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add 100 µL of horseradish peroxidase (HRP)-conjugated streptavidin to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of fMet in the samples by interpolating from the standard curve.[9][13]
-
Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of specific N-formylated peptides.
Representative Protocol for LC-MS/MS Analysis:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify plasma samples with an appropriate acid (e.g., formic acid).
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution containing a low percentage of organic solvent to remove interfering substances.
-
Elute the peptides with a solution containing a higher percentage of organic solvent and an acid (e.g., 75% acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[14]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column suitable for peptide separations.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
The gradient can be optimized to achieve separation of the target peptides.[14][15]
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform targeted analysis using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
For each target peptide, select a precursor ion (the protonated molecular ion) and one or more product ions (fragment ions) to monitor.
-
Quantify the peptides by comparing the peak areas of the MRM transitions in the samples to those of a standard curve prepared with known concentrations of the synthetic peptides.[16]
-
-
Signaling Pathways of N-Formylated Peptides
N-formylated peptides exert their biological effects primarily through the activation of Formyl Peptide Receptor 1 (FPR1) and, to a lesser extent, Formyl Peptide Receptor 2 (FPR2).
FPR1 Signaling Pathway
Activation of FPR1 by fPs initiates a signaling cascade that leads to various cellular responses, including chemotaxis, phagocytosis, and the production of inflammatory mediators.
Caption: FPR1 signaling cascade upon ligand binding.
Experimental Workflow for fP Quantification
The following diagram illustrates a general workflow for the quantification of N-formylated peptides from biological samples.
Caption: General workflow for N-formylated peptide quantification.
Conclusion
The quantification of N-formylated peptides in vivo is a critical aspect of research into the innate immune response and inflammatory diseases. This guide provides a summary of the current knowledge on their physiological concentrations, outlines the primary experimental methodologies for their measurement, and illustrates the key signaling pathways they activate. The provided information is intended to aid researchers in designing and executing studies in this important field.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circulating Mitochondrial N-Formyl Peptides Are Associated with Acute Respiratory Distress Syndrome after Cardiopulmonary Bypass and Regulate Endothelial Barrier through FPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. umfst.ro [umfst.ro]
The Role of fMLFK in Host Defense Against Pathogens: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent synthetic N-formylated peptide that plays a significant role in the innate immune response to bacterial infections. As a derivative of the well-characterized chemoattractant fMLF (N-formyl-methionyl-leucyl-phenylalanine), fMLFK exhibits enhanced activity and specificity, primarily through its interaction with the formyl peptide receptor 2 (FPR2). This document provides an in-depth technical guide on the core functions of fMLFK in host defense, including its mechanism of action, the signaling pathways it triggers, and its effects on immune cells. Quantitative data from relevant studies are summarized, detailed experimental protocols are provided, and key signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and infectious diseases.
Introduction
The innate immune system provides the first line of defense against invading pathogens. A crucial element of this response is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on immune cells. N-formylated peptides, such as fMLF and its analogue fMLFK, are potent PAMPs released by bacteria during protein synthesis. These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs), which are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.
fMLFK, a tetrapeptide with a C-terminal lysine (B10760008) residue, displays a higher affinity and distinct signaling profile compared to fMLF, particularly for FPR2. This interaction initiates a cascade of intracellular events that are critical for host defense, including chemotaxis, phagocytosis, production of reactive oxygen species (ROS), and the release of pro-inflammatory mediators. Understanding the intricate role of fMLFK is paramount for the development of novel therapeutic strategies to combat bacterial infections and modulate inflammatory responses.
Mechanism of Action: Interaction with Formyl Peptide Receptors
fMLFK primarily exerts its biological effects through binding to and activating FPRs. There are three known human FPRs: FPR1, FPR2 (also known as formyl peptide receptor-like 1 or FPRL1), and FPR3. While fMLF is a potent agonist for FPR1, fMLFK demonstrates a preferential and potent agonistic activity towards FPR2.[1] The addition of the positively charged lysine residue at the C-terminus of the peptide enhances its interaction with FPR2.[1]
Upon binding of fMLFK to FPR2, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation is characterized by the exchange of GDP for GTP on the Gα subunit, which then dissociates from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector molecules, initiating a complex network of signaling pathways.
Signaling Pathways Activated by fMLFK
The activation of FPR2 by fMLFK triggers multiple intracellular signaling cascades that orchestrate the cellular responses of immune cells. The primary pathways involved are the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinase (MAPK) pathways.
Phospholipase C (PLC) Pathway and Calcium Mobilization
The Gβγ subunits released upon fMLFK binding to FPR2 can activate PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[2] This rapid increase in intracellular calcium concentration is a critical signal for a variety of cellular processes, including degranulation and the activation of calcium-dependent enzymes. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets involved in cellular activation.[2]
Caption: fMLFK-induced PLC signaling pathway leading to calcium mobilization and PKC activation.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another critical downstream effector of fMLFK-FPR2 activation. The Gβγ subunits can directly activate class I PI3Ks.[3][4] PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt plays a central role in regulating cell survival, proliferation, and migration.[5][6] In neutrophils, the PI3K/Akt pathway is crucial for chemotaxis and the activation of the NADPH oxidase complex responsible for the respiratory burst.[7][8]
Caption: fMLFK-induced PI3K/Akt signaling pathway promoting cell survival and migration.
Mitogen-Activated Protein Kinase (MAPK) Pathways
fMLFK stimulation also leads to the activation of the MAPK family of serine/threonine kinases, including p38 MAPK and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][9] The activation of these pathways can be initiated by both Gαi and Gβγ subunits through various intermediate signaling molecules, including small GTPases of the Ras superfamily.
-
p38 MAPK Pathway: The activation of p38 MAPK is essential for fMLF-induced neutrophil chemotaxis and superoxide (B77818) generation.[9][10] It plays a critical role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as interleukin-8 (IL-8).[9]
-
ERK1/2 Pathway: The ERK1/2 pathway is also activated downstream of FPR stimulation and is involved in various cellular functions, including cell proliferation, differentiation, and survival.[1][11] In neutrophils, ERK1/2 activation contributes to chemotaxis and degranulation.[2]
Caption: fMLFK-induced MAPK signaling pathways regulating inflammatory responses.
Functional Consequences in Host Defense
The activation of the aforementioned signaling pathways by fMLFK culminates in a variety of cellular responses that are integral to the host's defense against pathogens.
Chemotaxis
Chemotaxis, the directed migration of immune cells towards a chemical gradient, is a hallmark of the inflammatory response. fMLFK is a potent chemoattractant for neutrophils and macrophages, guiding them to sites of infection.[12] The PI3K/Akt and p38 MAPK pathways are particularly important in mediating this directed cell movement.[3][10]
Phagocytosis and Respiratory Burst
Upon arriving at the site of infection, phagocytes, such as neutrophils and macrophages, engulf and destroy invading pathogens. fMLFK can enhance the phagocytic capacity of these cells. Furthermore, fMLFK triggers the assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane. This enzyme complex generates a large amount of superoxide anions (O2−), a key component of the respiratory burst, which is highly toxic to microbes.[13] The activation of NADPH oxidase is dependent on signaling through the PI3K/Akt and PKC pathways.[7]
Degranulation
Neutrophils contain various types of granules filled with antimicrobial proteins, proteases, and other inflammatory mediators. Upon activation by fMLFK, neutrophils release the contents of these granules into the extracellular space or into phagosomes. This process, known as degranulation, is crucial for killing pathogens and amplifying the inflammatory response. Calcium mobilization and the activation of PKC and MAPK pathways are key regulators of degranulation.[2]
Cytokine and Chemokine Production
fMLFK can stimulate immune cells to produce and release a variety of cytokines and chemokines, such as IL-8 and tumor necrosis factor-alpha (TNF-α).[7][14] These signaling molecules act as messengers to recruit and activate other immune cells, further amplifying the host defense. The production of these inflammatory mediators is largely regulated by the MAPK and NF-κB signaling pathways.
Quantitative Data on fMLFK and Related Compounds
The following tables summarize key quantitative data for fMLFK and the related, well-studied compound fMLF. This data provides a reference for the potency and efficacy of these formyl peptides in various cellular assays.
Table 1: Binding Affinities of Formyl Peptides for Formyl Peptide Receptors
| Ligand | Receptor | Cell Type/System | Assay Method | Kd / Ki (nM) | Reference |
| fMLF | FPR1 | Human Neutrophils | Radioligand Binding | ~1 | [15] |
| fMLFK | FPR2 | Transfected Cells | Competitive Binding | ~86 (EC50) | [15] |
| fMLFIK | FPR2 | Transfected Cells | Competitive Binding | ~12 (EC50) | [15] |
Table 2: Effective Concentrations (EC50) for Cellular Responses to Formyl Peptides
| Ligand | Response | Cell Type | EC50 (nM) | Reference |
| fMLF | Superoxide Production | Human Neutrophils | ~20 | [13] |
| fMLF | Chemotaxis | Mouse Neutrophils | ~5000 (low affinity) | [12] |
| fMLFK | Calcium Mobilization | Transfected Cells | 86 | [15] |
| fMLF | IL-8 Release | Human Neutrophils | Dose-dependent (100 nM) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of fMLFK.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Isolated human or murine neutrophils
-
RPMI-1640 medium supplemented with 1% BSA
-
fMLFK
-
Phosphate-buffered saline (PBS)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Resuspend neutrophils in RPMI-1640 + 1% BSA at a concentration of 1-2 x 106 cells/mL.
-
Prepare serial dilutions of fMLFK in RPMI-1640 + 1% BSA in the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index as the fold increase in migrated cells in response to fMLFK compared to the negative control.
Caption: Workflow for a typical neutrophil chemotaxis assay using a Boyden chamber.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Isolated human or murine neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
fMLFK
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Isolate neutrophils and resuspend them in HBSS with HEPES.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend them in HBSS with HEPES.
-
Place the cell suspension in a cuvette or a 96-well plate suitable for fluorescence measurement.
-
Establish a baseline fluorescence reading.
-
Add fMLFK at the desired concentration and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Data can be expressed as the peak fluorescence intensity or the area under the curve.
Caption: Workflow for a typical calcium mobilization assay in neutrophils.
Receptor Binding Assay
This assay determines the affinity of fMLFK for its receptor.
Materials:
-
Cell membranes from cells expressing FPR2 (e.g., transfected cell lines or primary neutrophils)
-
Radiolabeled or fluorescently labeled fMLFK or a competitive ligand
-
Unlabeled fMLFK
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence detector
Procedure:
-
Prepare cell membranes from FPR2-expressing cells.
-
In a series of tubes, incubate a fixed concentration of labeled ligand with increasing concentrations of unlabeled fMLFK and a constant amount of cell membranes.
-
Incubate at room temperature or 4°C for a sufficient time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the amount of radioactivity or fluorescence retained on the filters.
-
Plot the percentage of specific binding against the concentration of unlabeled fMLFK.
-
Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
In Vivo Relevance and Therapeutic Potential
In vivo studies using animal models of bacterial infection have demonstrated the crucial role of the FPR signaling axis in host defense. Mice deficient in FPRs show increased susceptibility to bacterial infections, highlighting the importance of this receptor family in clearing pathogens. While specific in vivo data for fMLFK is less abundant, its potent agonistic activity at FPR2 suggests it could play a significant role in enhancing the innate immune response in a whole-organism context.
The potent pro-inflammatory and immune-stimulatory properties of fMLFK make it an interesting candidate for therapeutic development. Potential applications include:
-
Adjuvant in vaccines: To enhance the immune response to antigens.
-
Treatment of immunodeficiency: To boost the innate immune system in immunocompromised individuals.
-
Novel antimicrobial strategies: To enhance the clearance of bacterial pathogens.
However, the pro-inflammatory nature of fMLFK also necessitates careful consideration of potential adverse effects related to excessive inflammation. Therefore, the development of biased agonists that selectively activate specific downstream signaling pathways or antagonists that block excessive inflammation could be promising therapeutic avenues.
Conclusion
fMLFK is a powerful modulator of the innate immune system, acting primarily through the formyl peptide receptor 2. Its ability to induce a robust and multifaceted immune response, including chemotaxis, phagocytosis, and the production of inflammatory mediators, underscores its importance in host defense against pathogens. The detailed understanding of its mechanism of action and the signaling pathways it governs, as outlined in this whitepaper, provides a solid foundation for future research and the development of novel immunomodulatory therapies. Further investigation into the specific in vivo effects of fMLFK and the development of targeted therapeutic strategies hold significant promise for the treatment of infectious and inflammatory diseases.
References
- 1. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 6. The PI3K/Akt/mTOR pathway in innate immune cells: emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 mitogen-activated protein kinase activation is required for human neutrophil function triggered by TNF-alpha or FMLP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel formyl peptide receptor-like 1 agonists that induce macrophage tumor necrosis factor alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Formyl-Met-Leu-Phe-Lys (fMLFK) Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in inflammation, immune responses, and wound healing. A key player in initiating the inflammatory cascade is the migration of neutrophils to sites of bacterial infection. This process is largely mediated by N-formylated peptides, such as N-Formyl-Met-Leu-Phe (fMLP), which are recognized as pathogen-associated molecular patterns (PAMPs). These peptides are released by bacteria or from damaged mitochondria and act as potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[1][2]
The N-Formyl-Met-Leu-Phe-Lys (fMLFK) peptide is a synthetic analogue of these bacterial peptides. It binds to Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) on the surface of immune cells.[1][3] This binding event triggers a downstream signaling cascade, leading to cytoskeletal reorganization and directed cell movement.[1][4] The fMLFK chemotaxis assay is a robust and widely used in vitro method to study these processes, screen for potential modulators of inflammation, and assess the migratory capacity of immune cells.
This document provides a detailed protocol for performing an fMLFK chemotaxis assay using a transwell system, also known as a Boyden chamber.[5][6][7][8] It also outlines the underlying signaling pathway and provides guidance on data presentation and analysis.
Signaling Pathway of fMLFK-Induced Chemotaxis
The binding of fMLFK to the Formyl Peptide Receptor 1 (FPR1) initiates a cascade of intracellular events. As a GPCR, FPR1 is coupled to a heterotrimeric G protein. Upon ligand binding, the G protein dissociates, activating downstream effectors. A primary pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, other pathways involving phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPK), such as ERK and p38, are activated.[1][4][9] This intricate signaling network converges to regulate the actin cytoskeleton, leading to cell polarization and the formation of migratory structures like lamellipodia, ultimately driving the cell towards the chemoattractant source.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. QCM Chemotaxis Cell Migration Assay, 24-well (8 µm), fluorimetric | ECM509 [merckmillipore.com]
- 7. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Neutrophil Superoxide Production using fMLFK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are critical components of the innate immune system, serving as the first line of defense against invading pathogens. A key function of neutrophils is the production of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O₂⁻), through the activation of the NADPH oxidase complex. This process, known as the respiratory burst, is essential for microbial killing. Formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK), are potent chemoattractants and activators of neutrophils. They mimic bacterial-derived peptides and bind to G protein-coupled receptors on the neutrophil surface, primarily the formyl peptide receptor 1 (FPR1), initiating a signaling cascade that leads to superoxide production and other cellular responses.[1][2]
These application notes provide a comprehensive overview of the use of fMLFK to induce neutrophil superoxide production, including the underlying signaling pathways, detailed experimental protocols, and quantitative data for the closely related and well-studied agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF), which is used here as a model for fMLFK.
Signaling Pathway of fMLFK-Induced Superoxide Production
The binding of fMLFK to FPR1 on the neutrophil surface triggers a cascade of intracellular events culminating in the assembly and activation of the NADPH oxidase complex.[2] This signaling pathway involves several key steps:
-
Receptor Activation and G-protein Coupling: fMLFK binds to FPR1, a G protein-coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, particularly of the Gi family.[1]
-
Downstream Effector Activation: The activated G protein subunits dissociate and activate downstream effector enzymes. A major pathway involves the activation of phospholipase C (PLC).[1][2]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), particularly the conventional (cPKC) and novel isoforms.[3][4]
-
PI3K and MAPK Pathways: FPR1 activation also stimulates the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways, which are also crucial for NADPH oxidase activation.[1][2]
-
NADPH Oxidase Assembly and Activation: These signaling cascades converge to promote the phosphorylation and translocation of cytosolic components of the NADPH oxidase complex (p47phox, p67phox, p40phox, and Rac2) to the membrane-bound flavocytochrome b558 (composed of gp91phox and p22phox). The assembled complex is then active and catalyzes the transfer of electrons from NADPH to molecular oxygen, generating superoxide anions.[4]
Diagram of fMLFK-Induced Signaling Pathway
Caption: Signaling cascade initiated by fMLFK binding to FPR1.
Quantitative Data
The following tables summarize quantitative data for the induction of neutrophil superoxide production by the model agonist fMLF. This data can serve as a reference for designing experiments with fMLFK.
Table 1: Dose-Response of fMLF in Neutrophil Superoxide Production
| Parameter | Value | Species | Reference |
| EC₅₀ | ~20 nM | Human | |
| Maximal Activity | 100 nM | Human | [5] |
| EC₅₀ (LPS-primed) | 10.2 ± 3.9 nM | Equine |
Table 2: Effect of Priming Agents on fMLF-Induced Superoxide Production
| Priming Agent | Concentration | Incubation Time | Fold Increase in Superoxide Production | Species | Reference |
| TNF-α | 25 ng/mL | 20 min | Priming effect observed | Human | [5] |
| Platelet-Activating Factor (PAF) | 100 nM | 10 min | Priming effect observed | Human | [5] |
Experimental Protocols
Several methods can be employed to measure fMLFK-induced superoxide production in neutrophils. Below are detailed protocols for three common assays.
Protocol 1: Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction Assay
This spectrophotometric assay measures the reduction of cytochrome c by superoxide anions. The specificity is confirmed by the inhibition of the reaction by superoxide dismutase (SOD).
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
fMLFK stock solution (e.g., 1 mM in DMSO)
-
Cytochrome c from equine heart (e.g., 10 mg/mL in HBSS)
-
Superoxide Dismutase (SOD) from bovine erythrocytes (e.g., 1 mg/mL in HBSS)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Isolate human neutrophils from whole blood using a standard method such as density gradient centrifugation.
-
Resuspend the purified neutrophils in HBSS with 0.1% BSA to a final concentration of 3.0 x 10⁶ cells/mL.[1]
-
Prepare the reaction mixture in a 96-well plate. For each condition, prepare duplicate wells: one for the sample and one for the SOD control.
-
To each well, add 50 µL of the neutrophil suspension.
-
To the SOD control wells, add 10 µL of SOD solution. To the sample wells, add 10 µL of HBSS.
-
Add 20 µL of cytochrome c solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Prepare serial dilutions of fMLFK in HBSS.
-
Add 20 µL of the fMLFK dilution or HBSS (for unstimulated control) to the appropriate wells to initiate the reaction.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 550 nm.
-
Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion represents the superoxide-specific reduction.
Protocol 2: Dihydrorhodamine 123 (DHR 123) Flow Cytometry Assay
This assay measures intracellular ROS production. DHR 123 is a non-fluorescent dye that is oxidized to the fluorescent rhodamine 123 by ROS within the cell.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 or PBS
-
fMLFK stock solution
-
Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 1 mM in DMSO)
-
Flow cytometer
Procedure:
-
Isolate and resuspend neutrophils in RPMI 1640 or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add DHR 123 to the cell suspension to a final concentration of 1-5 µM.
-
Incubate the cells in the dark at 37°C for 15-20 minutes to allow for dye uptake.
-
Prepare serial dilutions of fMLFK.
-
Add the fMLFK dilutions to the cell suspension and incubate at 37°C for 15-30 minutes.
-
Acquire the samples on a flow cytometer, exciting at 488 nm and detecting emission at ~525 nm (FITC channel).
-
Analyze the data by gating on the neutrophil population and quantifying the mean fluorescence intensity (MFI) of rhodamine 123. An increase in MFI corresponds to an increase in intracellular ROS production.
Protocol 3: Isoluminol-Enhanced Chemiluminescence Assay
This highly sensitive assay measures extracellular superoxide production. Superoxide anions react with isoluminol in the presence of horseradish peroxidase (HRP) to produce light.
Materials:
-
Isolated human neutrophils
-
Krebs-Ringer phosphate (B84403) buffer with glucose (KRG)
-
fMLFK stock solution
-
Isoluminol stock solution
-
Horseradish Peroxidase (HRP)
-
Luminometer
Procedure:
-
Isolate and resuspend neutrophils in KRG to a concentration of 10⁵ cells/mL.[6]
-
In a luminometer tube, prepare a 1 mL reaction mixture containing:
-
Equilibrate the tubes in the luminometer at 37°C for 5 minutes.[6]
-
Prepare serial dilutions of fMLFK in KRG.
-
Inject 0.1 mL of the fMLFK dilution into the tube and immediately start measuring the chemiluminescence (light emission) over time.[6]
-
The data is typically recorded as counts per minute (CPM) or relative light units (RLU) over time. The peak of the light emission curve is often used for dose-response analysis.
Diagram of a General Experimental Workflow
Caption: A generalized workflow for measuring neutrophil superoxide production.
Concluding Remarks
fMLFK is a potent inducer of neutrophil superoxide production, acting through the FPR1 receptor and a complex network of intracellular signaling pathways. The provided protocols offer robust methods for quantifying this response, which is a critical aspect of neutrophil function in innate immunity. The quantitative data for the model agonist fMLF serves as a valuable starting point for experimental design. These application notes are intended to guide researchers in utilizing fMLFK as a tool to investigate neutrophil physiology and to screen for potential modulators of neutrophil activity in the context of drug development for inflammatory and infectious diseases.
References
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKC-delta controls the fMLF-induced overproduction of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of superoxide production in neutrophils: role of calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-Met-Leu-Phe-Lys (fMLFK): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and application of N-Formyl-Met-Leu-Phe-Lys (fMLFK), a potent synthetic peptide and a selective agonist for the Formyl Peptide Receptor 1 (FPR1). This document includes detailed protocols for common cellular assays and summarizes key quantitative data to facilitate experimental design and execution.
Product Information and Storage
Proper handling and storage of fMLFK are critical to maintain its biological activity. As a lyophilized powder, fMLFK is stable for extended periods when stored under appropriate conditions. Once reconstituted, the stability of the solution is dependent on the solvent and storage temperature.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Protect from moisture and light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Solution Preparation
fMLFK is insoluble in water.[1] Therefore, an organic solvent is required for initial reconstitution to create a stock solution, which can then be further diluted in aqueous buffers for experimental use.
Protocol 2.1: Reconstitution of Lyophilized fMLFK
-
Before opening, allow the vial of lyophilized fMLFK to equilibrate to room temperature to prevent condensation.
-
Add a small amount of an appropriate organic solvent to the vial to dissolve the peptide. Recommended solvents include dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.[1]
-
Vortex gently to ensure the peptide is fully dissolved.
-
For a stock solution, a concentration of 1-10 mM is typically prepared.
-
Further dilute the stock solution in the desired aqueous buffer or cell culture medium to the final working concentration immediately before use.
Table 2: Solubility of fMLFK and Related Peptides
| Peptide | Solvent | Solubility | Reference |
| This compound (fMLFK) | Water | Insoluble | [1] |
| Acetonitrile | Soluble (qualitative) | [1] | |
| DMSO | Soluble (qualitative) | ||
| N-Formyl-Met-Leu-Phe (fMLP/fMLF) | DMSO | ~30 mg/mL | |
| Ethanol | ~0.5 mg/mL | ||
| Dimethylformamide (DMF) | ~25 mg/mL | ||
| PBS (pH 7.2) | ~0.1 mg/mL |
Note: Quantitative solubility data for fMLFK is limited. The data for the closely related peptide fMLP is provided as a reference.
Biological Activity and Signaling Pathway
fMLFK is a potent chemoattractant for phagocytic leukocytes, such as neutrophils and monocytes. It exerts its effects primarily through the activation of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR). Binding of fMLFK to FPR1 initiates a cascade of intracellular signaling events, leading to various cellular responses critical for the innate immune response.
Caption: fMLFK Signaling Pathway via FPR1.
Experimental Protocols
The following are generalized protocols for common assays used to characterize the biological effects of fMLFK. These protocols are based on established methods for the related peptide fMLP and may require optimization for specific cell types and experimental conditions.
Caption: General Experimental Workflow for fMLFK Assays.
Neutrophil Chemotaxis Assay (Transwell Method)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Isolated primary human or murine neutrophils
-
fMLFK stock solution (e.g., 1 mM in DMSO)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
24-well plate with 3-5 µm pore size Transwell inserts
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate neutrophils from whole blood and resuspend in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of fMLFK in chemotaxis buffer. A typical concentration range to test is 0.1 nM to 1 µM.
-
Assay Setup:
-
Add 600 µL of the fMLFK dilutions or control buffer to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the neutrophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower well.
-
Alternatively, non-migrated cells can be wiped from the top of the insert, and the migrated cells on the underside of the membrane can be fixed, stained, and counted under a microscope.
-
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Isolated neutrophils or other FPR1-expressing cells
-
fMLFK stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading:
-
Resuspend cells at 1-5 x 10⁶ cells/mL in assay buffer.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to the cell suspension.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye. Resuspend the cells in fresh assay buffer.
-
Data Acquisition:
-
Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds).
-
Add the fMLFK solution to the cells while continuing to record the fluorescence. A typical final concentration range is 1 nM to 1 µM.
-
Continue recording the fluorescence for several minutes to capture the peak and subsequent decline of the calcium signal.
-
-
Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for fMLFK and the related peptide fMLP, which can be used as a starting point for experimental design.
Table 3: Biological Activity of fMLFK and fMLP
| Parameter | Peptide | Value | Cell Type/System | Reference |
| EC₅₀ (Degranulation) | fMLFK | ~510 nM | Mouse FPR1 | [2] |
| EC₅₀ (Calcium Mobilization) | fMLFK | ~510 nM | Mouse FPR1 | [2] |
| Ki (Receptor Binding) | fMLP | ~38 nM | Human FPR1 | |
| EC₅₀ (Neutrophil Chemotaxis) | fMLP | 1-10 nM | Human Neutrophils | |
| EC₅₀ (Superoxide Production) | fMLP | ~20 nM | Human Neutrophils | [3] |
Note: EC₅₀ and Ki values can vary depending on the specific assay conditions and cell type used.
These application notes are intended to serve as a guide. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Model of fMLFK-Induced Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent chemoattractant peptide that mimics bacterial-derived N-formylated peptides, which are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs).[1] It primarily acts through formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) expressed on various immune cells, most notably neutrophils.[2][3] Stimulation of FPRs by fMLFK triggers a cascade of intracellular signaling events, leading to a pro-inflammatory response characterized by chemotaxis, production of reactive oxygen species (ROS), degranulation, and the release of inflammatory cytokines.[3][4] This makes fMLFK an invaluable tool for studying the mechanisms of inflammation and for screening potential anti-inflammatory therapeutic agents in vitro.
This document provides detailed application notes and protocols for establishing an in vitro model of fMLFK-induced inflammation, primarily using neutrophils.
Key Cellular Responses to fMLFK Stimulation
| Cellular Response | Typical fMLFK Concentration Range | Key Signaling Pathways Involved | Common In Vitro Assays |
| Chemotaxis | 1 nM - 100 nM | PI3K, MAPK (p38, ERK)[4] | Transwell Assay, Microfluidic Devices[5][6][7] |
| Reactive Oxygen Species (ROS) Production | 10 nM - 1 µM | NADPH Oxidase, PKC, PI3K, p38 MAPK[4][8] | Dihydroethidium (DHE) Assay, DCF-DA Assay[9][10] |
| Cytokine & Chemokine Release (e.g., IL-8, TNF-α) | 10 nM - 1 µM | NF-κB, MAPKs[11][12] | ELISA, Multiplex Immunoassays[13][14][15] |
| Degranulation (e.g., Elastase Release) | 10 nM - 1 µM | PLC, PKC, Calcium Mobilization[4][16] | Colorimetric Substrate Assays |
Signaling Pathways in fMLFK-Induced Inflammation
fMLFK initiates inflammatory responses by binding to Formyl Peptide Receptors (FPRs), primarily FPR1 and FPR2.[1][2] This binding activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[17] These subunits then trigger multiple downstream signaling cascades, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][17] These pathways ultimately orchestrate the key cellular responses of chemotaxis, ROS production, and cytokine release.[4]
Experimental Workflow Overview
The general workflow for studying fMLFK-induced inflammation in vitro involves isolating primary immune cells (e.g., neutrophils), stimulating them with fMLFK, and then measuring the desired inflammatory endpoints.
Detailed Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Transwell Method)
This protocol describes a chemotaxis assay using a modified Boyden chamber (Transwell® insert) to measure the directed migration of neutrophils towards an fMLFK gradient.[18]
Materials:
-
Human neutrophils isolated from whole blood
-
RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
-
fMLFK (stock solution in DMSO, diluted in RPMI/BSA)
-
Transwell® inserts with 3-5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Polymorphprep®).[18]
-
Resuspend the isolated neutrophils in RPMI/BSA at a concentration of 2 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol for subsequent quantification.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of RPMI/BSA containing fMLFK at the desired concentration (e.g., 10 nM). Include a negative control with medium alone.
-
Carefully place the Transwell® insert into each well, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the Calcein-AM labeled neutrophil suspension (2 x 10^5 cells) to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to allow for cell migration.[18]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® insert.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
The fluorescence intensity is directly proportional to the number of migrated cells.
-
Data Presentation:
| Condition | fMLFK Concentration | Mean Fluorescence Intensity (± SD) | Fold Change vs. Control |
| Negative Control | 0 nM | Value | 1.0 |
| fMLFK | 10 nM | Value | Value |
| Test Compound A + fMLFK | 10 nM | Value | Value |
| Test Compound B + fMLFK | 10 nM | Value | Value |
Protocol 2: Reactive Oxygen Species (ROS) Production Assay
This protocol measures the intracellular production of ROS in neutrophils following fMLFK stimulation using the fluorescent probe Dihydroethidium (DHE), which is relatively specific for superoxide.[9][19]
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
fMLFK (stock solution in DMSO, diluted in HBSS)
-
Dihydroethidium (DHE)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Resuspend isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
-
-
Probe Loading:
-
Add DHE to the cells at a final concentration of 5 µM.
-
Incubate at 37°C for 20-30 minutes in the dark to allow the probe to enter the cells.[19]
-
-
Stimulation and Measurement:
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Add 100 µL of HBSS containing fMLFK at 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM). Include a negative control with HBSS alone.
-
Immediately begin kinetic measurement of fluorescence (Excitation: ~518 nm, Emission: ~606 nm) every 1-2 minutes for 30-60 minutes.
-
Data Presentation:
| Condition | fMLFK Concentration | Peak Fluorescence (RFU ± SD) | Rate of ROS Production (Slope) |
| Negative Control | 0 nM | Value | Value |
| fMLFK | 100 nM | Value | Value |
| Test Compound A + fMLFK | 100 nM | Value | Value |
| Test Compound B + fMLFK | 100 nM | Value | Value |
Protocol 3: Cytokine Release Assay
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., IL-8, TNF-α) released from fMLFK-stimulated peripheral blood mononuclear cells (PBMCs) or isolated monocytes. Neutrophils are generally not considered primary producers of cytokines in this context, though they can release pre-stored mediators. For de novo cytokine synthesis, monocytes or PBMCs are a more appropriate model.[12]
Materials:
-
Isolated human PBMCs or monocytes
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
fMLFK (stock solution in DMSO, diluted in complete RPMI)
-
96-well cell culture plates
-
Commercially available ELISA kits for the cytokines of interest (e.g., Human IL-8 ELISA Kit, Human TNF-α ELISA Kit)
Procedure:
-
Cell Plating:
-
Resuspend PBMCs or monocytes in complete RPMI at a concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well plate (2 x 10^5 cells/well).
-
-
Stimulation:
-
Add fMLFK to the wells at the desired final concentrations (e.g., 100 nM). It can be beneficial to co-stimulate with a low dose of LPS (e.g., 10 ng/mL) as fMLFK can act synergistically with other PAMPs.[12] Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal time will depend on the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
-
Cytokine Quantification:
-
Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Presentation:
| Condition | fMLFK Concentration | IL-8 Concentration (pg/mL ± SD) | TNF-α Concentration (pg/mL ± SD) |
| Unstimulated Control | 0 nM | Value | Value |
| fMLFK | 100 nM | Value | Value |
| Test Compound A + fMLFK | 100 nM | Value | Value |
| Test Compound B + fMLFK | 100 nM | Value | Value |
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, fMLFK concentrations, and incubation times may be necessary for specific experimental conditions and cell types.
References
- 1. mdpi.com [mdpi.com]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial pathogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sm.unife.it [sm.unife.it]
Application Note: Measuring Intracellular Calcium Mobilization with fMLFK
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a synthetic peptide that acts as a potent agonist for formyl peptide receptors (FPRs), particularly FPR1 and FPR2.[1][2] These G protein-coupled receptors (GPCRs) are primarily expressed on immune cells, such as neutrophils and monocytes, and play a crucial role in the innate immune response by mediating chemotaxis, degranulation, and superoxide (B77818) production.[3][4] Upon binding to fMLFK, FPRs activate a canonical signaling cascade that results in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This makes fMLFK a valuable tool for studying FPR signaling and for screening compounds that may modulate this pathway. This application note provides a detailed protocol for measuring fMLFK-induced intracellular calcium mobilization using a fluorescent calcium indicator-based assay.
Principle of the Assay
This assay utilizes a cell-permeant fluorescent calcium indicator, such as Fura-2 AM, to measure changes in [Ca²⁺]i. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the indicator in its active, calcium-sensitive form.[5][6] The indicator's fluorescence intensity is directly proportional to the concentration of free cytosolic calcium. Upon stimulation with fMLFK, the activation of FPRs triggers the release of calcium from intracellular stores, leading to a detectable increase in the fluorescence signal.[7][8] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or a microscope.
fMLFK Signaling Pathway
The binding of fMLFK to FPR1 or FPR2 initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi/o family.[9][10] The activated Gα subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[11][12]
References
- 1. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. ionbiosciences.com [ionbiosciences.com]
Application Note and Protocols: Flow Cytometry Analysis of Neutrophil Activation by fMLFK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] Their activation is a critical process in response to pathogens and inflammatory signals. The synthetic peptide N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK), a potent chemoattractant and activator, mimics bacterial-derived peptides.[2][3] It binds to the formyl peptide receptor 1 (FPR1) on the surface of neutrophils, triggering a cascade of intracellular signaling events.[3] This activation leads to a variety of cellular responses, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), collectively known as the respiratory burst.[3][4]
Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells in a heterogeneous population.[5] It allows for the precise quantification of cell surface marker expression and intracellular functional responses, providing detailed insights into the activation state of neutrophils.[5][6] This application note provides detailed protocols for the analysis of fMLFK-induced neutrophil activation using flow cytometry, focusing on key markers of activation, intracellular calcium mobilization, and ROS production.
Key Markers of Neutrophil Activation
Upon stimulation with fMLFK, neutrophils rapidly alter the expression of several cell surface markers:
-
CD11b: A component of the Mac-1 integrin complex, its surface expression is upregulated from intracellular stores upon activation, playing a crucial role in adhesion and migration.[7][8][9][10]
-
CD66b: A glycosylphosphatidylinositol (GPI)-linked protein located in the specific (secondary) granules of neutrophils.[7][10] Its surface expression increases significantly upon degranulation.[7]
-
CD62L (L-selectin): An adhesion molecule that is rapidly shed from the neutrophil surface upon activation.[5][6][9]
fMLFK-Induced Signaling Pathway
The binding of fMLFK to FPR1 initiates a signaling cascade that is crucial for neutrophil activation. This process involves the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4] Concurrently, FPR1 activation also modulates the PI3K/Akt and MAPK (p38, ERK) signaling pathways.[2][3] These interconnected pathways orchestrate the various functional responses of neutrophils, including the respiratory burst and degranulation.
Caption: fMLFK signaling cascade in neutrophils.
Experimental Protocols
I. Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in HBSS.
-
Add Dextran T500 to a final concentration of 1% and mix by inversion.
-
Allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet and lyse remaining erythrocytes using RBC Lysis Buffer for 5-10 minutes on ice.
-
Wash the cells twice with cold HBSS.
-
Resuspend the neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity should be ≥95%.[5]
II. Flow Cytometry Analysis of Neutrophil Activation Markers
Workflow Diagram:
Caption: Workflow for analyzing neutrophil activation markers.
Protocol:
-
Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ at a concentration of 1 x 10^6 cells/mL.
-
In separate tubes, add fMLFK to the desired final concentration (a typical starting concentration is 100 nM).[2] For dose-response experiments, a range of concentrations (e.g., 1 nM to 1 µM) should be used. Include an unstimulated control (vehicle only).
-
Incubate the cells at 37°C for 10-15 minutes.
-
Stop the stimulation by adding ice-cold PBS.
-
Centrifuge at 250 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cells in 100 µL of cold staining buffer (PBS with 1% BSA).
-
Add fluorescently conjugated antibodies against CD11b, CD66b, and CD62L at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000-20,000 events in the neutrophil gate (identified by forward and side scatter characteristics).
-
Analyze the data by gating on the neutrophil population and quantifying the median fluorescence intensity (MFI) for each marker.
III. Measurement of Intracellular Calcium Mobilization
Protocol:
-
Resuspend isolated neutrophils at 1-2 x 10^6 cells/mL in HBSS with Ca2+ and Mg2+.
-
Load the cells with a calcium-sensitive dye such as Fluo-4 AM or Indo-1 AM according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30 minutes at 37°C).
-
Wash the cells twice to remove excess dye and resuspend in HBSS.
-
Equilibrate the cells at 37°C for 5-10 minutes.
-
Acquire baseline fluorescence on the flow cytometer for 30-60 seconds.
-
Add fMLFK to the cell suspension while continuing to acquire data.
-
Record the fluorescence signal for an additional 3-5 minutes to capture the peak and subsequent decline in intracellular calcium.[11][12]
-
Analyze the data by plotting fluorescence intensity over time.
IV. Measurement of Reactive Oxygen Species (ROS) Production
Protocol:
-
Resuspend isolated neutrophils at 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).
-
Load the cells with a ROS-sensitive dye such as Dihydrorhodamine 123 (DHR123) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) according to the manufacturer's protocol (e.g., 5 µM DHR123 for 15 minutes at 37°C).
-
Wash the cells and resuspend in fresh buffer.
-
Equilibrate the cells at 37°C.
-
Incubate at 37°C for 15-30 minutes.
-
Acquire data on a flow cytometer. The oxidation of the dye to its fluorescent form (Rhodamine 123 or DCF) is proportional to the amount of ROS produced.[15]
-
Analyze the data by quantifying the MFI of the fluorescent product in the neutrophil population.
Data Presentation
The following tables summarize expected quantitative data for fMLFK-induced neutrophil activation.
Table 1: EC50 Values for fMLP-Induced Neutrophil Responses
| Response | EC50 (nM) | Reference |
| CD11b Expression | 5 | [6] |
| CD62L Shedding | 8 | [6] |
| CD66b Expression | 6 | [6] |
| ROS Production | 50 | [6] |
| FPR1 Phosphorylation | 10.6 ± 0.8 | [16] |
Note: fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a closely related and often interchangeably used analog of fMLFK.
Table 2: Representative Changes in Surface Marker Expression
| Marker | Unstimulated (MFI) | fMLFK-Stimulated (MFI) | Fold Change |
| CD11b | Low | High | Increase |
| CD66b | Low | High | Increase |
| CD62L | High | Low | Decrease |
MFI: Median Fluorescence Intensity. Actual values will vary depending on the instrument, reagents, and donor variability.
Troubleshooting
-
High background activation: Neutrophils are sensitive to mechanical stress and temperature changes. Keep cells on ice whenever possible and handle them gently to minimize spontaneous activation.
-
Low signal-to-noise ratio: Titrate antibodies and fluorescent dyes to determine optimal concentrations. Ensure proper instrument setup and compensation.
-
Cell clumping: Use buffers containing EDTA or DNase to prevent cell aggregation, especially after activation.
Conclusion
The protocols described in this application note provide a robust framework for the detailed analysis of fMLFK-induced neutrophil activation by flow cytometry. These methods are valuable tools for basic research into neutrophil biology and for the preclinical evaluation of novel anti-inflammatory therapeutics targeting neutrophil function. The ability to simultaneously measure multiple parameters on a single-cell level offers a comprehensive understanding of the complex processes involved in the innate immune response.
References
- 1. ovid.com [ovid.com]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiparametric Profiling of Neutrophil Function via a High-Throughput Flow Cytometry-Based Assay | MDPI [mdpi.com]
- 6. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. beckman.com [beckman.com]
- 9. Human neutrophils switch to an activated phenotype after homing to the lung irrespective of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neutrophils: Need for Standardized Nomenclature [frontiersin.org]
- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Threshold responses in production of reactive oxygen metabolites in individual neutrophils detected by flow cytometry and microfluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Experimental Use of fMLFK in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic N-formylated peptide that acts as a potent chemoattractant for various immune cells, particularly neutrophils.[1][2] Like other N-formyl peptides, fMLFK is recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) crucial for the innate immune response to bacterial infections and inflammation.[3][4] Live-cell imaging techniques utilizing fMLFK provide a powerful tool to study the dynamic cellular processes involved in inflammation, immune cell trafficking, and receptor signaling in real-time.[5] These studies are vital for understanding disease pathogenesis and for the development of novel therapeutics targeting inflammatory disorders.[6]
Mechanism of Action: FPR Signaling
fMLFK primarily exerts its effects by binding to and activating FPRs, such as FPR1 and FPR2, which are expressed on the surface of leukocytes.[2][7] This ligand-receptor interaction initiates a cascade of intracellular signaling events. The receptor, coupled to an inhibitory G-protein (Gαi), facilitates the exchange of GDP for GTP, leading to the dissociation of the Gαi and Gβγ subunits.[8][9]
These dissociated subunits trigger multiple downstream pathways:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 induces the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10]
-
PI3K/Akt Pathway: This pathway is crucial for regulating chemotaxis, cell survival, and the production of reactive oxygen species (ROS).[11][12]
-
MAPK Pathway: Activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38 is involved in gene expression, cytokine production, and chemotaxis.[7][13]
The culmination of these signaling events leads to characteristic cellular responses, including chemotaxis (directed cell movement), degranulation, and the generation of a respiratory burst.[8][9]
References
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging [labome.com]
- 6. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Desensitization using N-Formyl-Met-Leu-Phe-Lys (fMLFK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a synthetic peptide and a potent agonist for Formyl Peptide Receptors (FPRs), a class of G-protein coupled receptors (GPCRs) primarily involved in the inflammatory response. As a derivative of the well-characterized FPR agonist N-Formyl-Met-Leu-Phe (fMLF), fMLFK exhibits a preference for FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1), where it demonstrates higher potency than fMLF. This makes fMLFK a valuable tool for investigating the mechanisms of GPCR desensitization, a critical process in cellular signaling that prevents overstimulation of receptor pathways.
GPCR desensitization is a multi-step process that typically involves:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
G-protein Uncoupling: β-arrestin binding sterically hinders the interaction between the receptor and its cognate G-protein, thereby terminating downstream signaling.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted to clathrin-coated pits for endocytosis, removing the receptor from the cell surface.
These application notes provide an overview of the signaling pathways activated by fMLFK and detailed protocols for studying fMLFK-induced GPCR desensitization.
fMLFK Signaling Pathways
fMLFK binding to FPR2, a Gi-coupled receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the dissociation of the Gi protein into its Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.
Diagram of fMLFK-Induced Signaling and Desensitization
Caption: fMLFK signaling and desensitization pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for fMLFK and related compounds in various functional assays relevant to GPCR desensitization.
Table 1: Potency of fMLF Analogs in FPR2-Mediated Calcium Mobilization
| Compound | EC₅₀ (nM) | Relative Potency vs. fMLF |
| fMLFII | - | ~1500x |
| fMLFIK | 12 | ~558x |
| fMLFK | 86 | ~78x |
| fMLFW | - | > fMLF |
| fMLF | 6700 | 1x |
| Data is derived from studies on RBL-FPR2 cells.[1] |
Table 2: Potency of fMLFK in FPR2-Mediated Signaling
| Assay | Parameter | Value | Cell Line |
| Calcium Mobilization | EC₅₀ | 86 nM | RBL-FPR2 |
| cAMP Inhibition | IC₅₀ | 51 nM | RBL-FPR2 |
| Data from He et al., 2014.[1] |
Table 3: Reference Data for FPR2 Agonist-Induced β-Arrestin Recruitment
| Compound | Parameter | Value | Assay Type | Cell Line |
| WKYMVM | EC₅₀ | ~1.5 nM | Calcium Mobilization | mFPR-expressing RBL cells |
| Act-389949 | EC₅₀ | ~20 nM | β-Arrestin Recruitment (PathHunter) | CHO-K1 FPR2 |
| Note: Direct EC₅₀ for fMLFK in β-arrestin recruitment is not readily available. Act-389949 is a potent, selective FPR2 agonist. WKYMVM is a potent pan-FPR agonist. This data provides a reference for expected potency in this type of assay. |
Experimental Protocols
The following are detailed protocols for key experiments to study fMLFK-induced GPCR desensitization.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration upon fMLFK stimulation of cells expressing FPR2.
Diagram of Calcium Mobilization Assay Workflow
References
Application Notes and Protocol for Radiolabeling N-Formyl-Met-Leu-Phe-Lys (fMLFK) with Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-Met-Leu-Phe-Lys (fMLFK) is a synthetic tetrapeptide that acts as a potent chemoattractant for neutrophils and other phagocytic cells by binding to formyl peptide receptors (FPRs) on their surface.[1] This biological activity makes radiolabeled fMLFK a promising candidate for in vivo imaging of infection and inflammation, where neutrophils accumulate. This document provides a detailed protocol for the radiolabeling of fMLFK with Technetium-99m (99mTc), a readily available radionuclide with ideal imaging characteristics for single-photon emission computed tomography (SPECT).[2]
The labeling strategy involves a two-step process. First, a bifunctional chelator, succinimidyl-6-hydrazinopyridine-3-carboxylate (HYNIC-NHS), is conjugated to the primary amine of the lysine (B10760008) residue in fMLFK.[1][3][4][5] Subsequently, the HYNIC-fMLFK conjugate is radiolabeled with 99mTc using a stannous chloride reduction method in the presence of co-ligands (tricine and EDDA) to stabilize the 99mTc-HYNIC complex.[6][7][8] This protocol also details the necessary quality control procedures to ensure the identity, purity, and biological activity of the final radiolabeled product.[9][10][11][12][13][14]
Signaling Pathway of fMLF and its Analogs
The binding of fMLF and its analogs like fMLFK to the formyl peptide receptor (FPR), a G-protein coupled receptor, triggers a signaling cascade that leads to neutrophil activation and chemotaxis.
Caption: Signaling pathway of fMLFK upon binding to the formyl peptide receptor (FPR).
Experimental Workflow
The overall workflow for the preparation and quality control of 99mTc-HYNIC-fMLFK is depicted below.
Caption: Workflow for the synthesis and quality control of ⁹⁹ᵐTc-HYNIC-fMLFK.
Materials and Reagents
-
This compound (fMLFK) peptide (≥95% purity)
-
Succinimidyl-6-hydrazinopyridine-3-carboxylate (HYNIC-NHS ester)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium pertechnetate (B1241340) (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethylenediaminediacetic acid (EDDA)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.2)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sep-Pak C18 cartridges
-
Ethanol (B145695), absolute
-
Saline, sterile (0.9% NaCl)
-
Water for injection (WFI)
-
ITLC-SG strips
-
Saline and acetone (B3395972) for chromatography
-
HPLC system with a radioactivity detector
-
Neutrophil-like cells (e.g., differentiated HL-60 cells) or isolated human neutrophils
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Non-labeled fMLFK for competition assay
Experimental Protocols
Conjugation of HYNIC to fMLFK
-
Dissolve fMLFK (1 mg) in 200 µL of anhydrous DMF.
-
Add DIPEA (2 µL) to the peptide solution to adjust the pH to approximately 8.5.
-
In a separate vial, dissolve HYNIC-NHS ester (2-fold molar excess over the peptide) in 100 µL of anhydrous DMF.
-
Add the HYNIC-NHS solution to the peptide solution and vortex gently.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the HYNIC-fMLFK conjugate by preparative HPLC.
-
Lyophilize the purified HYNIC-fMLFK and store at -20°C.
Radiolabeling of HYNIC-fMLFK with 99mTc
-
In a sterile, nitrogen-purged vial, dissolve 20 µg of lyophilized HYNIC-fMLFK in 100 µL of deoxygenated water.
-
Add 500 µL of a co-ligand solution containing tricine (20 mg/mL) and EDDA (10 mg/mL) in 0.5 M sodium acetate buffer (pH 5.2).
-
Add 10 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.1 N HCl).
-
Add 1-2 mCi (37-74 MBq) of Na[99mTcO4] in a small volume (50-100 µL).
-
Incubate the reaction mixture at room temperature for 20 minutes.
Purification of 99mTc-HYNIC-fMLFK
-
Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
-
Load the reaction mixture onto the activated Sep-Pak C18 cartridge.
-
Wash the cartridge with 5 mL of WFI to remove hydrophilic impurities.
-
Elute the 99mTc-HYNIC-fMLFK with 1 mL of a 50:50 (v/v) mixture of ethanol and saline.
-
Collect the eluate in a sterile vial.
Quality Control
Radiochemical Purity by Radio-TLC
-
Spot a small aliquot (1-2 µL) of the purified 99mTc-HYNIC-fMLFK onto two ITLC-SG strips.
-
Develop one strip in saline to determine the amount of free pertechnetate (99mTcO4-), which will migrate with the solvent front (Rf = 1.0).
-
Develop the second strip in acetone to determine the amount of reduced/hydrolyzed 99mTc (99mTcO2), which will remain at the origin (Rf = 0.0).
-
The 99mTc-HYNIC-fMLFK will remain at the origin in saline and migrate with the solvent front in acetone.
-
Calculate the radiochemical purity using the following formula: % RCP = 100% - (% 99mTcO4-) - (% 99mTcO2)
Radiochemical Purity by Radio-HPLC
-
Inject an aliquot of the purified 99mTc-HYNIC-fMLFK onto a C18 reverse-phase HPLC column.
-
Use a gradient elution system, for example, starting with 95% solvent A (0.1% TFA in water) and 5% solvent B (0.1% TFA in acetonitrile) and ramping to 5% solvent A and 95% solvent B over 20 minutes.
-
Monitor the eluate with a UV detector (at 220 nm) and a radioactivity detector.
-
The retention time of 99mTc-HYNIC-fMLFK should be compared to that of the unlabeled HYNIC-fMLFK standard.[10]
-
Calculate the radiochemical purity by integrating the area of the desired radioactive peak relative to the total radioactivity.
In Vitro Receptor Binding Assay
-
Prepare a suspension of neutrophil-like cells (e.g., 1 x 106 cells/mL) in binding buffer.
-
In a series of microcentrifuge tubes, add a fixed concentration of 99mTc-HYNIC-fMLFK (e.g., 1 nM).
-
For the determination of non-specific binding, add a high concentration of unlabeled fMLFK (e.g., 1 µM) to a parallel set of tubes.
-
Add the cell suspension to each tube and incubate at 4°C for 1 hour with gentle agitation.
-
Separate the bound and free radioligand by centrifugation through an oil layer or by filtration through a glass fiber filter.[15][16][17]
-
Measure the radioactivity in the cell pellet or on the filter.
-
Calculate the specific binding as the difference between total binding and non-specific binding.
Data Presentation
| Parameter | Expected Value | Method |
| Radiochemical Purity | > 95% | Radio-TLC / Radio-HPLC[2][18] |
| Labeling Efficiency | > 90% | Radio-TLC |
| Specific Activity | 30-112 GBq/µmol | Calculation based on radioactivity and peptide amount |
| In Vitro Stability (in serum) | > 90% after 6 hours | Radio-HPLC[18] |
| Specific Binding | > 70% of total binding | Receptor Binding Assay |
Conclusion
This protocol provides a comprehensive guide for the radiolabeling of this compound with 99mTc. Adherence to these procedures and rigorous quality control will yield a radiopharmaceutical suitable for preclinical evaluation as an imaging agent for infection and inflammation. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological principles and the practical steps involved in the radiolabeling process.
References
- 1. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [99mTc]Tc-Labeled Plectin-Targeting Peptide as a Novel SPECT Probe for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrr.com [ijrr.com]
- 12. mattioli1885journals.com [mattioli1885journals.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality control of colloid and particulate 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating Phagocyte Respiratory Burst Using fMLFK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The respiratory burst is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) by phagocytic cells, such as neutrophils and macrophages. This process is essential for the destruction of pathogens and is initiated by the activation of the NADPH oxidase enzyme complex. N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic N-formylated peptide that mimics bacterial proteins and acts as a potent chemoattractant and activator of phagocytes. It binds to formyl peptide receptors (FPRs), a class of G protein-coupled receptors, to trigger a cascade of intracellular signaling events culminating in the assembly and activation of NADPH oxidase.
These application notes provide a comprehensive guide to utilizing fMLFK for the investigation of phagocyte respiratory burst, including detailed experimental protocols, data presentation, and an overview of the underlying signaling pathways. While much of the foundational research has been conducted with the closely related peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF), fMLFK, with its C-terminal lysine (B10760008), is a valuable tool, particularly for studies involving FPR2, which shows a preference for peptides with a positive charge at the C-terminus.[1]
Data Presentation
The following table summarizes quantitative data for the prototypical formyl peptide, fMLF, in inducing respiratory burst in neutrophils. Due to the limited availability of direct quantitative data for fMLFK in the public domain, the data for fMLF is provided as a reference. It is recommended that researchers perform dose-response experiments to determine the optimal concentration of fMLFK for their specific experimental system.
| Agonist | Cell Type | Assay | Parameter | Value | Reference |
| fMLF | Human Neutrophils | Superoxide (B77818) Production | EC50 | ~20 nM | [2] |
| fMLF | Human Neutrophils | Superoxide Production | Maximal Response | 100 nM | [2] |
| fMLF | Human Neutrophils | Inhibition of Superoxide Production by Prostaglandin E1/E2 | ID50 | 50 nM | [3] |
| fMLF | Rat Neutrophils | Inhibition of Superoxide Anion Generation by DHFC | IC50 | 4.2 ± 1.2 µM | [4] |
Note: fMLFK is expected to be a potent agonist for both FPR1 and FPR2.[1][5] Some studies suggest that FPR2 responds more favorably to peptides with a C-terminal positive charge, like the lysine in fMLFK, compared to the negatively charged C-terminus of fMLF.[1] Therefore, the potency of fMLFK may differ from fMLF, and empirical determination of its EC50 is advised.
Signaling Pathways and Experimental Workflow
fMLFK-Induced Respiratory Burst Signaling Pathway
The binding of fMLFK to formyl peptide receptors (primarily FPR1 and FPR2) on the surface of phagocytes initiates a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of superoxide.[6] This pathway involves the activation of heterotrimeric G-proteins, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[6][7] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[6] Both PI3K and MAPK pathways are also implicated in this process.[2][6] Ultimately, these signaling events converge to promote the assembly of the cytosolic and membrane-bound subunits of the NADPH oxidase complex, leading to the production of superoxide anions.[7]
Caption: fMLFK signaling pathway leading to NADPH oxidase activation.
Experimental Workflow for Respiratory Burst Assay
The following diagram outlines a typical workflow for measuring fMLFK-induced respiratory burst in phagocytes using a chemiluminescence-based assay. A similar workflow can be adapted for flow cytometry-based assays using probes like dihydrorhodamine 123 (DHR 123).
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the n-formylmethionyl-leucyl-phenylalanine induced respiratory burst in human neutrophils by adrenergic agonists and prostaglandins of the E series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The blockade of formyl peptide-induced respiratory burst by 2',5'-dihydroxy-2-furfurylchalcone involves phospholipase D signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Creating and Utilizing Stable fMLFK Gradients for Cell Migration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial in physiological events like immune responses and wound healing, and pathological conditions such as chronic inflammation and cancer metastasis.[1][2][3] The directed movement of cells, or chemotaxis, is often guided by gradients of soluble chemoattractants. N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a potent synthetic bacterial peptide analog that acts as a powerful chemoattractant, particularly for neutrophils, the first line of defense in the innate immune system.[4][5]
Studying the migratory response to fMLFK requires the establishment of a stable and well-defined concentration gradient. Traditional methods can be limited by gradient instability, while modern microfluidic techniques offer precise spatiotemporal control, enabling more accurate and reproducible studies.[6][7][8][9] These application notes provide detailed protocols for generating stable fMLFK gradients and for quantifying the resulting cell migration, along with an overview of the key signaling pathways involved.
Key Signaling Pathways in fMLFK-Induced Migration
The chemotactic response to fMLFK is initiated by its binding to G-protein coupled receptors (GPCRs), specifically the Formyl Peptide Receptor 1 (FPR1), on the cell surface.[4][10] This binding triggers a cascade of intracellular signaling events that orchestrate the cytoskeletal rearrangements necessary for directed cell movement.
Key pathways include:
-
Phosphoinositide 3-kinase (PI3K) Pathway: GPCR activation stimulates PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 accumulates at the leading edge of the cell, acting as a crucial second messenger that establishes cell polarity.[4]
-
Rho Family of Small GTPases: Downstream of PI3K, small GTPases like Rac and Rho are activated. Rac promotes the formation of lamellipodia (sheet-like protrusions) at the leading edge through actin polymerization, while Rho is involved in the contraction of the cell rear (uropod).[4]
-
p38 MAP Kinase (MAPK) Pathway: The fMLFK signal also activates the p38 MAPK pathway, which phosphorylates downstream targets like HSP27, contributing to actin reorganization and cell migration.[11]
Methods for Generating Stable fMLFK Gradients
The choice of method for generating a chemical gradient is critical for obtaining reliable cell migration data.
A. Transwell (Boyden Chamber) Assay This is a widely used method that measures the directed migration of cells through a porous membrane towards a chemoattractant.[4] While accessible, the gradient is transient and less defined than in microfluidic systems.
B. Microfluidic Devices Microfluidic platforms provide superior control over the generation of stable, long-lasting, and precisely defined chemical gradients.[6][7][8] These devices use laminar flow principles to create a concentration profile across a cell observation chamber. This allows for real-time imaging and quantitative analysis of cell behavior in response to a well-characterized gradient.[9]
Experimental Protocols
Protocol 1: Human Neutrophil Isolation This protocol is adapted from established methods for isolating neutrophils from peripheral blood.[4]
Materials:
-
Whole blood with anticoagulant (e.g., EDTA)
-
Ficoll-Paque or other density gradient medium
-
3% Dextran (B179266) solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RBC Lysis Buffer
-
Sterile conical tubes and pipettes
-
Centrifuge
Procedure:
-
Carefully layer whole blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.[4]
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet at the bottom.
-
Resuspend the pellet in HBSS and mix with 3% dextran solution to sediment the red blood cells. Allow the tube to stand for 20-30 minutes.[4]
-
Collect the upper leukocyte-rich supernatant.
-
Centrifuge the supernatant to pellet the leukocytes.
-
Lyse any remaining red blood cells by resuspending the pellet in RBC Lysis Buffer for a short period.
-
Wash the resulting neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Protocol 2: Transwell (Boyden Chamber) Migration Assay This protocol measures endpoint migration towards fMLFK.[4][12]
Materials:
-
Transwell inserts (3-5 µm pore size for neutrophils)[4]
-
24-well companion plate
-
Isolated neutrophils
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
fMLFK stock solution
-
Calcein-AM or other fluorescent dye for cell labeling (optional)
-
Fluorescence plate reader or microscope
Procedure:
-
Prepare the chemoattractant solution by diluting fMLFK in assay buffer to the desired final concentration (e.g., 10-100 nM)[10]. Add this solution to the lower wells of the 24-well plate.[4] Add assay buffer alone to control wells.
-
Place the Transwell inserts into the wells.
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
(Optional) If using inhibitors, pre-incubate the cells with the compound or vehicle control for 30 minutes at 37°C.[4]
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[4]
-
After incubation, carefully remove the inserts. Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.[4]
-
Quantify migrated cells:
Protocol 3: Western Blotting for Signaling Pathway Analysis This protocol can be used to verify the activation of signaling pathways like PI3K/Akt in response to fMLFK.[4]
Materials:
-
Isolated neutrophils
-
fMLFK
-
Lysis buffer (e.g., RIPA with protease/phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Starve isolated neutrophils in serum-free media for 1-2 hours.[4]
-
Stimulate the cells with fMLFK for various time points (e.g., 0, 1, 5, 15 minutes).[4]
-
Immediately stop the reaction by adding ice-cold lysis buffer.
-
Collect the protein lysate and determine the protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies (e.g., anti-phospho-Akt) overnight.[4]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading.
Data Presentation and Analysis
Quantitative analysis is essential for interpreting cell migration experiments.[2][3] Time-lapse microscopy data from microfluidic assays can be analyzed to extract several key metrics.[14]
Key Migration Metrics:
-
Velocity: The instantaneous speed of cell movement.
-
Directionality (Chemotactic Index): A measure of how directly a cell moves towards the highest concentration of the chemoattractant. It is often calculated as the net displacement towards the gradient divided by the total path length.
-
Mean Squared Displacement (MSD): A parameter that describes the random motion of cells and can indicate whether movement is directed or purely diffusive.[3][14]
Table 1: Representative Quantitative Data for Neutrophil Migration
| Condition | Chemoattractant | Average Velocity (µm/min) | Directionality Index |
| Negative Control | Buffer Only | 2.5 ± 0.8 | 0.05 ± 0.04 |
| Positive Control | Uniform 100 nM fMLFK | 9.8 ± 2.1 | 0.15 ± 0.09 |
| Test Condition | Stable 0-100 nM fMLFK Gradient | 12.5 ± 2.5 | 0.78 ± 0.12 |
Note: Data are presented as mean ± standard deviation and are representative examples for illustrative purposes.
This table demonstrates that while a uniform concentration of fMLFK increases random cell motility (chemokinesis), a stable gradient is required to induce highly directed migration (chemotaxis), as shown by the high Directionality Index.
References
- 1. Structure-function relationship of an Urokinase Receptor-derived peptide which inhibits the Formyl Peptide Receptor type 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative evaluation of cell migration by the phagokinetic track motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cell migration: metrics selection to model application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Microfluidic Systems to Study Neutrophil Forward and Reverse Migration [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. A gradient-generating microfluidic device for cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microfluidic gradients generation for cell biology - Elveflow [elveflow.com]
- 9. A Stable Chemokine Gradient Controls Directional Persistence of Migrating Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Quantification of cell migration: metrics selection to model application [frontiersin.org]
Application of fMLFK in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent synthetic peptide agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes.[1][2] FPRs, particularly FPR1, play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and superoxide (B77818) production.[3] Due to its well-characterized agonistic activity, fMLFK serves as an essential tool in high-throughput screening (HTS) assays aimed at discovering novel modulators of FPRs for therapeutic intervention in inflammatory diseases and cancer.[4][5]
This document provides detailed application notes and protocols for the use of fMLFK in two primary HTS formats: a calcium mobilization assay and a competitive binding assay.
Signaling Pathway of fMLFK-Mediated FPR1 Activation
fMLFK binding to FPR1, a receptor coupled to both Gαi and Gαq proteins, initiates a well-defined signaling cascade.[6][4] The activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a transient increase that can be readily measured in HTS formats.[4][7]
Figure 1. fMLFK-induced FPR1 signaling pathway leading to intracellular calcium release.
High-Throughput Screening Applications
fMLFK is instrumental as a reference agonist in HTS campaigns for identifying both agonists and antagonists of FPRs.
Calcium Mobilization Assay
This is a functional, cell-based assay that measures the increase in intracellular calcium concentration following receptor activation. It is a widely used primary screening method due to its robustness and amenability to automation.[3][8]
Experimental Workflow
Figure 2. High-throughput calcium mobilization assay workflow.
Detailed Protocol: Calcium Mobilization Assay
This protocol is designed for a 384-well format and can be adapted for other plate densities.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing human FPR1.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or Calcium 5 Assay Kit.
-
Probenecid (B1678239): To prevent dye leakage from cells.
-
fMLFK: Stock solution in DMSO.
-
Test Compounds: In DMSO.
-
Plates: 384-well black, clear-bottom microplates.
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Culture FPR1-expressing cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 20,000 cells/well in 40 µL of medium into 384-well plates.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer as per the manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds and controls (fMLFK for positive control, vehicle for negative control) at 4x the final concentration in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence kinetic plate reader.
-
-
Data Acquisition:
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm for Fluo-4) every second for a total of 120 seconds.
-
Establish a baseline reading for the first 10-20 seconds.
-
The instrument's liquid handler should then add 10 µL of the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal to capture the calcium mobilization.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity over baseline.
-
For agonist screening, plot the peak response against the logarithm of the compound concentration to determine the EC₅₀.
-
For antagonist screening, plot the inhibition of the fMLFK-induced response against the logarithm of the compound concentration to determine the IC₅₀.
-
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Parameter | Typical Value |
| fMLFK | Calcium Mobilization | FPR1-expressing cells | EC₅₀ | 1 - 10 nM |
| fMLF | Calcium Mobilization | FPR1-HL60 | EC₅₀ | ~5 nM[9] |
| Compound X (Hypothetical Antagonist) | Calcium Mobilization | FPR1-expressing cells | IC₅₀ | Variable |
Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from FPR1. It is a direct measure of binding affinity and is often used as a secondary screen to confirm hits from functional assays.[9][10][11]
Experimental Workflow
Figure 3. High-throughput competitive binding assay workflow.
Detailed Protocol: Competitive Binding Assay
This protocol describes a no-wash, flow cytometry-based assay.
Materials and Reagents:
-
Cells: U937 or RBL cells expressing human FPR1.
-
Assay Buffer: PBS with 0.1% BSA.
-
Fluorescent Ligand: WKYMVm-FITC or a similar fluorescently labeled FPR1 ligand.
-
fMLFK: For use as a reference competitor.
-
Test Compounds: In DMSO.
-
Plates: 384-well V-bottom plates.
-
Instrumentation: High-throughput flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest FPR1-expressing cells and wash with assay buffer.
-
Resuspend cells to a final concentration of 1-2 x 10⁶ cells/mL in assay buffer.
-
-
Compound Incubation:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the cell suspension to each well.
-
Incubate for 30 minutes at 4°C.[9]
-
-
Fluorescent Ligand Addition:
-
Flow Cytometry Analysis:
-
Without washing, analyze the samples on a high-throughput flow cytometer.[9]
-
Measure the mean fluorescence intensity of the cell population in each well.
-
-
Data Analysis:
-
The displacement of the fluorescent ligand is indicated by a decrease in fluorescence intensity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]
-
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Parameter | Typical Value |
| fMLFK | Competitive Binding | FPR1-expressing cells | Kᵢ | 1 - 20 nM |
| WKYMVm-FITC | Competitive Binding | FPR1-HL60 | Kₑ | ~0.5 nM[9] |
| Compound Y (Hypothetical Competitor) | Competitive Binding | FPR1-expressing cells | Kᵢ | Variable |
Conclusion
fMLFK is an indispensable pharmacological tool for the high-throughput screening and characterization of novel FPR modulators. The detailed protocols for calcium mobilization and competitive binding assays provided herein offer robust and reproducible methods for identifying and characterizing new chemical entities targeting this important receptor family. The use of fMLFK as a reference agonist ensures the quality and reliability of the screening data, facilitating the discovery of potential new therapeutics for a range of inflammatory and malignant diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Formyl-Met-Leu-Phe-Lys (fMLFK) as a Positive Control for Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent synthetic peptide that serves as an invaluable tool in the study of cellular migration, particularly in the context of the innate immune response. As a powerful chemoattractant, fMLFK is an ideal positive control for chemotaxis assays, providing a robust and reproducible stimulus for directional cell movement. This peptide is a selective agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on the surface of phagocytic leukocytes such as neutrophils and monocytes.[1] The activation of FPR1 by fMLFK initiates a cascade of intracellular signaling events, culminating in chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Understanding this pathway and utilizing fMLFK as a positive control is crucial for the validation of chemotaxis assays and the screening of novel therapeutic agents targeting inflammatory and immune responses.
Principle of Action
fMLFK, similar to its well-characterized analog N-formyl-methionyl-leucyl-phenylalanine (fMLF), mimics bacterial-derived peptides that signal the presence of infection to the host's immune system. Binding of fMLFK to FPR1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a signaling cascade involving key downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). The activation of these pathways results in the generation of intracellular messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and the activation of protein kinase C (PKC). Ultimately, these signals converge to regulate the actin cytoskeleton, promoting cell polarization and directional migration towards the chemoattractant source.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of fMLFK and the more commonly studied fMLF in inducing cellular responses.
| Peptide | Receptor | Cell Type | Assay Type | EC50 | Reference |
| fMLFK | FPR1 | Transfected Cells | Receptor Binding | 3.5 nM | [1] |
| fMLFK | FPR2 | Transfected Cells | Receptor Binding | 6.7 µM | [1] |
| fMLF | FPR1 | Neutrophils | NADPH Oxidase Activation | ≈ 20 nM | |
| fMLF | FPR (murine) | Transfected HEK293 | Chemotaxis & Calcium Flux | ~100-fold lower than FPR2 | |
| fMLF | FPR2 (murine) | Transfected HEK293 | Chemotaxis & Calcium Flux | ≈ 5 µM |
Note: EC50 values can vary depending on the cell type, assay conditions, and specific readout being measured. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol describes a standard method for measuring the chemotactic response of neutrophils to fMLFK using a Boyden chamber (transwell) assay.
Materials:
-
N-Formyl-Met-Leu-Phe-Lys (fMLFK)
-
Human neutrophils (isolated from fresh peripheral blood)
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Boyden chamber with polycarbonate membranes (5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of Chemoattractant:
-
Prepare a stock solution of fMLFK in DMSO.
-
On the day of the experiment, prepare serial dilutions of fMLFK in RPMI 1640 containing 0.1% BSA. A typical concentration range to test is 1 nM to 1 µM. A concentration of 100 nM is often used as a robust positive control.
-
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a suitable method (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).
-
Resuspend the isolated neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add the desired concentration of fMLFK solution (or RPMI with 0.1% BSA as a negative control) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Analysis:
-
After incubation, remove the inserts from the wells.
-
Wipe the cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the membrane with a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
-
Protocol 2: HL-60 Cell Chemotaxis Assay
This protocol is for a human promyelocytic leukemia cell line (HL-60) differentiated into a neutrophil-like phenotype.
Materials:
-
HL-60 cells
-
DMSO (for differentiation)
-
fMLFK
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Boyden chamber with polycarbonate membranes (3 µm pore size)
-
Calcein-AM (for fluorescent quantification)
-
Fluorescence plate reader
Procedure:
-
Cell Differentiation:
-
Culture HL-60 cells in suspension.
-
Induce differentiation into a neutrophil-like phenotype by culturing the cells in medium containing 1.3% DMSO for 5-7 days.
-
-
Preparation of Chemoattractant:
-
Prepare fMLFK dilutions as described in Protocol 1.
-
-
Cell Preparation:
-
Harvest the differentiated HL-60 cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing Calcein-AM and incubate for 30 minutes at 37°C to fluorescently label the cells.
-
Wash the cells to remove excess dye and resuspend in serum-free medium at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Set up the Boyden chamber as described in Protocol 1.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Analysis:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Calculate the fold increase in migration compared to the negative control.
-
Visualizations
fMLFK Signaling Pathway in Neutrophils
Caption: fMLFK signaling cascade in neutrophils.
Experimental Workflow for Boyden Chamber Assay
Caption: Boyden chamber assay workflow.
Logical Relationship of Controls in a Chemotaxis Assay
Caption: Controls for a chemotaxis experiment.
References
Techniques for Measuring fMLFK Binding Affinity to Formyl Peptide Receptors (FPRs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the binding affinity of the synthetic peptide N-formyl-Met-Leu-Phe-Lys (fMLFK) to the family of Formyl Peptide Receptors (FPRs). Understanding the binding characteristics of fMLFK is crucial for research in inflammation, immune response, and the development of novel therapeutics targeting these receptors.
Introduction to fMLFK and Formyl Peptide Receptors
Formyl Peptide Receptors (FPRs) are a group of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][2][3] In humans, the FPR family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[2][3] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and their activation triggers a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species.[1][4]
The synthetic peptide fMLFK is a well-characterized agonist of FPRs. Notably, FPR2 exhibits a higher affinity for peptides with a C-terminal positive charge, such as fMLFK, compared to the canonical FPR1 agonist fMLF which has a neutral C-terminus.[5][6][7] The differential binding affinities of ligands like fMLFK for FPR subtypes are key to dissecting the specific roles of these receptors in health and disease.
This guide details several common techniques to quantify the binding affinity of fMLFK to FPRs, including radioligand binding assays, fluorescence-based assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
FPR Signaling Pathway
Upon agonist binding, such as fMLFK, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. The dissociated Gαi and Gβγ subunits initiate downstream signaling cascades. Key pathways include the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. Other activated pathways include the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) cascades, which are crucial for cellular responses like chemotaxis and superoxide (B77818) production.[4]
Quantitative Binding Affinity Data
The following table summarizes representative binding affinity values for fMLFK and related ligands to human FPR1 and FPR2. Note that values can vary depending on the cell type and assay conditions.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| fMLFK | hFPR2 | Competition Binding (vs. WK(FITC)YMVm) | IC50 | ~100 nM | [8] |
| fMLF | hFPR1 | Radioligand Binding ([3H]fMLF) | Kd | ~1 nM | [7] |
| fMLF | hFPR2 | Calcium Mobilization | EC50 | >1 µM | [7] |
Definitions:
-
Kd (Dissociation Constant): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[9]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand or fluorescent ligand.[10]
-
Ki (Inhibition Constant): The dissociation constant of an inhibitor. It is an absolute value that can be calculated from the IC50 using the Cheng-Prusoff equation.[11][12]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of unlabeled fMLFK for FPRs by measuring its ability to displace a radiolabeled ligand, such as [3H]fMLF.
Materials:
-
Cells or cell membranes expressing the FPR of interest.
-
Radioligand: [3H]fMLF.
-
Unlabeled competitor: fMLFK.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize cells expressing FPRs in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[13] Resuspend the membrane pellet in binding buffer.[13] Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a known amount of membrane protein, a fixed concentration of [3H]fMLF (typically at or below its Kd), and binding buffer.
-
Nonspecific Binding: Add membrane protein, [3H]fMLF, and a high concentration of unlabeled fMLF (e.g., 10 µM) to saturate all specific binding sites.
-
Competition: Add membrane protein, [3H]fMLF, and varying concentrations of fMLFK.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[13]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters.[13][14] Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of fMLFK.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Fluorescence-Based Competition Binding Assay
This assay uses a fluorescently labeled ligand and flow cytometry to measure the binding of unlabeled fMLFK to FPRs on whole cells.
Materials:
-
Intact cells expressing the FPR of interest.
-
Fluorescent Ligand: e.g., fMLFK-FITC or another suitable fluorescent FPR ligand like WK(FITC)YMVm.
-
Unlabeled competitor: fMLFK.
-
Assay Buffer: e.g., PBS with 1% BSA.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in cold assay buffer at a concentration of approximately 1-2 x 10^6 cells/mL.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following on ice:
-
Total Binding: Add cells and a fixed concentration of the fluorescent ligand.
-
Nonspecific Binding: Add cells, the fluorescent ligand, and a high concentration of unlabeled fMLFK (e.g., 50 µM).
-
Competition: Add cells, the fluorescent ligand, and varying concentrations of unlabeled fMLFK.
-
-
Incubation: Incubate the cells on ice for 1 hour to allow binding to reach equilibrium while minimizing receptor internalization.[1]
-
Washing (Optional but Recommended): Pellet the cells by centrifugation at low speed (e.g., 400 x g for 5 minutes) and wash with cold assay buffer to remove unbound ligand. Resuspend in fresh assay buffer.
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cell population for each condition using a flow cytometer.
-
Data Analysis:
-
Calculate specific binding MFI by subtracting the MFI of the nonspecific binding sample from the total binding MFI.
-
Plot the percentage of specific binding against the log concentration of fMLFK.
-
Determine the IC50 and Ki values as described for the radioligand assay.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor chip.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes: Utilizing CRISPR-Cas9 to Elucidate N-Formyl-Met-Leu-Phe-Lys (fMLFK) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-Met-Leu-Phe-Lys (fMLFK) is a potent chemoattractant peptide that plays a crucial role in the innate immune response by activating formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs).[1][2] Understanding the intricate signaling pathways initiated by fMLFK is paramount for developing novel therapeutics targeting inflammatory and infectious diseases. The advent of CRISPR-Cas9 genome editing technology has provided an unprecedented tool to dissect these pathways with high precision. By enabling targeted gene knockout, activation, or inhibition, CRISPR-Cas9 allows researchers to delineate the specific roles of individual signaling components in the cellular response to fMLFK.[3][4] These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate fMLFK signaling, including detailed protocols for relevant assays and quantitative data for experimental planning.
fMLFK primarily signals through Formyl Peptide Receptor 1 (FPR1), for which it is a potent and selective agonist.[1] It also interacts with Formyl Peptide Receptor 2 (FPR2), albeit with lower affinity.[1][5] The activation of these receptors by fMLFK initiates a cascade of intracellular events, including the dissociation of heterotrimeric G proteins, activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[6][7] These signaling cascades ultimately lead to critical cellular functions such as chemotaxis, reactive oxygen species (ROS) production, and degranulation of immune cells like neutrophils.[6][7]
Key Applications of CRISPR-Cas9 in fMLFK Signaling Research
-
Receptor Specificity Determination: Generate FPR1 and FPR2 knockout cell lines to investigate the specific contribution of each receptor to fMLFK-mediated cellular responses.[3]
-
Signaling Pathway Dissection: Systematically knock out or modulate the expression of downstream signaling molecules (e.g., G-protein subunits, kinases, scaffolding proteins) to map the fMLFK signaling cascade.
-
Functional Analysis: Utilize CRISPR-edited cells in functional assays such as calcium mobilization, ROS production, and chemotaxis to understand the physiological consequences of fMLFK signaling.
-
Drug Target Validation: Validate the role of specific proteins in the fMLFK pathway as potential therapeutic targets for inflammatory diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for fMLFK and related compounds, crucial for designing and interpreting experiments.
Table 1: Agonist Potency (EC50) of fMLFK and Related Peptides on Formyl Peptide Receptors
| Agonist | Receptor | Assay Type | Cell Type | EC50 Value | Reference |
| fMLFK | Human FPR1 | Calcium Mobilization | Transfected HEK293 | ~3.5 nM | [1] |
| fMLFK | Human FPR2 | Calcium Mobilization | Transfected HEK293 | ~6.7 µM | [1] |
| fMLF | Human FPR1 | ROS Production | Neutrophils | ~20 nM | [8][9] |
| fMLF | Human FPR2 | Calcium Mobilization | Transfected HEK293 | >1 µM | [4] |
| WKYMVM | Human FPR2 | Calcium Mobilization | FPR2-HL-60 | ~5 nM | [10] |
Table 2: Inhibitor Potency (IC50) for FPRs
| Inhibitor | Target Receptor | Assay Type | IC50 Value | Reference |
| Cyclosporin H | FPR1 | Competitive Binding | ~10 nM | [9] |
| PBP10 | FPR2 | Competitive Binding | ~1 µM | [9] |
| WRW4 | FPR2 | Calcium Mobilization | ~100 nM | [5] |
Signaling Pathways and Experimental Workflows
fMLFK Signaling Pathway
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Neutrophil Response to fMLFK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low or no neutrophil response to the synthetic N-formylated peptide, fMLFK (N-formyl-Met-Leu-Phe-Lys).
Frequently Asked Questions (FAQs)
Q1: What is fMLFK and how does it activate neutrophils?
A1: fMLFK is a synthetic N-formylated peptide that acts as a potent chemoattractant for neutrophils. It mimics peptides of bacterial origin. fMLFK binds to and activates the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the neutrophil surface.[1][2] This binding initiates a cascade of intracellular signaling events, leading to various cellular responses.
Q2: What are the expected neutrophil responses to fMLFK stimulation?
A2: Upon stimulation with fMLFK, healthy, responsive neutrophils should exhibit several key functional responses, including:
-
Chemotaxis: Directed migration along a concentration gradient of fMLFK.[2][3]
-
Respiratory Burst: Production of reactive oxygen species (ROS), such as superoxide (B77818) anions, via the activation of the NADPH oxidase enzyme complex.[1][4]
-
Degranulation: Release of the contents of intracellular granules, which contain various enzymes and antimicrobial proteins.[1][2]
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[1][5][6]
Q3: What concentration of fMLFK should I use in my experiments?
A3: The optimal concentration of fMLFK depends on the specific neutrophil function being assayed. A dose-response experiment is always recommended to determine the optimal concentration for your specific conditions. However, the following table provides some generally effective concentration ranges based on published data.
| Neutrophil Response | Typical fMLFK Concentration Range | Notes |
| Chemotaxis | 1 nM - 100 nM | A bell-shaped dose-response curve is often observed.[3] |
| Superoxide Production (ROS) | 10 nM - 1 µM | Maximal activation is often seen around 100 nM.[3][4] |
| Calcium Mobilization | 10 nM - 1 µM | A rapid, transient response is expected.[6][7] |
| Degranulation | 10 nM - 1 µM |
Q4: How should I prepare and store my fMLFK stock solution?
A4: Proper handling and storage of fMLFK are critical for maintaining its activity. Lyophilized fMLFK peptide should be stored at -20°C.[8] For creating a stock solution, dissolve the lyophilized peptide in a small amount of sterile, high-quality DMSO. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8][9] Before use, warm the aliquot to room temperature.[8]
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway activated by fMLFK and a general workflow for a typical neutrophil activation experiment.
Caption: fMLFK signaling pathway in neutrophils.
Caption: General experimental workflow for neutrophil activation assays.
Troubleshooting Guide
If you are observing a low or absent neutrophil response to fMLFK, consult the following guide.
Problem: Neutrophils are not responding to fMLFK in any assay (e.g., no chemotaxis, no ROS production, no calcium flux).
Caption: Troubleshooting decision tree for low fMLFK response.
| Possible Cause | How to Troubleshoot | Recommended Action |
| Poor Neutrophil Viability or Health | Assess cell viability immediately after isolation using Trypan Blue exclusion or a viability stain with flow cytometry. Purity should be >95%.[10] | Neutrophils are short-lived; use them within 2-4 hours of isolation.[10] Handle cells gently during isolation; avoid harsh vortexing and use appropriate buffers (e.g., HBSS without Ca²⁺/Mg²⁺ during certain steps to prevent premature activation).[10] |
| fMLFK Reagent Degradation | Prepare a fresh dilution from a new stock aliquot. If the problem persists, prepare a new stock solution from lyophilized peptide. | Store lyophilized fMLFK at -20°C.[8] Store DMSO stock solutions in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[8][9] |
| Suboptimal fMLFK Concentration | Perform a full dose-response curve for fMLFK (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to determine the optimal concentration for your specific assay and cell conditions. | Different neutrophil functions (e.g., chemotaxis vs. ROS production) have different optimal fMLFK concentrations.[3][11] |
| Receptor Desensitization | Neutrophils exposed to an agonist can become desensitized to subsequent stimulation.[4] | Ensure that buffers and media are free of any contaminating chemoattractants. Use cells promptly after isolation to avoid activation by endogenous factors. |
| Incorrect Assay Buffer or Media | Verify the composition of your assay buffer. Many neutrophil functions, such as integrin activation, require the presence of divalent cations like Ca²⁺ and Mg²⁺. | Use buffers appropriate for the specific assay. For example, HBSS with Ca²⁺/Mg²⁺ is often used for functional assays. |
| Issues with Positive Controls | Test neutrophil response to other, non-FPR1 agonists (e.g., C5a, LTB4, or a phorbol (B1677699) ester like PMA for ROS production). | If neutrophils respond to other stimuli, the problem is likely specific to the fMLFK/FPR1 pathway. If they fail to respond to all stimuli, the issue lies with the neutrophils themselves or the general assay setup. |
| Sub-optimal Priming State | The response to fMLFK can be significantly enhanced by "priming" agents. Unprimed neutrophils may show a low response. | For robust ROS production, consider pre-incubating (priming) neutrophils with a low concentration of an agent like TNF-α (e.g., 25 ng/mL for 20 minutes) or Cytochalasin B (e.g., 2 µg/mL for 5 minutes).[4] |
Detailed Experimental Protocols
The following are generalized protocols. They should be optimized for your specific laboratory conditions and reagents.
Protocol 1: Neutrophil Isolation from Human Blood
This protocol is based on a standard density gradient separation method.
-
Preparation: Bring all reagents, including density gradient medium (e.g., Polymorphprep™ or similar), to room temperature.[10]
-
Layering: Carefully layer 5 mL of fresh, anticoagulated whole blood over 5 mL of the density gradient medium in a 15 mL conical tube. Avoid mixing the blood and the medium.[2][10]
-
Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[10]
-
Collection: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers. Collect the neutrophil layer.[10]
-
RBC Lysis: To remove contaminating red blood cells, resuspend the collected cells in a hypotonic RBC lysis buffer for 5-10 minutes. Stop the lysis by adding an excess of PBS or HBSS.
-
Washing: Centrifuge the cells at 300-350 x g for 10 minutes.[10] Discard the supernatant and gently resuspend the neutrophil pellet in an appropriate assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.[1]
-
Final Preparation: Adjust the cell concentration to the desired density for your specific assay (e.g., 1 x 10⁶ cells/mL). Keep cells on ice until use.
Protocol 2: Chemotaxis Assay (Transwell/Boyden Chamber)
-
Chamber Setup: Place a Transwell insert (typically with a 3-5 µm pore size membrane for neutrophils) into the wells of a 24-well plate.
-
Add Chemoattractant: In the lower chamber (the well), add 600 µL of assay medium containing fMLFK at the desired concentration. Include a negative control (medium alone) and a positive control.
-
Add Cells: Resuspend freshly isolated neutrophils in assay medium at 1-2 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the insert. Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an enzyme like myeloperoxidase (MPO), or by direct cell counting using a flow cytometer.
Protocol 3: Superoxide Production (ROS) Assay (Cytochrome c Reduction)
-
Cell Preparation: Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
Assay Mix: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of pre-warmed assay buffer containing cytochrome c (final concentration ~80 µM).
-
Priming (Optional): For a more robust response, you can prime the cells with an agent like Cytochalasin B (final concentration ~2-5 µg/mL) and incubate for 5 minutes at 37°C.[4]
-
Stimulation: Add 100 µL of fMLFK at various concentrations (prepared at 2x the final concentration) to the wells. Include a negative control (buffer alone).
-
Measurement: Immediately place the plate in a spectrophotometer heated to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes). The change in absorbance corresponds to the reduction of cytochrome c by superoxide anions.
Protocol 4: Calcium Mobilization Assay (Fluorescent Dyes)
-
Dye Loading: Incubate isolated neutrophils (1-5 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a suitable loading buffer for 30-45 minutes at 37°C in the dark.[12]
-
Washing: Wash the cells twice with assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to remove extracellular dye.
-
Equilibration: Resuspend the cells in the assay buffer and allow them to equilibrate for at least 10-30 minutes at the desired temperature (room temperature or 37°C).[13]
-
Baseline Measurement: Place the cell suspension in a fluorometer or a flow cytometer capable of kinetic measurements. Record a stable baseline fluorescence for 30-60 seconds.
-
Stimulation: Add fMLFK to the cell suspension while continuously recording the fluorescence. A rapid change in fluorescence intensity (or ratio for ratiometric dyes like Indo-1) indicates an increase in intracellular calcium.[12]
-
Controls: Use a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal.[12]
References
- 1. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium efflux and influx in f-met-leu-phe (fMLP)-activated human neutrophils are chronologically distinct events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
Technical Support Center: Optimizing N-Formyl-Met-Leu-Phe-Lys (fMLFK) for Chemotaxis Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Formyl-Met-Leu-Phe-Lys (fMLFK) in chemotaxis experiments.
Troubleshooting Guides
This section addresses common issues encountered during fMLFK-induced chemotaxis assays.
| Problem | Possible Cause | Suggested Solution |
| No or low cell migration | Suboptimal fMLFK concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The optimal concentration for neutrophil chemotaxis often peaks around 100 nM.[1][2] |
| Cell viability is low. | Check cell viability using a method like Trypan Blue exclusion before starting the assay. Ensure viability is high (>95%). | |
| Incorrect assay setup. | Verify the correct assembly of the chemotaxis chamber (e.g., Transwell or Boyden chamber) and ensure the membrane has the appropriate pore size for your cells. | |
| Inactive fMLFK. | Ensure proper storage of fMLFK at -20°C.[3] Prepare fresh dilutions from a stock solution for each experiment. | |
| "Bell-shaped" dose-response curve with decreased migration at high concentrations | Receptor desensitization or downregulation at high ligand concentrations. | This is a known phenomenon for chemoattractants.[4] The peak of the bell-shaped curve represents the optimal concentration. Analyze concentrations on both sides of the peak. |
| Chemokinesis instead of chemotaxis. | At very high and uniform concentrations, cells may exhibit random movement (chemokinesis) rather than directed migration (chemotaxis). A proper gradient is crucial. | |
| High background migration (migration in the absence of fMLFK) | Other chemoattractants present in the media. | Use serum-free media or media with a low serum concentration during the assay, as serum contains chemoattractants. |
| Cells are over-stimulated or "primed". | Ensure cells are handled gently and not subjected to unnecessary stress before the assay. | |
| Inconsistent results between experiments | Variation in cell density. | Use a consistent cell density for each experiment. |
| Instability of the chemotactic gradient. | Ensure the gradient is established and stable during the experiment. This may involve optimizing incubation times.[5] | |
| Variation in fMLFK dilutions. | Prepare fresh serial dilutions of fMLFK for each experiment to ensure accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of fMLFK for a neutrophil chemotaxis assay?
The optimal concentration of fMLFK for neutrophil chemotaxis typically exhibits a "bell-shaped" dose-response curve. While the exact optimum can vary depending on the specific cell type (e.g., human vs. mouse neutrophils) and experimental setup, maximal neutrophil migration is often observed around 100 nM fMLF (a closely related and commonly used formyl peptide).[1][2] However, it is crucial to perform a dose-response study for your specific experimental conditions to determine the optimal concentration.
For mouse neutrophils, a biphasic concentration-response has been observed, with two distinct peaks of chemotactic activity. This is due to the differential interaction of fMLF with two different N-formylpeptide receptors (Fpr), a high-affinity receptor (FPR) and a low-affinity receptor (FPR2).[6][7]
| Cell Type | Receptor(s) | Optimal fMLF Concentration (approximate) |
| Human Neutrophils | FPR1 | ~100 nM |
| Mouse Neutrophils | FPR, FPR2 | Biphasic response: low nM range and ~5 µM |
Q2: Why am I seeing a decrease in cell migration at very high concentrations of fMLFK?
This phenomenon is a classic characteristic of chemoattractant-induced migration and results in a "bell-shaped" dose-response curve.[4] At supra-optimal concentrations, several factors can contribute to the decreased migration:
-
Receptor Desensitization: High concentrations of fMLFK can lead to the desensitization of its receptors (FPRs), rendering the cells less responsive to the chemotactic gradient.
-
Receptor Downregulation: Prolonged exposure to high ligand concentrations can cause the internalization and degradation of the receptors, reducing the number of available receptors on the cell surface.
-
Chemokinesis: At very high, saturating concentrations, the chemical gradient is lost, and cells may exhibit increased random movement (chemokinesis) rather than directed migration (chemotaxis).
Q3: What are the key signaling pathways activated by fMLFK in neutrophils?
fMLFK binding to its G protein-coupled receptors (GPCRs), primarily Formyl Peptide Receptor 1 (FPR1), initiates a cascade of intracellular signaling events that are crucial for chemotaxis.[8][9] The main pathways include:
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is pivotal for cell migration, controlling the spatial and temporal regulation of the actin cytoskeleton.
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[8][10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The ERK, p38, and JNK subfamilies of MAPKs are activated downstream of FPR1 and play roles in various neutrophil functions, including migration.[8][11]
Caption: fMLFK signaling cascade in neutrophils leading to chemotaxis.
Q4: Can you provide a general protocol for an fMLFK-induced neutrophil chemotaxis assay?
The following is a generalized protocol for a Transwell-based chemotaxis assay. It should be optimized for your specific cell type and laboratory conditions.
Experimental Protocol: Neutrophil Chemotaxis Assay
-
Cell Preparation:
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in a serum-free or low-serum medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Keep the cells on ice until use.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of fMLFK in the same medium used for cell suspension. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Add the fMLFK dilutions to the lower wells of a chemotaxis plate (e.g., 96-well Transwell plate with a 3-5 µm pore size polycarbonate membrane). Include a negative control (medium only) and a positive control (a known optimal concentration of fMLFK).
-
Carefully place the Transwell inserts into the wells, ensuring there are no air bubbles trapped beneath the membrane.
-
-
Cell Seeding and Incubation:
-
Add the neutrophil suspension to the top of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, a fluorescent-based method can be used where cells are pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence of the migrated cells in the lower chamber is measured using a plate reader.
-
Caption: General workflow for a Transwell-based chemotaxis assay.
References
- 1. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-甲酰-甲硫氨酰-亮氨酰-苯丙氨酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing fMLFK Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the chemotactic peptide fMLFK (N-formyl-Met-Leu-Phe-Lys) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fMLFK degradation in my experimental buffer?
A1: fMLFK, like most peptides, is susceptible to degradation from two primary sources:
-
Enzymatic Degradation: Proteases present in your experimental system can cleave the peptide bonds of fMLFK, rendering it inactive. These enzymes can be introduced from various sources, including cell lysates, serum-containing media, or microbial contamination. Common classes of proteases that can degrade peptides include serine proteases, metalloproteases, and aminopeptidases.
-
Physicochemical Instability: The stability of fMLFK can be influenced by the pH and temperature of your buffer. Extreme pH values and elevated temperatures can lead to non-enzymatic degradation pathways such as hydrolysis or modification of amino acid side chains. For instance, prolonged exposure to high pH should be avoided.[1]
Q2: I'm observing a loss of fMLFK activity over time. How can I confirm this is due to degradation?
A2: A loss of biological activity is a strong indicator of fMLFK degradation. To confirm this, you can employ analytical techniques to monitor the integrity of the peptide over time. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the intact fMLFK from its degradation products.[2][3][4][5] The appearance of new peaks and a corresponding decrease in the peak area of the intact fMLFK over time provides direct evidence of degradation. For more detailed characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[6][7][8][9][10]
Q3: What are the most effective ways to prevent fMLFK degradation?
A3: The most effective strategies involve a combination of approaches:
-
Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your experimental buffer is a crucial first step.[11] These cocktails contain a mixture of inhibitors that target different classes of proteases.
-
Control of Temperature: Whenever possible, experiments should be conducted at low temperatures (e.g., on ice) to minimize both enzymatic activity and physicochemical degradation. For long-term storage, fMLFK solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
pH Management: Maintaining a physiological pH (typically 7.2-7.4) is generally recommended for optimal fMLFK stability. Buffers such as PBS or HEPES are commonly used.
-
Aseptic Technique: Practicing good aseptic technique will prevent microbial contamination, which can be a source of proteases.
Q4: Can I use serum in my experiments with fMLFK?
A4: Serum is a significant source of proteases. If serum is required for your experimental design, it is highly recommended to use heat-inactivated serum to reduce proteolytic activity. Additionally, the inclusion of a robust protease inhibitor cocktail is essential when working with serum-containing media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete loss of fMLFK activity. | High concentration of active proteases in the experimental buffer. | Add a broad-spectrum protease inhibitor cocktail. Consider using a higher concentration of the inhibitor cocktail. Prepare fresh fMLFK solution for each experiment. |
| Extreme pH of the buffer. | Verify the pH of all buffers and solutions. Adjust to a physiological pH (7.2-7.4). | |
| High experimental temperature. | Perform all experimental steps on ice or at 4°C where possible. Avoid prolonged incubation at 37°C. | |
| Gradual decrease in fMLFK activity over the course of the experiment. | Insufficient concentration or stability of protease inhibitors. | Increase the concentration of the protease inhibitor cocktail. Consider adding fresh inhibitors during long incubation periods. |
| fMLFK adsorption to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips. | |
| Inconsistent results between experiments. | Variability in buffer preparation. | Prepare fresh buffers for each set of experiments and verify the pH. |
| Repeated freeze-thaw cycles of fMLFK stock solution. | Aliquot the fMLFK stock solution upon receipt and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
Experimental Protocols
Protocol: Assessing fMLFK Stability by RP-HPLC
This protocol provides a framework for quantitatively assessing the stability of fMLFK in an experimental buffer over time.
Materials:
-
fMLFK peptide
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Protease inhibitor cocktail (optional, for comparison)
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Preparation of fMLFK Solutions:
-
Prepare a stock solution of fMLFK in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Dilute the fMLFK stock solution to the final working concentration (e.g., 10 µM) in the experimental buffer. Prepare two sets of samples: one with and one without a protease inhibitor cocktail.
-
-
Incubation:
-
Aliquot the fMLFK solutions into low-protein-binding microcentrifuge tubes for each time point.
-
Incubate the tubes at the desired experimental temperature (e.g., 37°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubator and immediately stop the degradation by adding an equal volume of 0.1% TFA in water and freezing at -80°C until analysis. The t=0 sample should be processed immediately after preparation.
-
-
RP-HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Inject the samples onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact fMLFK based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact fMLFK at each time point.
-
Calculate the percentage of fMLFK remaining at each time point relative to the t=0 sample.
-
Plot the percentage of fMLFK remaining versus time to determine the degradation kinetics and half-life.
-
Visual Guides
Signaling and Degradation Pathways
Caption: fMLFK signaling versus its degradation pathway and prevention.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing fMLFK stability.
Troubleshooting Logic for fMLFK Degradation
Caption: Troubleshooting decision tree for fMLFK degradation.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Analysis of protein glycation products by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix degrading metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with fMLFK solubility and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fMLFK (N-Formyl-Met-Leu-Phe-Lys).
Frequently Asked Questions (FAQs)
Q1: What is fMLFK and what is its primary mechanism of action?
A1: fMLFK (this compound) is a synthetic peptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR1 and, to a lesser extent, FPR2.[1] These receptors are G protein-coupled receptors (GPCRs) primarily expressed on the surface of immune cells like neutrophils and monocytes.[2][3] Upon binding to these receptors, fMLFK initiates a signaling cascade that leads to various cellular responses, including chemotaxis (cell migration towards a chemical gradient), degranulation, and the production of reactive oxygen species (ROS), which are crucial components of the innate immune response.[2][4]
Q2: What are the main challenges associated with fMLFK solubility?
A2: The primary challenge with fMLFK is its poor solubility in aqueous solutions. Direct dissolution in water or physiological buffers like PBS is often unsuccessful, leading to precipitation or incomplete solubilization. This insolubility can significantly impact the accuracy and reproducibility of experimental results.
Q3: What is the recommended solvent for dissolving fMLFK?
A3: The recommended solvent for preparing a stock solution of fMLFK is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] For other similar formyl peptides, ethanol (B145695) and dimethylformamide (DMF) have also been reported as effective solvents.[5]
Troubleshooting Guide
Issue 1: fMLFK powder will not dissolve in my aqueous buffer.
-
Cause: fMLFK is inherently hydrophobic and has low solubility in aqueous solutions.
-
Solution: Do not attempt to dissolve fMLFK directly in aqueous buffers. Instead, prepare a concentrated stock solution in an appropriate organic solvent first.
-
Recommended Protocol for Stock Solution Preparation:
-
Weigh the desired amount of fMLFK powder.
-
Add a small volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, you would dissolve the fMLFK in the appropriate volume of DMSO.[1]
-
To aid dissolution, sonication may be necessary.[1]
-
For some preparations, adjusting the pH of the DMSO stock to 3 with 1M HCl has been suggested to improve solubility.[1]
-
Once completely dissolved, this stock solution can be serially diluted to the final working concentration in your aqueous experimental buffer.
-
-
Issue 2: My fMLFK precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
-
Cause: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate.[6]
-
Solutions:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer and then add this intermediate dilution to the final volume.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while continuously vortexing or vigorously mixing. This rapid dispersion can help to prevent localized high concentrations of fMLFK that are prone to precipitation.[7]
-
Lowering the Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM). This will increase the proportion of DMSO in the intermediate dilutions, which can help maintain solubility.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as it can have effects on cells, typically tolerated at <0.5%.[8]
-
Issue 3: I am observing inconsistent or no biological activity in my experiments.
-
Cause 1: Degraded fMLFK. Like many peptides, fMLFK solutions can be susceptible to degradation over time, especially with repeated freeze-thaw cycles or improper storage.
-
Solution:
-
Aliquoting: After preparing your DMSO stock solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.
-
Proper Storage: Store the lyophilized powder and the DMSO stock solutions at -20°C or -80°C for long-term stability.[1] Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
-
-
Cause 2: Oxidation. The methionine residue in fMLFK is susceptible to oxidation, which can reduce its biological activity.
-
Solution: When preparing aqueous dilutions from your stock, consider using buffers that have been degassed or are prepared with oxygen-free water to minimize oxidation.[9]
-
-
Cause 3: Adsorption to plastics. Peptides can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental design.
-
Data Presentation
Table 1: Solubility of fMLFK and a related peptide (fMLP) in Common Solvents
| Solvent | fMLFK Solubility | fMLP Solubility |
| DMSO | 22.22 mg/mL (39.28 mM)[1] | 30 mg/mL[5] |
| Ethanol | Not specified | 0.5 mg/mL[5] |
| DMF | Not specified | 25 mg/mL[5] |
| PBS (pH 7.2) | Insoluble | ~0.1 mg/mL[5] |
| Water | Insoluble | Insoluble |
Note: For fMLFK, solubility in DMSO may require ultrasonication and pH adjustment to 3 with 1M HCl.[1]
Experimental Protocols
1. Preparation of fMLFK Stock Solution (10 mM in DMSO)
-
Materials:
-
fMLFK powder
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Sonicator bath
-
1M HCl (optional)
-
-
Procedure:
-
Calculate the required mass of fMLFK for your desired volume of 10 mM stock solution (Molecular Weight of fMLFK is approximately 565.73 g/mol ).
-
Aseptically weigh the fMLFK powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
(Optional) If solubility remains an issue, add 1M HCl dropwise while vortexing until the pH of the solution is approximately 3.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
2. General Workflow for a Chemotaxis Assay
This protocol provides a general outline. Specific parameters such as cell type, chemoattractant concentration, and incubation time should be optimized for your particular experimental system.
-
Cell Preparation:
-
Culture your cells of interest (e.g., neutrophils, monocytes) to the appropriate density.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Assay Setup (using a Boyden chamber or similar migration plate):
-
Prepare serial dilutions of fMLFK in the same serum-free or low-serum medium. A typical concentration range to test is 1 nM to 1 µM.
-
Add the fMLFK dilutions to the lower wells of the chemotaxis chamber. Include a negative control (medium only) and a positive control (a known chemoattractant for your cells).
-
Carefully place the microporous membrane over the lower wells.
-
Add your cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Incubation times will vary depending on the cell type (e.g., 1-3 hours for neutrophils, longer for other cell types).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, use a plate reader-based method to quantify migrated cells.
-
Visualizations
Caption: Recommended workflow for the preparation and storage of fMLFK solutions.
Caption: Simplified signaling pathway of FPR1 activation by fMLFK.
Caption: Overview of dual pro- and anti-inflammatory signaling of FPR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. core.ac.uk [core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of N-Formyl-Met-Leu-Phe-Lys (fMLFK)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you design and execute experiments with N-Formyl-Met-Leu-Phe-Lys (fMLFK) while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (fMLFK) and what are its primary targets?
A1: this compound (fMLFK) is a synthetic tetrapeptide derived from the classical chemoattractant N-Formyl-Met-Leu-Phe (fMLF). Like fMLF, fMLFK is an agonist for the formyl peptide receptors (FPRs), a family of G protein-coupled receptors involved in innate immunity and inflammation.[1][2][3] The addition of a positively charged lysine (B10760008) at the C-terminus gives fMLFK a higher affinity for Formyl Peptide Receptor 2 (FPR2) compared to Formyl Peptide Receptor 1 (FPR1).[1][3] FPR3 is generally considered a low-affinity receptor for fMLF and its derivatives.[4][5]
Q2: What are the potential off-target effects of fMLFK?
A2: Off-target effects of fMLFK can arise from several factors. Due to the promiscuous nature of FPR2, which binds a wide variety of endogenous and exogenous ligands, fMLFK may inadvertently activate signaling pathways unrelated to its intended target.[1] Furthermore, at high concentrations, fMLFK might interact with other receptors that have some structural similarity to the FPRs. While specific non-FPR off-targets of fMLFK are not extensively documented in publicly available literature, the potential for such interactions should be considered, especially in complex biological systems.
Q3: How can I minimize the off-target effects of fMLFK in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-Response Analysis: Conduct thorough dose-response experiments to determine the minimal effective concentration of fMLFK that elicits the desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target receptors.
-
Use of Selective Antagonists: Employ selective antagonists for FPR1 and FPR2 to confirm that the observed effects are mediated by the intended receptor. For example, Cyclosporin H is a known antagonist for FPR1, while WRW4 can be used to block FPR2 activity.[6]
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a well-characterized, structurally distinct agonist for the same receptor, to ensure the observed phenotype is not an artifact of the compound or experimental conditions.
-
Cell Line Selection: Use cell lines with well-defined FPR expression profiles. If possible, use knockout or knockdown cell lines for the non-target FPRs to isolate the effects of fMLFK on the receptor of interest.
-
Peptide Purity: Ensure the fMLFK peptide used is of high purity to avoid confounding results from contaminants.
Troubleshooting Guides
This section addresses common issues encountered during experiments with fMLFK.
Chemotaxis Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low cell migration | 1. Suboptimal fMLFK concentration. 2. Low receptor expression on cells. 3. Incorrect pore size of the transwell insert. 4. Cell viability issues. 5. fMLFK degradation. | 1. Perform a dose-response curve to find the optimal chemoattractant concentration. 2. Verify FPR expression on your cells using flow cytometry or qPCR. 3. Ensure the pore size is appropriate for your cell type (e.g., 3-5 µm for neutrophils).[7] 4. Check cell viability before and after the assay using Trypan Blue or a viability stain. 5. Prepare fresh fMLFK solutions for each experiment. |
| High background migration (in the absence of fMLFK) | 1. Presence of other chemoattractants in the media (e.g., serum). 2. Cells are over-starved or stressed. | 1. Use serum-free media for the assay. If serum is required, use a low percentage and keep it consistent across all conditions. 2. Optimize the serum starvation time for your cells.[7] |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Inaccurate pipetting of fMLFK. 3. Temperature fluctuations. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be careful to avoid bubbles. 3. Maintain a consistent temperature throughout the assay setup and incubation. |
Calcium Mobilization Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak calcium signal | 1. Low fMLFK concentration. 2. Inadequate dye loading. 3. Low receptor expression. 4. fMLFK instability in the assay buffer. | 1. Titrate fMLFK to determine the optimal concentration for your cell system. 2. Optimize dye loading concentration and incubation time. Ensure cells are not washed excessively after loading. 3. Confirm FPR expression on your cells. 4. Prepare fMLFK solutions fresh in a suitable physiological buffer just before use.[8][9][10] |
| High baseline fluorescence | 1. Cell death or membrane damage. 2. Autofluorescence of the compound or media. | 1. Check cell viability. Reduce dye loading concentration or time if toxicity is observed. 2. Run controls with fMLFK in cell-free wells to check for autofluorescence. |
| Signal fades quickly | 1. Receptor desensitization. 2. Dye leakage or quenching. | 1. This is a normal physiological response. Analyze the peak fluorescence. 2. Ensure proper dye loading and handling to minimize leakage. |
Superoxide (B77818) Production Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low superoxide production | 1. Insufficient fMLFK concentration. 2. Low cell density. 3. Inactive cells. 4. fMLFK degradation. | 1. Perform a dose-response experiment with fMLFK. 2. Ensure you are using the recommended cell density for the assay. 3. Prime cells with a cytokine like TNF-α if necessary to enhance the response. 4. Use freshly prepared fMLFK solutions. |
| High background signal | 1. Spontaneous cell activation. 2. Contamination of reagents. | 1. Handle cells gently to avoid activation. Ensure cells are healthy. 2. Use fresh, sterile reagents. |
| Variable results | 1. Inconsistent cell numbers. 2. Timing of reagent addition. | 1. Accurately count and plate cells. 2. Be precise and consistent with the timing of adding fMLFK and the detection reagent. |
Quantitative Data
The following table summarizes the available quantitative data for fMLFK and the parent compound fMLF with human formyl peptide receptors. Note that values can vary depending on the cell type and assay conditions.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| fMLFK | mFpr1 | Calcium Mobilization | EC₅₀ | 510 nM | [4] |
| mFpr2 | Calcium Mobilization | EC₅₀ | 2.3 µM | [4] | |
| fMLF | hFPR1 | Calcium Mobilization | EC₅₀ | ~20 nM | [11] |
| hFPR2 | Calcium Mobilization | EC₅₀ | >1 µM | [12] | |
| mFpr1 | Calcium Mobilization | EC₅₀ | 23 µM | [4] | |
| fMLFK-FITC | mFpr1 | Binding Affinity | K_d | - | - |
| mFpr2 | Binding Affinity | K_d | - | - |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of a ligand that induces a response halfway between the baseline and maximum. K_d (dissociation constant) is a measure of binding affinity.
Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This protocol is a general guideline for a transwell migration assay. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Transwell inserts (3-5 µm pore size for neutrophils)
-
24-well companion plates
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
fMLFK stock solution
-
Cell suspension (e.g., isolated human neutrophils)
-
Detection reagent (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Prepare fMLFK dilutions: Prepare serial dilutions of fMLFK in chemotaxis buffer in the lower chambers of the 24-well plate. Include a buffer-only control.
-
Prepare cell suspension: Resuspend cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assemble the assay: Place the transwell inserts into the wells of the 24-well plate containing the fMLFK dilutions.
-
Add cells: Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantify migration:
-
Carefully remove the transwell inserts.
-
Add a detection reagent (e.g., Calcein-AM) to the lower chamber and incubate as per the manufacturer's instructions.
-
Read the fluorescence in a plate reader.
-
Alternatively, cells that have migrated to the bottom of the well can be fixed, stained, and counted under a microscope.
-
Calcium Mobilization Assay
This protocol provides a general method for measuring intracellular calcium flux using a fluorescent indicator.
Materials:
-
Cells expressing the FPR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
fMLFK stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell plating: Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
fMLFK injection and measurement:
-
Inject the desired concentration of fMLFK into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response.
Superoxide Production Assay (Cytochrome c Reduction)
This protocol describes a common method for measuring extracellular superoxide production.
Materials:
-
Cell suspension (e.g., isolated human neutrophils)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
fMLFK stock solution
-
Spectrophotometer
Procedure:
-
Prepare reagents: Prepare solutions of cytochrome c and SOD in assay buffer.
-
Prepare cell suspension: Resuspend cells in assay buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Assay setup: In a 96-well plate, add the cell suspension. For control wells, add SOD to scavenge superoxide.
-
Add cytochrome c: Add cytochrome c to all wells.
-
Baseline reading: Take an initial absorbance reading at 550 nm.
-
Stimulation: Add fMLFK to the appropriate wells to stimulate superoxide production.
-
Kinetic reading: Immediately begin reading the absorbance at 550 nm at regular intervals for 15-30 minutes.
-
Data analysis: Calculate the rate of cytochrome c reduction by subtracting the rate in the presence of SOD from the rate in its absence. Convert this to the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of fMLFK via FPR2.
Caption: Experimental workflow for a chemotaxis assay.
Caption: Key strategies to minimize fMLFK off-target effects.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Biophysical stability of hyFc fusion protein with regards to buffers and various excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
dealing with fMLFK receptor saturation in binding assays
Welcome to the technical support center for fMLFK receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to fMLFK binding experiments.
Troubleshooting Guide
This guide addresses common issues encountered during fMLFK receptor binding assays in a question-and-answer format.
Question: Why am I observing high non-specific binding in my assay?
Answer: High non-specific binding can obscure your specific signal and lead to inaccurate results. Here are several potential causes and solutions:
-
Suboptimal Blocking Agents: The blocking agent may not be effectively preventing the ligand from binding to non-receptor components.
-
Solution: Optimize the concentration of your blocking agent (e.g., BSA or non-fat dry milk). A 1-5% solution is a common starting point. Ensure the blocking solution is freshly prepared, as bacterial growth can contribute to background noise.[1] For phospho-specific antibody applications, BSA is generally preferred over milk, as milk contains casein, a phosphoprotein that can increase background.[1]
-
-
Excessive Antibody/Ligand Concentration: Using too much primary or secondary antibody, or a very high concentration of labeled fMLFK, can lead to increased non-specific interactions.[1]
-
Solution: Titrate your antibodies and labeled ligand to find the optimal concentration that provides a good signal-to-noise ratio. A control experiment without the primary antibody can help determine if the secondary antibody is a source of non-specific signal.[1]
-
-
Inadequate Washing: Insufficient washing may not effectively remove unbound ligand.
-
Solution: Increase the number and/or duration of wash steps. Using a detergent like Tween-20 in your wash buffer is recommended to reduce background.[1]
-
-
Properties of the Ligand: Some ligands, particularly hydrophobic ones, are prone to non-specific binding to plasticware and membranes.[2][3]
-
Solution: Consider using low-binding microplates. The addition of a small amount of a non-ionic detergent to the assay buffer can also help mitigate this issue.
-
Question: My signal is very low or absent. What could be the problem?
Answer: A low or absent signal can be frustrating. Consider the following possibilities:
-
Inactive Receptor: The fMLFK receptor in your cell preparation may be inactive or degraded.
-
Solution: Ensure proper handling and storage of your cell membranes or whole cells. Use fresh preparations whenever possible and include positive controls with known activity.
-
-
Ligand Degradation: The labeled or unlabeled fMLFK may have degraded.
-
Solution: Aliquot and store ligands at the recommended temperature, avoiding repeated freeze-thaw cycles. Test the integrity of your ligand.
-
-
Incorrect Assay Conditions: The pH, ionic strength, or temperature of your assay buffer may not be optimal for binding.
-
Solution: Verify that your buffer composition and incubation conditions are appropriate for the fMLFK receptor. Binding assays are often performed on ice to minimize internalization and degradation.[4]
-
-
Low Receptor Expression: The cells you are using may express low levels of the fMLFK receptor.
-
Solution: Use a cell line known to express the receptor at sufficient levels. You can quantify receptor expression (Bmax) using a saturation binding assay.
-
Question: The results from my competitive binding assay are not reproducible. What should I check?
Answer: Lack of reproducibility can stem from several factors:
-
Assay Not at Equilibrium: If the incubation time is too short, the binding reaction may not have reached equilibrium, leading to variable results.[5][6]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated ligands, can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare serial dilutions carefully.
-
-
Batch-to-Batch Reagent Variability: Differences in the quality of reagents, such as antibodies or ligands, between batches can affect results.[7]
-
Solution: Qualify new batches of critical reagents to ensure they perform similarly to previous batches.[7]
-
-
Ligand Depletion: If the concentration of the receptor is too high relative to the ligand, a significant fraction of the ligand will be bound, violating the assumptions of many binding models.[8]
Frequently Asked Questions (FAQs)
Q1: What is receptor saturation in the context of a binding assay?
A1: Receptor saturation refers to the point at which all available fMLFK receptors are occupied by the ligand. In a saturation binding experiment, you incubate the receptor preparation with increasing concentrations of a labeled ligand. As the ligand concentration increases, the amount of bound ligand increases until it reaches a plateau (Bmax), indicating that the receptors are saturated.[8]
Q2: How do I determine the total, non-specific, and specific binding?
A2:
-
Total Binding: Measured by incubating the receptor preparation with the labeled ligand.
-
Non-specific Binding: Measured by incubating the receptor, labeled ligand, and a high concentration of an unlabeled competitor.[4][6] The unlabeled ligand will occupy the specific receptor sites, so any remaining bound labeled ligand is considered non-specific.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[6]
Q3: What is the difference between FPR1 and FPR2 in terms of fMLFK binding?
A3: FPR1 and FPR2 are two different formyl peptide receptors. fMLF is a potent agonist for FPR1.[4] FPR2, on the other hand, has a lower affinity for fMLF but shows a preference for peptides with a positive charge at the C-terminus, such as fMLFK.[9][10][11]
Q4: What are typical Kd values for fMLFK binding?
A4: The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. Lower Kd values indicate higher affinity. The Kd for fMLFK binding can vary depending on the receptor (FPR2) and the experimental conditions. For example, in one study, the Kd of fMLFK-FITC for FPR2 was not determined due to low affinity, while a different high-affinity ligand, WK(FITC)YMVm, had a Kd of 0.8 nM for FPR2.[4]
Data Presentation
Table 1: Representative Binding Affinity Data for FPR2 Ligands
| Ligand | Receptor | Kd (nM) | Bmax ( sites/cell ) | Cell Line | Reference |
| WK(FITC)YMVm | FPR2 | 0.8 ± 0.1 | 120,000 ± 10,000 | RBL-FPR2 | [4] |
| fMLFIK-FITC | FPR2 | Not Determined | Not Determined | RBL-FPR2 | [4] |
| fMLFK-FITC | FPR2 | Not Determined | Not Determined | RBL-FPR2 | [4] |
Note: Data are presented as mean ± S.E. from at least three independent experiments. "Not Determined" indicates that the affinity was too low to be accurately measured under the experimental conditions.
Experimental Protocols
Protocol 1: Saturation Binding Assay using a Fluorescently Labeled Ligand
This protocol is adapted from a study characterizing FPR2 binding.[4]
-
Cell Preparation: Harvest cells expressing the fMLFK receptor (e.g., RBL-FPR2 cells) and resuspend them in an appropriate binding buffer on ice.
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled ligand (e.g., WK(FITC)YMVm) in binding buffer. Concentrations should typically range from 10-10 to 10-7 M.[4]
-
Assay Setup:
-
Total Binding: In a 96-well plate, add a fixed number of cells to wells containing the different concentrations of the labeled ligand.
-
Non-specific Binding: In a separate set of wells, add the cells, the labeled ligand concentrations, and a high concentration of an unlabeled competitor (e.g., 50 µM WKYMVm).[4]
-
-
Incubation: Incubate the plate on ice for 1 hour to allow the binding to reach equilibrium.[4]
-
Data Acquisition: Analyze the mean fluorescent intensity (MFI) of the cells in each well using a flow cytometer.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting the MFI of the non-specific binding wells from the MFI of the total binding wells for each ligand concentration.
-
Plot the specific binding as a function of the ligand concentration and fit the data using a non-linear regression model to determine the Kd and Bmax.
-
Protocol 2: Competitive Binding Assay
This protocol is designed to determine the affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand.
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare a fixed, saturating concentration of the fluorescently labeled ligand (e.g., 2.5 nM WK(FITC)YMVm).[4]
-
Prepare serial dilutions of the unlabeled competitor (e.g., fMLFK).
-
-
Assay Setup:
-
Add the fixed concentration of the labeled ligand to all wells containing cells.
-
Add the serial dilutions of the unlabeled competitor to the wells.
-
-
Incubation: Incubate the plate on ice for 1 hour.[4]
-
Data Acquisition: Measure the MFI using a flow cytometer.
-
Data Analysis: Plot the MFI as a function of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: fMLFK signaling pathway via the FPR2 receptor.
Caption: General workflow for a receptor binding assay.
Caption: A logical approach to troubleshooting common issues.
References
- 1. biossusa.com [biossusa.com]
- 2. lcms.cz [lcms.cz]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. swordbio.com [swordbio.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Neutrophil Desensitization by fMLFK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide fMLFK and studying neutrophil activation and desensitization.
Frequently Asked Questions (FAQs)
Q1: What is fMLFK-induced neutrophil desensitization?
A1: fMLFK (N-formyl-L-methionyl-L-leucyl-phenylalanyl-lysine) is a potent chemoattractant that binds to the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR) on neutrophils.[1] Upon binding, it triggers a cascade of intracellular signaling events leading to neutrophil activation, including chemotaxis, reactive oxygen species (ROS) production, and degranulation.[2][3][4] However, prolonged or repeated exposure to fMLFK leads to a state of unresponsiveness, known as desensitization, where the neutrophils no longer respond to subsequent stimulation by fMLFK or sometimes other chemoattractants.[5][6] This is a crucial regulatory mechanism to prevent excessive inflammation.
Q2: What is the difference between homologous and heterologous desensitization?
A2:
-
Homologous desensitization is when stimulation of a receptor (e.g., FPR1 by fMLFK) leads to the desensitization of the same receptor type. The cell becomes less responsive to subsequent stimulation by the same agonist (fMLFK).[6]
-
Heterologous desensitization occurs when the stimulation of one receptor type (e.g., FPR1) leads to the desensitization of a different receptor type (e.g., CXCR receptors for IL-8).[5][7] This suggests a hierarchical organization of chemoattractant signaling in neutrophils.[5]
Q3: What are the key signaling pathways involved in fMLFK-induced desensitization?
A3: The primary pathway involves the phosphorylation of the FPR1 receptor by G protein-coupled receptor kinases (GRKs).[6][8][9] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[8][10][11] The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby terminating the signal.[11] β-arrestin also facilitates the internalization of the receptor-ligand complex into endosomes, further contributing to desensitization.[8][10]
Q4: Can fMLFK-desensitized neutrophils be reactivated?
A4: Yes, under certain conditions, desensitized FPRs can be reactivated. One mechanism involves the disruption of the actin cytoskeleton.[5][12] Another described mechanism is through receptor "cross-talk," where stimulation of a different receptor, such as the platelet-activating factor (PAF) receptor, can lead to the reactivation of desensitized FPRs.[7][12][13]
Troubleshooting Guides
Problem 1: Neutrophils become unresponsive to fMLFK stimulation in my experiment.
-
Possible Cause: Homologous desensitization due to prolonged or repeated exposure to fMLFK.
-
Troubleshooting Steps:
-
Optimize fMLFK Concentration and Incubation Time: Determine the minimal effective concentration and incubation time required to elicit the desired response without inducing significant desensitization. Maximal oxidase activity for fMLF is induced at 100 nM, with an EC50 of approximately 20 nM.[5] For chemotaxis, directional migration reaches a maximum at about 100 nM fMLP.[14]
-
Induce Desensitization at a Lower Temperature: To study desensitization without triggering a full-blown effector response like oxidase activation, you can incubate neutrophils with the agonist for 10 minutes at 15°C.[5]
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Consider Receptor Reactivation: If your experimental design allows, you can attempt to reactivate desensitized receptors by using a cytoskeleton-disrupting agent like cytochalasin B (2 µg/ml).[5]
-
Problem 2: My neutrophils are not migrating towards an fMLFK gradient in a chemotaxis assay.
-
Possible Cause: Desensitization at high concentrations of the chemoattractant. Neutrophils exhibit directional migration at low fMLP concentrations but switch to circuitous migration at high concentrations.[14]
-
Troubleshooting Steps:
-
Optimize the fMLFK Gradient: Ensure the gradient ranges from a low concentration to a concentration that elicits maximal migration without being excessively high to cause desensitization. The optimal concentration for maximal neutrophil migration is around 100 nM fMLP.[14]
-
Check for Cell Viability: Ensure that the neutrophil isolation procedure and experimental conditions are not compromising cell viability.
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Transwell Assay Optimization: For Transwell® assays, an incubation time of 1 hour and 30 minutes has been identified as optimal for neutrophil migration.[15] Scraping the bottom of the well after migration can improve the collection yield.[15]
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Problem 3: I am observing inconsistent results in my reactive oxygen species (ROS) production assay with fMLFK.
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Possible Cause: Priming or desensitization of neutrophils by other agents present in the media or introduced during cell isolation.
-
Troubleshooting Steps:
-
Use Freshly Isolated Neutrophils: Isolate neutrophils from fresh blood using a method that minimizes activation, such as density gradient centrifugation (e.g., Ficoll-Paque or Polymorphprep).[5][15][16]
-
Control for Priming Agents: Be aware that agents like TNF-α and PAF can prime neutrophils, leading to an enhanced response to fMLFK.[5] Ensure your experimental buffer is free of such contaminants.
-
Use Specific Inhibitors: To confirm the specificity of ROS detection, use inhibitors like Diphenyleneiodonium (DPI), an inhibitor of NOX2.[2][16]
-
Quantitative Data Summary
Table 1: fMLF Concentrations and Cellular Responses
| Cellular Response | Optimal fMLF/fMLP Concentration | Reference |
| Maximal NADPH-oxidase activity | 100 nM | [5] |
| EC50 for NADPH-oxidase activity | ~20 nM | [5] |
| Maximal directional migration | ~100 nM | [14] |
| Concentration for desensitization without oxidase activation (at 15°C) | 10 nM | [5] |
| Concentration to induce Ca2+ mobilization | 10 nM - 10 µM | [17] |
Table 2: Reagents and Incubation Times for Neutrophil Studies
| Reagent | Concentration | Incubation Time | Purpose | Reference |
| TNF-α | 25 ng/ml | 20 min | Priming | [5] |
| Cytochalasin B | 2 µg/ml | 5 min | Priming/Reactivation | [5] |
| Platelet-activating factor (PAF) | 100 nM | 10 min | Priming | [5] |
| fMLF (for desensitization) | 10 nM | 10 min at 15°C | Desensitization | [5] |
| fMLP (Transwell assay) | Not specified | 1 hour 30 min | Chemotaxis | [15] |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils
-
Source: Obtain buffy coats from healthy adult donors.
-
Dextran (B179266) Sedimentation: Perform dextran sedimentation at 1 g to separate erythrocytes.
-
Erythrocyte Lysis: Subject the remaining cell suspension to hypotonic lysis to remove residual erythrocytes.
-
Density Gradient Centrifugation: Centrifuge the cell suspension in a Ficoll-Paque gradient.
-
Washing: Wash the isolated neutrophils twice.
-
Resuspension: Resuspend the cells at a concentration of 1 x 10^7 cells/ml in KRG (Krebs-Ringer phosphate (B84403) buffer with glucose), pH 7.3.
-
Storage: Store the cells on ice until use to minimize granule mobilization.[5]
Protocol 2: Measurement of fMLFK-Induced ROS Production
-
Neutrophil Preparation: Isolate neutrophils as described in Protocol 1 and adjust the concentration to approximately 1 x 10^6 cells/mL in RPMI 1640 or PBS.[16]
-
Staining: Stain the neutrophils with a DCFH-DA probe.
-
Stimulation: Incubate the stained cells with or without fMLFK at the desired concentration (e.g., 100 nM for maximal stimulation) to induce ROS production.[5][16] Include an unstimulated control.
-
Incubation: Incubate for the desired time at 37°C.
-
Measurement: Measure the fluorescence intensity by flow cytometry to assess intracellular ROS levels. Stimulated neutrophils will exhibit increased fluorescence compared to unstimulated controls.[16]
-
Specificity Control: To confirm the specificity of ROS detection, pre-incubate a sample with an inhibitor like DPI before fMLFK stimulation. A significant reduction in fluorescence confirms NADPH oxidase-dependent ROS production.[2][16]
Protocol 3: Neutrophil Chemotaxis Assay (Transwell®)
-
Neutrophil Isolation: Isolate neutrophils from whole blood, preferably using a method like Polymorphprep® for higher yield.[15]
-
Cell Suspension: Suspend the isolated neutrophils in a solution containing 5% Bovine Serum Albumin (BSA) to maintain viability.[15]
-
Assay Setup:
-
Incubation: Incubate the plate for 1 hour and 30 minutes to allow for neutrophil migration.[15]
-
Cell Collection:
-
Carefully remove the insert.
-
To improve yield, scrape the bottom of the lower chamber.[15]
-
-
Quantification: Count the number of migrated neutrophils in the lower chamber using a flow cytometer.[15]
Visualizations
References
- 1. Subcellular localization and translocation of the receptor for N-formylmethionyl-leucyl-phenylalanine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Desensitized Formyl Peptide Receptors by Platelet Activating Factor: A Novel Receptor Cross Talk Mechanism Regulating Neutrophil Superoxide Anion Production | PLOS One [journals.plos.org]
- 13. Reactivation of Desensitized Formyl Peptide Receptors by Platelet Activating Factor: A Novel Receptor Cross Talk Mechanism Regulating Neutrophil Superoxide Anion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 17. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in fMLFK-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the formyl peptide N-Formyl-Met-Leu-Phe-Lys (fMLFK).
Frequently Asked Questions (FAQs)
Q1: What is fMLFK and what is its primary mechanism of action?
A1: fMLFK (this compound) is a synthetic peptide that acts as a potent and selective agonist for the Formyl Peptide Receptor 1 (FPR1), and to a lesser extent, Formyl Peptide Receptor 2 (FPR2). These receptors are G protein-coupled receptors (GPCRs) primarily expressed on leukocytes, such as neutrophils and monocytes. Upon binding, fMLFK initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial components of the inflammatory response.
Q2: What is the difference in fMLFK's affinity for FPR1 and FPR2?
A2: fMLFK exhibits a significantly higher affinity for FPR1 compared to FPR2. This selectivity is a key factor to consider when designing experiments and interpreting results, as the observed cellular response will be predominantly mediated by FPR1 activation, especially at lower concentrations of fMLFK.
Q3: How should I prepare and store fMLFK stock solutions?
A3: For optimal stability, fMLFK should be stored as a solid at -20°C. To prepare a stock solution, dissolve the peptide in an organic solvent such as DMSO. For long-term storage of the stock solution, it is recommended to keep it at -80°C for up to six months or at -20°C for up to one month in sealed, moisture-free aliquots to avoid repeated freeze-thaw cycles.[1] When preparing aqueous solutions for experiments, it is advisable to make them fresh daily from the stock solution.
Q4: What are the typical working concentrations for fMLFK in cell-based assays?
A4: The optimal working concentration of fMLFK is highly dependent on the cell type and the specific assay being performed. For neutrophil chemotaxis, concentrations in the nanomolar range are often effective. However, for other responses or different cell types, the effective concentration can range from picomolar to micromolar. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cell response (e.g., chemotaxis, calcium flux) | fMLFK degradation: Improper storage or handling of fMLFK can lead to its degradation. | Prepare fresh fMLFK dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal fMLFK concentration: The concentration of fMLFK may be too low or too high for the specific cell type and assay. | Perform a dose-response experiment to determine the optimal fMLFK concentration for your experimental conditions. | |
| Low receptor expression: The cells being used may have low or no expression of FPR1 or FPR2. | Verify the expression of FPR1 and FPR2 on your target cells using techniques such as flow cytometry or western blotting. | |
| Cell viability issues: Poor cell health can lead to a diminished response. | Ensure cells are healthy and viable before starting the experiment. Use a fresh cell culture and handle cells gently. | |
| High background signal or non-specific activation | fMLFK concentration too high: High concentrations of fMLFK can lead to non-specific effects or receptor desensitization. | Lower the concentration of fMLFK used in the experiment. Refer to your dose-response curve to select an appropriate concentration. |
| Contamination of reagents: Reagents may be contaminated with other substances that can activate the cells. | Use sterile, high-purity reagents and maintain aseptic techniques throughout the experiment. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect cellular responses. | Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent culture conditions. |
| Inconsistent fMLFK preparation: Variations in the preparation of fMLFK dilutions can lead to inconsistent results. | Prepare fMLFK dilutions carefully and consistently for each experiment. Use calibrated pipettes and vortex solutions thoroughly. | |
| Instrument variability: Fluctuations in instrument performance can affect measurements. | Calibrate and maintain your experimental equipment regularly. Perform quality control checks before each experiment. |
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell-based)
This protocol outlines a common method for assessing the chemotactic response of neutrophils to fMLFK using a Transwell system.
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.5% Bovine Serum Albumin (BSA), at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of HBSS containing the desired concentration of fMLFK (chemoattractant) to the lower chamber of a 24-well plate. For a negative control, use HBSS with the vehicle (e.g., DMSO) only.
-
Place a Transwell insert with a 3 µm pore size polycarbonate membrane into each well.
-
Add 100 µL of the neutrophil suspension to the top of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Migration Analysis:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards fMLFK by the number of cells that migrated towards the vehicle control.
Calcium Flux Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to fMLFK stimulation.
-
Cell Preparation:
-
Harvest cells (e.g., neutrophils, monocytes, or a cell line expressing FPR1/FPR2) and wash them with a calcium-free buffer (e.g., HBSS without Ca2+/Mg2+).
-
Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL in the same buffer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove any extracellular dye.
-
-
Measurement of Calcium Flux:
-
Resuspend the dye-loaded cells in a buffer containing calcium (e.g., HBSS with Ca2+/Mg2+).
-
Transfer the cell suspension to a cuvette or a multi-well plate suitable for fluorescence measurements.
-
Establish a baseline fluorescence reading using a fluorometer or a flow cytometer.
-
Add fMLFK at the desired final concentration and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) or as the relative fluorescence intensity over time.
Signaling Pathway Diagrams
The activation of FPR1 and FPR2 by fMLFK triggers a cascade of intracellular signaling events. Below are simplified diagrams of the key pathways involved.
References
Technical Support Center: N-Formyl-Met-Leu-Phe-Lys (fMLFK) Signaling Studies
Welcome to the technical support center for N-Formyl-Met-Leu-Phe-Lys (fMLFK) signaling studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving fMLFK signaling, presented in a question-and-answer format.
General Handling and Preparation
Question: My fMLFK solution appears to have lost activity. How should I properly prepare and store it?
Answer: Proper handling and storage of fMLFK are critical for maintaining its bioactivity. Here are some key recommendations:
-
Storage: fMLFK powder should be stored at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.
-
Stock Solutions: Prepare stock solutions by dissolving fMLFK in an organic solvent like DMSO. For example, a 10 mM stock can be made by dissolving 1 mg of fMLFK in 0.1768 mL of fresh, anhydrous DMSO.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage of Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2]
-
Working Solutions: For biological experiments, further dilute the stock solution into an aqueous buffer or isotonic saline immediately before use. Ensure the final concentration of the organic solvent is minimal to avoid off-target effects. The solubility of similar formyl peptides in aqueous buffers like PBS (pH 7.2) is relatively low (approximately 0.1 mg/ml), so ensure complete dissolution.[3]
Receptor Binding and Specificity
Question: I am seeing inconsistent or unexpected responses to fMLFK in my cell line. How do I confirm receptor expression and ligand specificity?
Answer: fMLFK primarily signals through Formyl Peptide Receptor 1 (FPR1) and to a lesser extent through Formyl Peptide Receptor 2 (FPR2).[4] Inconsistent responses can arise from variable receptor expression or off-target effects.
-
Confirm Receptor Expression:
-
qPCR/Western Blot: Quantify the mRNA or protein levels of FPR1 and FPR2 in your cell line. Be aware that expression levels can change with cell passage number and culture conditions.
-
Flow Cytometry: Use fluorescently labeled antibodies against FPR1 and FPR2 to confirm cell surface expression.
-
-
Address Ligand Specificity:
-
Receptor-Specific Antagonists: Use well-characterized antagonists to block fMLFK-induced responses. For example, Cyclosporin H is a selective antagonist for FPR1.[5] Pre-treating cells with a specific antagonist should abolish the fMLFK-induced effect if it is mediated by that receptor.
-
Receptor Knockdown/Knockout Cells: If available, use cell lines with CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of FPR1 or FPR2 to validate that the observed signaling is dependent on the specific receptor.
-
Control Peptides: Include control peptides in your experiments, such as the more potent FPR1 agonist fMLF or FPR2-preferring agonists like WKYMVm, to characterize the receptor profile of your cells.[5]
-
Chemotaxis Assays
Question: My chemotaxis assay results are variable and difficult to interpret. What are some common pitfalls?
Answer: Chemotaxis assays are sensitive to subtle variations in experimental conditions. Here are common issues and their solutions:
-
Problem: High background migration in control wells.
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Cause: This could be due to random migration (chemokinesis) rather than directed migration (chemotaxis). It can also be caused by serum components in the media acting as chemoattractants.
-
Solution: Starve cells in serum-free media for several hours before the assay to reduce baseline migration. Ensure your control wells contain only media without a chemoattractant gradient.
-
-
Problem: "Checkerboard" analysis shows migration even without a gradient.
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Cause: The ligand may be stimulating random motility (chemokinesis).
-
Solution: A proper checkerboard analysis, where the ligand is present at equal concentrations in both the upper and lower chambers, is crucial to distinguish chemotaxis from chemokinesis. True chemotaxis only occurs in the presence of a concentration gradient.
-
-
Problem: Biphasic dose-response curve.
-
Cause: This is a known phenomenon for formyl peptide receptors. At very high concentrations of chemoattractant, cells can become desensitized, leading to reduced migration.[6]
-
Solution: Perform a full dose-response curve to identify the optimal concentration of fMLFK for chemotaxis.
-
-
Problem: Inconsistent data analysis.
-
Solution: Use standardized and objective methods for data analysis. The Forward Migration Index (FMI) is a key parameter for quantifying directed migration.[7] Statistical tests like the Rayleigh test can determine if the cell distribution is significantly directed.[7] Specialized software tools can aid in trajectory plotting and statistical analysis.[7][8]
-
Calcium Mobilization Assays
Question: I am having trouble getting a consistent and robust calcium signal in response to fMLFK. What should I check?
Answer: Calcium mobilization is a rapid and transient event, and several factors can affect the quality of the signal.
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Problem: Low signal-to-noise ratio.
-
Cause: This could be due to inefficient dye loading, low receptor expression, or issues with the imaging setup.
-
Solution:
-
Dye Loading: Optimize the concentration of the calcium indicator dye (e.g., Fura-2, Fluo-4) and the loading time and temperature. Ensure that the acetoxymethyl (AM) ester form of the dye is properly hydrolyzed by cellular esterases.[9]
-
Cell Health: Use healthy, sub-confluent cells. Over-confluent cells may show reduced responses.
-
Receptor Expression: As mentioned earlier, confirm high levels of FPR1 expression in your cell line. For cells with low endogenous receptor expression, consider using a transient or stable transfection system. Co-transfection with a promiscuous G-protein like Gα16 can sometimes enhance the calcium signal for Gαi-coupled receptors.[10]
-
-
-
Problem: High background fluorescence.
-
Cause: Autofluorescence from cells, media (especially those containing phenol (B47542) red), or the plate itself can be a problem.[11][12] Incomplete hydrolysis of the AM ester form of the dye can also lead to compartmentalization and high background.
-
Solution: Use phenol red-free media for the assay. If using plastic-bottom plates, consider switching to glass-bottom plates, which have lower autofluorescence.[12] Ensure complete de-esterification of the dye by allowing sufficient incubation time.
-
-
Problem: Rapid signal decay or desensitization.
-
Cause: Formyl peptide receptors are known to rapidly desensitize upon agonist stimulation.[13]
-
Solution: Ensure your measurement setup can capture the initial, rapid phase of the calcium transient. For repeated stimulations, allow sufficient time for the receptor to resensitize, although complete resensitization may not always occur.
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Reactive Oxygen Species (ROS) Production Assays
Question: My ROS assay shows high background and inconsistent results. How can I improve the reliability of my measurements?
Answer: Measuring ROS can be challenging due to the reactive and short-lived nature of these molecules and potential artifacts with fluorescent probes.
-
Problem: High background fluorescence.
-
Cause: Fluorescent probes like DCFH-DA can auto-oxidize, leading to a high background signal.[14] Prolonged exposure to light during microscopy can induce phototoxicity and artificial ROS generation.[14]
-
Solution: Protect the probe and stained cells from light as much as possible. Minimize the duration of light exposure during imaging. Include a "no-cell" control to measure the auto-oxidation of the probe in the media.
-
-
Problem: Probe instability and artifacts.
-
Cause: The commonly used probe DCFH-DA is not directly oxidized by hydrogen peroxide but by other reactive species, and its oxidation can be influenced by cellular peroxidases and iron.[15] This can lead to misinterpretation of the results.
-
Solution: Be cautious in interpreting DCF fluorescence as a direct measure of a specific ROS. Use multiple probes to detect different ROS (e.g., DHE for superoxide).[14] Include appropriate controls, such as pre-treating cells with antioxidants (e.g., N-acetylcysteine) to confirm that the signal is due to ROS.
-
-
Problem: Inconsistent results between experiments.
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Cause: The timing of measurements is critical as ROS production is often a rapid burst. Cell density can also influence the results.
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Solution: Standardize the cell seeding density and the timing of agonist addition and signal measurement. Perform kinetic reads to capture the peak of the ROS burst.
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Frequently Asked Questions (FAQs)
Q1: What is the difference in receptor affinity and potency between fMLFK and the more commonly used fMLF?
A1: Both fMLF and fMLFK are potent agonists for FPR1. However, fMLFK generally shows a slightly lower affinity for FPR1 compared to fMLF. The key difference lies in their interaction with FPR2. fMLF is a very weak agonist for FPR2, whereas fMLFK, with its positively charged lysine (B10760008) residue, shows a significantly higher affinity for FPR2 compared to fMLF.[4][16] This makes fMLFK a useful tool for studying FPR2-mediated signaling in cells that express both receptors.
Q2: What are the primary downstream signaling pathways activated by fMLFK?
A2: fMLFK, acting through the Gαi-coupled receptors FPR1 and FPR2, activates several key signaling pathways:
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G-protein Dissociation: The Gαi and Gβγ subunits dissociate.
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Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
-
PI3K/Akt Pathway: The Gβγ subunit can also activate PI3Kγ, leading to the activation of Akt, which is important for cell survival and chemotaxis.
-
MAPK Pathway: The Gα subunit can activate Ras-related small GTPases, leading to the phosphorylation and activation of MAP kinases such as ERK1/2 and p38.
Q3: How does receptor desensitization and internalization occur in fMLFK signaling, and how can I study it?
A3: Upon agonist binding, FPRs undergo rapid desensitization, which is a mechanism to terminate the signal. This process involves:
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Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues in the C-terminal tail of the receptor.
-
β-Arrestin Recruitment: Phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Uncoupling: β-arrestin binding sterically hinders the interaction of the receptor with G-proteins, thus uncoupling it from downstream signaling.
-
Internalization: β-arrestin acts as an adapter protein, recruiting the receptor to clathrin-coated pits for endocytosis.[17]
You can study these processes using:
-
β-Arrestin Recruitment Assays: These assays, often based on technologies like BRET, FRET, or enzyme fragment complementation, measure the interaction between the receptor and β-arrestin upon agonist stimulation.[18][19]
-
Receptor Internalization Assays: These can be performed by labeling the receptor (e.g., with a fluorescent tag like GFP or an epitope tag like HA) and monitoring its movement from the cell surface to intracellular compartments using confocal microscopy or flow cytometry.[20][21][22]
Q4: What are the essential controls to include in fMLFK signaling experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve fMLFK.
-
Negative Control: An untreated cell sample to establish the baseline level of the measured response.
-
Positive Control: A known agonist for the receptor (e.g., fMLF for FPR1) to confirm that the cells are responsive.
-
Receptor Specificity Controls: As mentioned in the troubleshooting section, use of specific antagonists or receptor knockdown/knockout cells is crucial.
-
Assay-Specific Controls: For example, in ROS assays, include a positive control for ROS induction (e.g., H2O2) and an antioxidant control. In chemotaxis assays, include a control with no chemoattractant gradient.
Data Summary
Table 1: Receptor Binding Affinity and Potency of fMLFK
| Ligand | Receptor | Assay Type | EC50 / IC50 | Reference |
| fMLFK | Human FPR1 | Calcium Mobilization | 3.5 nM (EC50) | [1] |
| fMLFK | Human FPR2 | Calcium Mobilization | 6.7 µM (EC50) | [1] |
| fMLFK | Mouse mFpr2 | Calcium Mobilization | 2.3 µM (EC50) | [23] |
| fMLF | Mouse mFpr2 | Calcium Mobilization | Inactive | [23] |
Experimental Protocols
Protocol 1: GTPγS Binding Assay for G-protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the formyl peptide receptor of interest.
-
Assay Buffer: Prepare an assay buffer typically containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4. The GDP is important for reducing basal [35S]GTPγS binding.[24]
-
Reaction Setup: In a 96-well plate, combine the cell membranes, various concentrations of fMLFK (or other ligands), and the assay buffer.
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the ligand concentration to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the DiscoverX PathHunter assay principle.
-
Cell Culture: Use a cell line stably co-expressing the formyl peptide receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[25]
-
Cell Plating: Seed the cells in a 96-well white, opaque microplate and culture overnight.
-
Ligand Stimulation: Prepare serial dilutions of fMLFK and add them to the cells. Incubate at 37°C for 90 minutes.
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme. Incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Plot the luminescence signal against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
Visualizations
Caption: fMLFK signaling pathway through Formyl Peptide Receptors (FPRs).
Caption: General experimental workflow for studying fMLFK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. Cells - 5 Methods to Analyze Chemotaxis | Animalab [animalab.eu]
- 9. Calcium imaging - Wikipedia [en.wikipedia.org]
- 10. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. masi.eu [masi.eu]
- 15. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. innoprot.com [innoprot.com]
- 21. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 23. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing fMLFK Experiments
Welcome to the technical support center for fMLFK (N-formyl-methionyl-leucyl-phenylalanyl-lysine) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate cell types and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is fMLFK and what is its primary receptor?
A1: fMLFK is a synthetic N-formylated peptide that acts as a potent chemoattractant for leukocytes. It is an analog of the bacterial peptide fMLF (N-formyl-methionyl-leucyl-phenylalanine). The primary receptor for fMLFK is the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on phagocytic leukocytes like neutrophils and monocytes.[1][2] fMLFK binds to FPR1 with high affinity, initiating downstream signaling cascades that lead to various cellular responses, including chemotaxis, calcium mobilization, and degranulation.
Q2: What are the key cellular responses to fMLFK stimulation?
A2: The primary cellular responses to fMLFK stimulation via FPR1 include:
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Chemotaxis: Directed cell migration towards a concentration gradient of fMLFK.[3]
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Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration, which acts as a second messenger.[2]
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Degranulation: The release of cytotoxic and inflammatory mediators from intracellular granules in cells like neutrophils.
-
Superoxide Production: The generation of reactive oxygen species (ROS) as part of the inflammatory response.[2]
Q3: Which cell types are most suitable for fMLFK experiments?
A3: The choice of cell type is critical for a successful fMLFK experiment and depends on the specific research question. The most commonly used cell types are primary human neutrophils, primary human monocytes, and the human promyelocytic leukemia cell line, HL-60.
Selecting the Right Cell Type: A Comparative Guide
Choosing the appropriate cellular model is fundamental for obtaining reliable and relevant data in fMLFK-related research. Below is a summary of the most commonly used cell types, highlighting their advantages and disadvantages.
| Cell Type | Source | Key Advantages | Key Disadvantages | Recommended For |
| Primary Human Neutrophils | Peripheral Blood | - Physiologically most relevant model for studying neutrophil functions.- High expression of FPR1. | - Short lifespan in vitro (hours).- Donor-to-donor variability.- Terminal differentiation, not expandable. | - Chemotaxis assays.- Degranulation assays.- Superoxide production assays. |
| Primary Human Monocytes | Peripheral Blood | - High physiological relevance.- Differentiate into macrophages and dendritic cells. | - Lower FPR1 expression compared to neutrophils.- Donor variability.- Require purification from PBMCs. | - Chemotaxis assays.- Studying monocyte-specific responses to fMLFK. |
| Differentiated HL-60 Cells | Human Promyelocytic Leukemia Cell Line | - Readily available and expandable.- Can be differentiated into neutrophil-like cells (dHL-60).- More homogenous population compared to primary cells. | - Lower FPR1 expression than primary neutrophils.- May not fully recapitulate all aspects of primary neutrophil biology. | - High-throughput screening.- Calcium mobilization assays.- Initial screening of fMLFK analogs. |
| HEK293 or CHO cells transfected with FPR1 | Recombinant Cell Lines | - Allow for the study of FPR1 in isolation.- High level of experimental control.- No endogenous FPR expression. | - Lack the native signaling machinery of immune cells.- Not suitable for studying complex cellular responses like chemotaxis or degranulation. | - Receptor binding assays.- Initial characterization of agonist/antagonist activity. |
Signaling Pathways and Experimental Workflows
fMLFK-Induced Signaling Pathway via FPR1
The binding of fMLFK to FPR1 initiates a cascade of intracellular events mediated by heterotrimeric G proteins.
Experimental Workflow: Chemotaxis Assay (Boyden Chamber)
This workflow outlines the key steps for a typical chemotaxis experiment using a Boyden chamber or Transwell insert.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes in response to fMLFK using a fluorescent plate reader.
Materials:
-
Cells (e.g., dHL-60, FPR1-transfected HEK293)
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Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
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fMLFK stock solution
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96-well black, clear-bottom plates
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay. For suspension cells, adjust the cell density as recommended for your cell type.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.
-
Dilute the mixture in HBSS to the final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
fMLFK Stimulation and Measurement:
-
Prepare serial dilutions of fMLFK in HBSS.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the fMLFK solution and continue to measure the fluorescence intensity over time.
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Chemotaxis Assay (Transwell)
This protocol describes a quantitative cell migration assay using Transwell inserts.
Materials:
-
Cells (e.g., primary neutrophils, dHL-60)
-
Transwell inserts (typically 3-5 µm pore size for neutrophils)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
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fMLFK
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Calcein AM (for quantification)
Procedure:
-
Assay Setup:
-
Add chemotaxis buffer containing different concentrations of fMLFK to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation: Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
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Cell Addition: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the inserts.
-
To quantify migrated cells in the lower chamber, you can either:
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Count the cells directly using a hemocytometer.
-
Lyse the cells and measure a cellular component.
-
Pre-label the cells with a fluorescent dye like Calcein AM and measure the fluorescence in the lower chamber using a plate reader.
-
-
Degranulation Assay (β-hexosaminidase release)
This assay measures the release of the granular enzyme β-hexosaminidase from neutrophils upon stimulation with fMLFK.
Materials:
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Isolated human neutrophils
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HBSS
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Cytochalasin B
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fMLFK
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p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
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Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.5)
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96-well plates
Procedure:
-
Cell Preparation: Resuspend purified neutrophils in HBSS.
-
Priming: Pre-incubate the cells with cytochalasin B (typically 5 µg/mL) for 10-15 minutes at 37°C. This step enhances the degranulation response.
-
Stimulation: Add fMLFK at various concentrations to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Pellet Cells: Centrifuge the plate to pellet the cells.
-
Enzyme Assay:
-
Transfer the supernatant to a new 96-well plate.
-
Add the β-hexosaminidase substrate to each well.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Read the absorbance at 405 nm using a plate reader. The amount of color development is proportional to the amount of enzyme released.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response in calcium mobilization assay | - Low FPR1 expression in the chosen cell line.- Inactive fMLFK.- Problems with dye loading.- Cell viability is low. | - Use a cell line with higher FPR1 expression or transfect cells with FPR1.- Verify the activity of fMLFK with a positive control cell line.- Optimize dye loading concentration and incubation time.- Check cell viability using Trypan Blue. |
| High background in chemotaxis assay | - Spontaneous migration of cells.- Membrane pores are too large for the cell type.- Bubbles trapped under the membrane. | - Optimize cell density and incubation time.- Use a smaller pore size membrane.- Ensure no bubbles are present when setting up the assay. |
| Inconsistent results in degranulation assay | - Variation in neutrophil isolation and purity.- Incomplete cell priming with cytochalasin B.- Pipetting errors. | - Standardize the neutrophil isolation protocol.- Optimize cytochalasin B concentration and incubation time.- Use calibrated pipettes and be careful with pipetting small volumes. |
| fMLFK appears to be inactive | - Improper storage of the peptide.- Repeated freeze-thaw cycles. | - Store fMLFK aliquots at -20°C or -80°C.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
References
Technical Support Center: Controlling for fMLFK-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing fMLFK-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is fMLFK and how does it induce cytotoxicity?
A1: fMLFK (N-Formyl-Met-Leu-Phe-Lys) is a synthetic peptide analog of the bacterial-derived chemoattractant fMLF (N-Formyl-Met-Leu-Phe). It acts as a potent agonist for Formyl Peptide Receptors (FPRs), primarily the high-affinity receptor FPR1 and the low-affinity receptor FPR2, which are highly expressed on immune cells such as neutrophils and macrophages.[1] Upon binding, fMLFK triggers a cascade of intracellular signaling events that can lead to chemotaxis, the production of reactive oxygen species (ROS), degranulation, and the release of pro-inflammatory cytokines.[2][3] While these are crucial components of the innate immune response, excessive or prolonged stimulation with fMLFK can lead to cytotoxicity through several mechanisms, including apoptosis, pyroptosis, and necroptosis.
Q2: How can I differentiate between apoptotic, pyroptotic, and necroptotic cell death induced by fMLFK?
A2: Differentiating the specific cell death pathway is crucial for understanding the mechanism of fMLFK-induced cytotoxicity. This can be achieved by examining key molecular markers and using specific inhibitors.
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Apoptosis: This is a programmed cell death pathway that is dependent on caspases. fMLF has been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[1]
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Pyroptosis: This is a highly inflammatory form of programmed cell death dependent on the activation of caspase-1. As fMLFK is a potent inflammatory stimulus, it can potentially activate the inflammasome, leading to caspase-1 activation and subsequent pyroptosis.[4][5]
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Necroptosis: This is a programmed form of necrosis that is independent of caspases but dependent on the kinases RIPK1, RIPK3, and the mixed-lineage kinase domain-like (MLKL) protein.[6][7] This pathway can be initiated by strong inflammatory signals, particularly when apoptosis is inhibited.
A combination of assays, including western blotting for key signaling proteins and the use of specific inhibitors, can help elucidate the dominant cell death pathway in your experimental system.
Q3: What are the primary control strategies to mitigate fMLFK-induced cytotoxicity?
A3: The primary strategies for controlling fMLFK-induced cytotoxicity involve blocking the initial signaling cascade or inhibiting downstream cell death pathways.
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FPR Antagonism: Using specific antagonists for FPR1 and FPR2 can block fMLFK binding and prevent the initiation of downstream signaling.
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Inhibition of Cell Death Pathways: Employing specific inhibitors for caspases or key proteins in the necroptosis pathway can prevent cell death even after FPR activation.
The choice of control strategy will depend on the specific research question. If the goal is to study non-cytotoxic effects of fMLFK, FPR antagonists are appropriate. If the aim is to understand the mechanism of cytotoxicity, inhibitors of specific cell death pathways are more suitable.
Q4: I am observing high variability in my fMLFK-induced cytotoxicity assays. What are the potential causes?
A4: High variability in results can stem from several factors:
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Peptide Stability: fMLFK, like other peptides, can be susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage.[8][9][10]
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Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to stimuli. Use cells at a consistent and low passage number.
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Assay Conditions: Inconsistencies in cell seeding density, fMLFK concentration, incubation times, and solvent concentrations (e.g., DMSO) can all contribute to variability.
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Lot-to-Lot Variability: There can be variations in the purity and activity of fMLFK between different manufacturing lots. It is advisable to test each new lot for activity.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| fMLFK concentration is too high | Perform a dose-response experiment to determine the optimal concentration of fMLFK that induces the desired biological effect without causing excessive cell death. Start with a wide range of concentrations (e.g., 1 nM to 10 µM).[11] |
| Off-target effects of other reagents | Ensure that the final concentration of solvents (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run vehicle-only controls. |
| Synergistic effects with other media components | Review the composition of your cell culture media for any components that might potentiate the cytotoxic effects of fMLFK. |
| Contamination of cell cultures | Regularly check your cell cultures for microbial contamination, which can induce cell stress and death. |
Issue 2: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| fMLFK concentration is too low | Confirm the concentration of your fMLFK stock solution and perform a dose-response experiment to ensure you are using an effective concentration. |
| Degraded fMLFK peptide | Prepare fresh fMLFK solutions from a lyophilized stock that has been stored properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9][10] |
| Low or absent FPR expression on cells | Verify the expression of FPR1 and FPR2 on your cell line using techniques like flow cytometry or western blotting. Different cell types and even different cell lines of the same origin can have varying receptor expression levels.[12] |
| Incorrect assay timing | Optimize the incubation time for fMLFK treatment. Cytotoxicity may be a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours). |
| Cell type is resistant to fMLFK-induced cytotoxicity | Some cell types may be inherently resistant to the cytotoxic effects of fMLFK. Consider using a different cell line known to be responsive. |
Data Presentation: Inhibitors for Controlling fMLFK-Induced Cytotoxicity
The following table summarizes key inhibitors that can be used to control and investigate fMLFK-induced cytotoxicity.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration | IC₅₀ |
| Cyclosporin (B1163) H | FPR1 | Competitive antagonist of FPR1, preventing fMLFK binding.[13][14][15][16][17] | 100 nM - 1 µM | ~540 nM for fMLP binding inhibition[13] |
| WRW4 | FPR2 | Selective antagonist of FPR2, blocking downstream signaling.[18][19][20] | 1 µM - 10 µM | ~0.23 µM for WKYMVm binding inhibition[18] |
| VX-765 | Caspase-1 | Potent and selective inhibitor of caspase-1, preventing pyroptosis.[7][21][22][23][24] | 10 µM - 50 µM | ~0.53 µM[21] |
| Necrosulfonamide | MLKL | Covalently modifies human MLKL, preventing its oligomerization and membrane translocation in necroptosis.[6][25][26][27] | 1 µM - 5 µM | ~124 nM in HT-29 cells[25] |
Experimental Protocols
Protocol 1: Assessment of fMLFK-Induced Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant as an indicator of cell membrane damage.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages)
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Complete cell culture medium
-
fMLFK peptide
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plates
-
1% Triton X-100 in PBS (for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare a serial dilution of fMLFK in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the fMLFK dilutions to the respective wells. Include wells with medium only (spontaneous release control) and wells with 1% Triton X-100 (maximum release control).
-
Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
fMLFK peptide
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells and treat with fMLFK for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: fMLFK-induced cytotoxicity signaling pathways and points of inhibition.
Caption: General experimental workflow for assessing fMLFK-induced cytotoxicity.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of neutrophil inflammatory mediator release: chemotactic peptide activation of stimulus-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.longevitywiki.org [en.longevitywiki.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. peptide.com [peptide.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. pnas.org [pnas.org]
- 12. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 20. Formyl peptide receptor 2 antagonist WRW4 ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
- 25. Necrosulfonamide ≥95% (HPLC), solid, MLKL inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with fMLFK
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to understand and interpret biphasic dose-response curves observed in experiments involving the N-formyl-Met-Leu-Phe-Lys (fMLFK) peptide.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, also known as a non-monotonic or hormetic response, is a phenomenon where a substance elicits opposite effects at different concentrations.[1] In the context of fMLFK, low concentrations typically stimulate a particular cellular response, such as chemotaxis, while higher concentrations lead to the inhibition of that same response and the activation of others, like degranulation.[2][3]
Q2: Why does fMLFK induce a biphasic response in cells like neutrophils?
The biphasic response to fMLFK is primarily due to biased signaling through the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[2][3] Different concentrations of fMLFK can induce distinct conformational changes in FPR1, leading to the activation of different downstream signaling pathways.[2][3]
-
At low (subnanomolar) concentrations: fMLFK promotes a receptor conformation that preferentially activates signaling pathways leading to chemotaxis. This is often associated with the formation of an intracellular calcium gradient.[2][3]
-
At high (nanomolar to micromolar) concentrations: fMLFK induces a different receptor conformation. This shifts the signaling cascade towards pathways that stimulate degranulation and superoxide (B77818) production but inhibit chemotaxis.[2][3] This high-dose response is linked to a robust and uniform increase in intracellular calcium, which disrupts the gradient necessary for cell migration.[3]
Q3: What are the key signaling pathways involved in the biphasic response to fMLFK?
The differential activation of signaling pathways is central to the biphasic effect:
-
Low Concentration Pathway (Pro-Chemotaxis): This pathway is primarily mediated by the Gαi subunit of the G-protein, leading to cell polarization and directed migration along a chemoattractant gradient.[2]
-
High Concentration Pathway (Inhibition of Chemotaxis, Pro-Inflammatory): At higher concentrations, fMLFK triggers the Phospholipase C-β (PLC-β) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing a significant release of calcium from intracellular stores.[3] This global calcium increase is required for degranulation and superoxide production but disrupts the calcium gradient needed for chemotaxis.[3] Additionally, elevated phosphorylation of ERK1/2 and the translocation of β-arrestin2 to the membrane are associated with the inhibition of chemotaxis at these higher concentrations.[3]
Q4: Does receptor desensitization play a role?
Yes, receptor desensitization is a critical component. Prolonged or high-concentration exposure to fMLFK can lead to the desensitization of FPR1.[4][5] This process involves the uncoupling of the receptor from its G-protein, which can interrupt the signaling cascade.[4][5] Desensitization can also lead to receptor internalization, reducing the number of available receptors on the cell surface.[6] Furthermore, activation of FPR1 can cause cross-desensitization of other chemoattractant receptors, such as CCR1.[6]
Q5: Are other receptors involved in the response to fMLFK?
While FPR1 is a primary receptor, fMLFK can also interact with other formyl peptide receptors, such as FPR2.[7] fMLFK generally shows a higher affinity for FPR2 compared to its non-lysinated counterpart, fMLF.[7] The presence of multiple receptor subtypes with different affinities and signaling capacities on the same cell can contribute to the complexity of the dose-response relationship.
Troubleshooting Guide
Encountering unexpected or inconsistent biphasic dose-response curves can be challenging. This guide addresses common issues.
| Problem | Potential Cause | Recommended Solution |
| No biphasic response observed; only stimulation or inhibition. | Concentration range is too narrow: The full spectrum of the biphasic response may not be captured. | Widen the range of fMLFK concentrations used in your experiment. Include doses from the picomolar to the micromolar range. |
| Incorrect cell type or state: The expression and sensitivity of formyl peptide receptors can vary between cell types and their differentiation state. | Ensure you are using the appropriate cell line (e.g., differentiated HL-60 cells, primary neutrophils) and that they have been properly cultured and prepared. | |
| Assay endpoint is not sensitive to biphasic regulation: Some cellular responses may not exhibit a biphasic pattern. | The biphasic nature is most commonly observed in chemotaxis assays. Responses like global calcium mobilization may only show a standard sigmoidal curve. Consider measuring multiple endpoints. | |
| High variability between replicate experiments. | Inconsistent cell density or health: Variations in cell number or viability can significantly affect the magnitude of the response. | Standardize cell counting and viability assessment for every experiment. Ensure consistent plating densities. |
| Agonist degradation: fMLFK, like other peptides, can degrade over time, especially with improper storage or handling. | Prepare fresh dilutions of fMLFK for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times: The kinetics of the cellular response can influence the observed outcome. | Precisely control all incubation times throughout the experiment. For kinetic assays, ensure measurements are taken at consistent intervals. | |
| Shift in the dose-response curve (EC50/IC50 values have changed). | Reagent variability: Differences in serum, media components, or other reagents can alter cellular sensitivity. | Use consistent lots of reagents whenever possible. If a new lot is introduced, perform a validation experiment. |
| Presence of interfering substances: Contaminants in reagents or labware can interfere with the assay. | Use high-purity reagents and ensure all labware is thoroughly cleaned or disposable. | |
| Unexpectedly low or high maximal response. | Receptor desensitization or downregulation: Prolonged exposure to the agonist, even at low levels during pre-incubation steps, can desensitize receptors. | Minimize pre-incubation times with fMLFK where possible. Wash cells thoroughly before stimulation. |
| Suboptimal assay conditions: Temperature, pH, and buffer composition can all affect receptor-ligand interactions and downstream signaling. | Optimize and standardize all assay parameters. Include positive and negative controls to ensure the assay is performing as expected.[8] |
Experimental Protocols
Below are generalized protocols for key experiments used to study the effects of fMLFK.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon stimulation with fMLFK.
Materials:
-
Cells expressing FPRs (e.g., differentiated HL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
fMLFK stock solution
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in HBSS.
-
Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove excess extracellular dye.
-
Plating: Resuspend cells in HBSS and plate them into a 96-well microplate.
-
Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 20-30 seconds) to establish a stable signal.
-
Stimulation: Add varying concentrations of fMLFK to the wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of cells in response to a chemoattractant gradient.
Materials:
-
Cells (e.g., neutrophils)
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
fMLFK
-
Cell staining and imaging equipment
Procedure:
-
Chamber Preparation: Place the microporous membrane between the upper and lower wells of the Boyden chamber.
-
Loading Chemoattractant: Add different concentrations of fMLFK to the lower wells. Add buffer alone as a negative control.
-
Loading Cells: Add a suspension of cells to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane.
-
Analysis: Count the number of migrated cells in several fields of view for each condition. Plot the number of migrated cells against the fMLFK concentration.
Quantitative Data Summary
The following table summarizes the typical concentration ranges and their associated cellular responses to fMLF/fMLFK. Exact values can vary depending on the cell type and experimental conditions.
| Concentration Range | Primary Cellular Response | Key Signaling Events |
| Subnanomolar (pM to <1 nM) | Chemotaxis, Cell Polarization | Gαi activation, formation of intracellular Ca²⁺ gradient.[2][3] |
| Low Nanomolar (1-10 nM) | Peak Chemotaxis, beginning of inhibition | Transition point in signaling pathways. |
| High Nanomolar to Micromolar (>10 nM to µM) | Inhibition of Chemotaxis, Degranulation, Superoxide Production | Activation of PLC-β, global increase in intracellular Ca²⁺, ERK1/2 phosphorylation, β-arrestin2 translocation.[2][3] |
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship of Biphasic Response
References
- 1. mdpi.com [mdpi.com]
- 2. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical coupling of N-formyl peptide chemoattractant receptors to G protein is unaffected by desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization uncouples the formyl peptide receptor-guanine nucleotide-binding protein interaction in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing fMLFK-Stimulated Degranulation Assays
Welcome to the technical support center for fMLFK-stimulated degranulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for stimulating degranulation with fMLFK?
A1: The optimal incubation time for fMLFK-stimulated degranulation is cell-type and concentration-dependent, typically ranging from 10 minutes to 2 hours. For neutrophils, maximal degranulation is often observed after 10-30 minutes of stimulation.[1][2] It is crucial to perform a time-course experiment to determine the peak response for your specific experimental conditions. Prolonged incubation may lead to receptor internalization and desensitization, terminating the degranulation response.[3]
Q2: What concentration of fMLFK should I use for stimulation?
A2: The effective concentration of fMLFK (or the closely related fMLP) can vary, but a common starting point is in the range of 10 nM to 10 µM.[1][4][5] A dose-response curve should be generated to identify the optimal concentration for maximal degranulation in your cell type of interest. For human neutrophils, EC50 values for degranulation markers like CD63 can be around 19 nM for fMLP.[6]
Q3: Which markers are most suitable for measuring fMLFK-stimulated degranulation?
A3: The choice of marker depends on the cell type and the specific granules being studied. Commonly used methods include:
-
Enzyme Release Assays: Measuring the activity of released granular enzymes such as β-hexosaminidase or elastase in the supernatant.[1]
-
Flow Cytometry: Detecting the surface expression of granule membrane proteins that are exposed upon fusion with the plasma membrane. Key markers include CD63 for azurophilic granules and CD66b for specific and gelatinase granules in neutrophils.[2][6][7]
Q4: Why am I observing high background degranulation in my unstimulated control cells?
A4: High background degranulation can be caused by several factors:
-
Cell Stress: Improper handling, centrifugation, or temperature fluctuations during cell isolation and preparation can lead to spontaneous activation.
-
Contamination: Endotoxin (LPS) contamination in reagents can prime or directly activate cells.
-
Donor Variability: Primary cells, especially neutrophils, can exhibit significant donor-to-donor variation in their baseline activation state.[2]
Q5: My cells are not responding to fMLFK stimulation. What are the possible reasons?
A5: A lack of response to fMLFK could be due to:
-
Suboptimal Reagent Concentration: The fMLFK concentration may be too low. Perform a dose-response experiment to find the optimal concentration.
-
Incorrect Incubation Time: The incubation period may be too short or too long. A time-course experiment is recommended.
-
Cell Viability: Ensure that the cells are viable and healthy before stimulation.
-
Receptor Expression: The cells may have low or absent expression of the formyl peptide receptor (FPR).
-
Need for Priming: Some cell types or experimental conditions require a "priming" agent (e.g., cytochalasin B, GM-CSF, or TNF-α) to achieve a robust response to a single stimulus like fMLFK.[2][4] In some cases, dual stimuli are required for efficient degranulation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell numbers per well.- Pipetting errors.- Donor-to-donor variation in primary cells.[2] | - Ensure accurate cell counting and consistent seeding.- Use calibrated pipettes and proper technique.- Increase the number of donors and analyze data for trends. |
| Low Signal-to-Noise Ratio | - Suboptimal fMLFK concentration or incubation time.- Insufficient cell number.- Low sensitivity of the detection method. | - Perform dose-response and time-course experiments.- Increase the number of cells per assay point.- Consider a more sensitive detection method (e.g., switching from colorimetric to fluorescent substrate). |
| Inconsistent Results Across Experiments | - Variation in reagent quality (e.g., lot-to-lot variability of fMLFK or antibodies).- Differences in cell passage number (for cell lines).- Minor deviations in the experimental protocol. | - Test new lots of critical reagents before use in large experiments.- Use cells within a defined passage number range.- Maintain a detailed and consistent experimental protocol. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for fMLFK (or fMLP)-stimulated degranulation in neutrophils.
| Parameter | Value | Cell Type | Notes | Reference |
| fMLP Concentration (EC50) | ~50 nM | Human Neutrophils | For ROS production | [6] |
| ~19 nM | Human Neutrophils | For CD63 expression | [6] | |
| ~6 nM | Human Neutrophils | For CD66b expression | [6] | |
| fMLF Concentration for Stimulation | 1 µM | Human Neutrophils | Used in dual stimulation experiments | [2] |
| 10 µM | Mouse Neutrophils | Used for measuring β-glucosaminidase release | [1] | |
| Incubation Time | 10 min | Mouse Neutrophils | For measuring β-glucosaminidase release | [1] |
| 2 hours | Human Neutrophils | For measuring degranulation by flow cytometry | [2] |
Experimental Protocols
Protocol: Measuring Neutrophil Degranulation by β-Hexosaminidase Release
This protocol is a generalized procedure for measuring the release of β-hexosaminidase from fMLFK-stimulated neutrophils.
-
Cell Preparation: Isolate neutrophils from whole blood using a density gradient centrifugation method. Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at a concentration of 1 x 107 cells/mL.
-
Priming (Optional): For enhanced degranulation, prime the neutrophils with an agent like cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C.[1]
-
Stimulation: Add fMLFK to the cell suspension at the desired final concentration (e.g., 10 µM). Include a vehicle control (unstimulated) and a positive control for maximal degranulation (e.g., cell lysis with Triton X-100).
-
Incubation: Incubate the cells at 37°C for the optimal duration as determined by a time-course experiment (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the degranulation process by placing the samples on ice and adding ice-cold buffer.
-
Separation: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).
-
Sample Collection: Carefully collect the supernatant, which contains the released granular enzymes.
-
Enzyme Assay:
-
Add an aliquot of the supernatant to a microplate well.
-
Add the substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction with a stop buffer (e.g., glycine-carbonate buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis: Calculate the percentage of degranulation relative to the total enzyme content (determined from the lysed cell sample).
Visualizations
fMLFK Signaling Pathway for Degranulation
Caption: Signaling cascade initiated by fMLFK binding to its receptor, leading to degranulation.
Experimental Workflow for Degranulation Assay
Caption: A generalized workflow for conducting an fMLFK-stimulated degranulation experiment.
References
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of N-formyl peptide-mediated degranulation by receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting fMLFK-Induced Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in fMLFK-induced calcium flux experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability or inconsistent results in my fMLFK-induced calcium flux assay?
High variability can stem from several factors throughout the experimental workflow.[1] Key areas to investigate include:
-
Cell Health and Density: Inconsistent cell seeding density can significantly impact results as it may alter the pattern of calcium increase.[2][3] Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment.
-
fMLFK Peptide Integrity: Peptides like fMLFK can degrade if not stored and handled properly. Ensure the peptide is stored lyophilized at -20°C or lower, protected from light, and reconstituted correctly before use.[4][5][6][7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4][6]
-
Dye Loading and Concentration: Uneven dye loading is a common source of variability.[1][8][9] Optimize dye concentration and incubation time for your specific cell type.[8][10]
-
Temperature Fluctuations: Calcium flux kinetics are temperature-sensitive.[1][8] Maintaining a consistent temperature (e.g., 37°C) throughout the assay is critical for reproducible results.[8]
-
Instrumentation Settings: Inconsistent settings on your plate reader or flow cytometer, such as excitation/emission wavelengths, gain, or pipetting speed, can introduce variability.[10][11]
2. My cells are not responding, or the signal is very weak after adding fMLFK. What could be the issue?
A lack of response or a weak signal can be frustrating. Here are some potential causes and solutions:
-
Receptor Expression: Confirm that your cell line expresses the formyl peptide receptor (FPR) that fMLFK binds to (primarily FPR1 and to a lesser extent FPR2).[12]
-
fMLFK Concentration: The concentration of fMLFK may be too low. Perform a dose-response curve to determine the optimal concentration for your cell type. fMLFK typically induces a response in the nanomolar to micromolar range.[13]
-
Cell Viability: Poor cell health will lead to a blunted response. Check cell viability before starting the experiment.
-
Dye Loading Issues: Insufficient dye loading will result in a weak signal. Consider optimizing the dye concentration and incubation time.[10] Some cell lines may require the use of an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.[14][15]
-
Signal Quenching: Components in your assay buffer or media could be quenching the fluorescent signal. Ensure your buffer is compatible with the calcium indicator dye. Some assay kits include masking dyes to reduce background fluorescence.[11][14]
3. I'm seeing a high background signal before adding fMLFK. How can I reduce it?
High background fluorescence can mask the specific signal from fMLFK stimulation. To reduce it:
-
Cell Washing: While some no-wash kits are available, residual extracellular dye can contribute to high background.[16] If not using a no-wash kit, ensure cells are washed thoroughly after dye loading.
-
Masking Dyes: Utilize assay kits that contain a masking dye or quencher for extracellular fluorescence.[11][14]
-
Autofluorescence: Some cell types or media exhibit high autofluorescence. Consider using a red-shifted calcium indicator dye to minimize this interference.[9]
-
Instrumentation Settings: Adjust the baseline fluorescence settings on your instrument (e.g., FLIPR) to an optimal range before starting the measurement.[11][14]
4. The fluorescence signal drops upon compound addition. What is causing this artifact?
A sudden drop in fluorescence upon compound addition is often a mechanical or chemical artifact:
-
Cell Dislodging: The force of the liquid addition can dislodge adherent cells from the bottom of the well.[11][14] Try reducing the dispense speed or adjusting the pipette tip height on your automated liquid handler.[10][11] Using poly-D-lysine coated plates can improve cell adhesion.[10]
-
Dilution Effect: The addition of the compound dilutes the dye in the well, which can cause a slight decrease in signal. This is usually minor but can be accounted for in data analysis.
-
Compound Interference: The compound itself might be quenching the fluorescence of the calcium indicator. This can be tested by adding the compound to a solution of the dye in a cell-free system.
Data Presentation
Table 1: Common Calcium Indicator Dyes
| Indicator Type | Dye Name | Excitation (nm) | Emission (nm) | Key Features |
| Ratiometric | Fura-2 | 340 / 380 | 510 | Allows for accurate measurement of intracellular calcium concentrations, minimizing effects of uneven dye loading and photobleaching.[17][18] |
| Indo-1 | ~355 | ~400 (Ca2+-bound) / ~475 (Ca2+-free) | Commonly used in flow cytometry; its emission spectrum shifts upon calcium binding.[8][9][19] | |
| Single Wavelength | Fluo-4 | ~494 | ~516 | Exhibits a large fluorescence intensity increase (>100-fold) upon calcium binding with minimal fluorescence at resting calcium levels.[17][20] |
| Calbryte™ 520 | ~492 | ~514 | Offers improved intracellular retention and a high signal-to-noise ratio, often without the need for probenecid.[15] | |
| Rhod-4 | ~549 | ~579 | A red-shifted indicator, useful for multiplexing with green fluorescent proteins or reducing autofluorescence.[16] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High Variability | Inconsistent cell density | Ensure consistent cell seeding and confluence.[2][3] |
| Peptide degradation | Aliquot and store fMLFK properly; avoid freeze-thaw cycles.[4][6] | |
| Uneven dye loading | Optimize dye concentration and incubation time.[8][10] | |
| No/Weak Signal | Low receptor expression | Use a cell line with confirmed FPR expression.[12] |
| Suboptimal fMLFK concentration | Perform a dose-response curve. | |
| Dye leakage | Use probenecid for cell lines with active anion transporters.[14][15] | |
| High Background | Extracellular dye | Use a no-wash kit with a quencher or wash cells post-loading.[11][16] |
| Autofluorescence | Use a red-shifted dye.[9] | |
| Signal Drop on Addition | Cell detachment | Reduce liquid addition speed; use coated plates.[10][11][14] |
Experimental Protocols
Detailed Methodology for a Microplate-Based fMLFK Calcium Flux Assay
This protocol provides a general framework. Optimization of cell number, dye concentration, and incubation times is recommended for specific cell types and experimental conditions.
-
Cell Plating:
-
Seed cells (e.g., HEK293 expressing FPR1, or neutrophil-like HL-60 cells) into a 96-well or 384-well black-walled, clear-bottom microplate.
-
Culture cells until they form a confluent monolayer. The optimal cell density should be determined empirically.[10] For some cell lines, high density can lead to oscillatory calcium responses.[2]
-
-
Calcium Indicator Dye Loading:
-
Prepare a dye loading solution containing a calcium indicator (e.g., Fluo-4 AM or Calbryte™ 520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
For dyes prone to leakage, add probenecid (final concentration of 2.5 mM is common).[10][14]
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.[11][14] The optimal loading time can vary.[10]
-
For no-wash kits, proceed directly to the assay. If washing is required, gently remove the dye solution and wash the cells with assay buffer.
-
-
fMLFK Compound Preparation:
-
Prepare a stock solution of fMLFK in DMSO.
-
On the day of the experiment, prepare serial dilutions of fMLFK in the assay buffer to the desired final concentrations.
-
-
Calcium Flux Measurement (Using a FLIPR or similar instrument):
-
Place the cell plate into the instrument and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the fMLFK dilutions to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
As a positive control, add a calcium ionophore like ionomycin (B1663694) at the end of the run to determine the maximal calcium response.[8]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after stimulation to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the response against the fMLFK concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
References
- 1. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled calcium flux measurement by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Cell Density Upregulates Calcium Oscillation by Increasing Calcium Store Content via Basal Mitogen-Activated Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. bachem.com [bachem.com]
- 8. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. tandfonline.com [tandfonline.com]
- 16. unitedrelay.org [unitedrelay.org]
- 17. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Neutrophil Activation: N-Formyl-Met-Leu-Phe-Lys (fMLFK) versus fMLP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two formyl peptides, N-Formyl-Met-Leu-Phe-Lys (fMLFK) and N-Formyl-Met-Leu-Phe (fMLP), in the context of neutrophil activation. Understanding the nuanced differences between these two agonists is critical for research into inflammatory responses and the development of targeted therapeutics.
Introduction
N-formyl peptides are potent chemoattractants that play a crucial role in the innate immune response by activating neutrophils.[1] fMLP is the archetypal N-formylated tripeptide, known to be a powerful activator of polymorphonuclear leukocytes (PMNs).[1] It is primarily recognized by the high-affinity N-formyl peptide receptor 1 (FPR1) on the surface of neutrophils.[2][3] The addition of a lysine (B10760008) residue to fMLP, creating fMLFK, alters its receptor-binding profile, suggesting a potential for differential neutrophil activation. This guide explores these differences through a review of experimental data, detailed methodologies, and signaling pathway analysis.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for neutrophil activation by fMLFK and fMLP. It is important to note that direct comparative studies for fMLFK are less common in the literature, and therefore some data for fMLFK is inferred from studies on its preferred receptor, FPR2.
Table 1: Chemotaxis
| Agonist | Receptor(s) | EC50 (Chemotaxis) | Cell Type |
| fMLP | Primarily FPR1 | ~0.07 nM[4] | Human Neutrophils |
| fMLFK | Primarily FPR2 | Data not available | - |
Table 2: Degranulation (Myeloperoxidase Release)
| Agonist | Receptor(s) | Effective Concentration | Cell Type |
| fMLP | Primarily FPR1 | 10⁻⁸ M (induces degranulation) | Human Neutrophils |
| fMLFK | Primarily FPR2 | Data not available | - |
Table 3: Reactive Oxygen Species (ROS) Production (Superoxide Anion)
| Agonist | Receptor(s) | EC50 (ROS Production) | Cell Type |
| fMLP | Primarily FPR1 | ~20 nM[5] | Human Neutrophils |
| fMLFK | Primarily FPR2 | Data not available | - |
Signaling Pathways
fMLP and fMLFK are believed to activate neutrophils through distinct G-protein coupled receptors, leading to the activation of downstream signaling cascades.
fMLP Signaling Pathway
fMLP binding to FPR1, a Gαi-coupled receptor, triggers a well-characterized signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, along with the activation of Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, culminate in the canonical neutrophil responses of chemotaxis, degranulation, and superoxide (B77818) production.[2][6][7]
fMLFK Signaling Pathway (Putative)
While less characterized, fMLFK is thought to preferentially bind to FPR2. FPR2 is also a Gαi-coupled receptor, and its activation likely initiates a signaling cascade similar to that of FPR1. However, subtle differences in downstream signaling partners or kinetics may exist, leading to potentially distinct functional outcomes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of fMLFK and fMLP are provided below.
Neutrophil Isolation
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: The blood is diluted with an equal volume of phosphate-buffered saline (PBS) and layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation: The sample is centrifuged to separate the different blood components. The neutrophil layer is carefully collected.
-
Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.
-
Washing and Resuspension: The purified neutrophils are washed and resuspended in an appropriate buffer for subsequent assays.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in azurophilic granules, as an indicator of degranulation.
-
Neutrophil Stimulation: Isolated neutrophils are incubated with various concentrations of fMLP or fMLFK.
-
Centrifugation: The cell suspension is centrifuged to pellet the neutrophils.
-
Supernatant Collection: The supernatant, containing the released MPO, is collected.
-
Enzyme Activity Measurement: The MPO activity in the supernatant is measured using a colorimetric substrate (e.g., o-dianisidine dihydrochloride). The change in absorbance is proportional to the amount of MPO released.
Reactive Oxygen Species (ROS) Production Assay (Luminol-Enhanced Chemiluminescence)
This assay measures the production of ROS, a key function of activated neutrophils.[8]
-
Neutrophil Preparation: Isolated neutrophils are resuspended in a suitable buffer.
-
Priming (Optional): In some experiments, neutrophils are primed with agents like TNF-α to enhance their response.[5]
-
Chemiluminescent Probe: A luminol-based substrate is added to the neutrophil suspension.
-
Stimulation: fMLP or fMLFK is added to initiate ROS production.
-
Measurement: The light emission resulting from the reaction of ROS with the luminol (B1675438) probe is measured over time using a luminometer.
Discussion and Conclusion
The available evidence suggests that fMLP and fMLFK activate neutrophils through different primary receptors, with fMLP favoring FPR1 and fMLFK showing a preference for FPR2. This fundamental difference in receptor engagement is likely to translate into distinct functional potencies and potentially different downstream signaling kinetics.
While fMLP is a well-established and potent activator of neutrophil chemotaxis, degranulation, and ROS production, the quantitative aspects of fMLFK-mediated activation remain less defined in the scientific literature. The positive charge of the lysine residue in fMLFK may enhance its interaction with FPR2, potentially leading to a unique activation profile.
For researchers and drug development professionals, the choice between fMLP and fMLFK will depend on the specific research question. fMLP serves as a robust tool for studying FPR1-mediated neutrophil functions. In contrast, fMLFK presents an opportunity to investigate the role of FPR2 in neutrophil activation and inflammation, a pathway that is of growing interest in the field. Further direct comparative studies are warranted to fully elucidate the quantitative and qualitative differences in neutrophil activation by these two important formyl peptides.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro [mdpi.com]
A Comparative Guide to the Chemotactic Potency of fMLFK and C5a
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemotactic potency of the synthetic peptide N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) and the complement component 5a (C5a). Both are highly potent chemoattractants that play critical roles in orchestrating the inflammatory response, primarily by directing the migration of leukocytes, particularly neutrophils, to sites of infection or injury. Understanding their relative potencies and signaling mechanisms is crucial for the development of targeted therapeutics for a range of inflammatory diseases.
Quantitative Comparison of Chemotactic Potency
| Parameter | fMLFK / fMLF | C5a | Source |
| Receptor | Formyl Peptide Receptors (FPR1, FPR2) | C5a Receptor 1 (C5aR1/CD88) | [1][2] |
| EC50 (Neutrophil ROS Production) | ~20 nM (for fMLF) | Not Directly Compared | [3] |
| Receptor Binding Affinity (Neutrophils) | Not specified in searched literature | ~1.4 - 2.6 nM | [4][5] |
| Optimal Chemotactic Concentration (Neutrophils) | 30 nM (for fMLF) | 10 nM | [6] |
Note: fMLF is a very close analog of fMLFK and is often used as a representative N-formylated peptide in chemotaxis studies. The addition of a lysine (B10760008) residue in fMLFK can influence its binding affinity and potency.
Signaling Pathways
Both fMLFK and C5a exert their chemotactic effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. While they activate distinct receptors, their downstream signaling pathways share many common elements, ultimately leading to the reorganization of the actin cytoskeleton and directed cell migration.
fMLFK Signaling Pathway
fMLFK primarily signals through the Formyl Peptide Receptor 1 (FPR1), a member of the FPR family. Upon ligand binding, FPR1 activates heterotrimeric G proteins of the Gi family. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminate in actin polymerization and cell migration.
C5a Signaling Pathway
C5a binds to its high-affinity receptor, C5aR1 (CD88), which is also a Gi-coupled GPCR.[1] Similar to FPR1 activation, C5aR1 engagement triggers the dissociation of the Gi protein subunits, leading to the activation of PLC, PI3K, and MAPK signaling cascades.[2] These pathways converge to promote calcium mobilization, actin cytoskeleton reorganization, and ultimately, chemotaxis.
Experimental Protocols: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common in vitro method for quantifying and comparing the chemotactic potency of fMLFK and C5a using a Boyden chamber assay.
Materials
-
Cells: Freshly isolated human neutrophils.
-
Chemoattractants: fMLFK and C5a, reconstituted in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Assay Medium: HBSS with 0.1% BSA.
-
Boyden Chamber Apparatus: With polycarbonate membranes (typically 3-5 µm pore size for neutrophils).
-
Staining Solution: Diff-Quik or similar.
-
Microscope: with an imaging system.
Experimental Workflow
Detailed Procedure
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Preparation of Chemoattractants: Prepare stock solutions of fMLFK and C5a. On the day of the experiment, prepare a series of dilutions of each chemoattractant in assay medium to generate dose-response curves. A typical concentration range for fMLF is 10^-11 to 10^-6 M, and for C5a is 10^-12 to 10^-8 M.
-
Assay Setup:
-
Add the prepared dilutions of fMLFK, C5a, or assay medium (as a negative control) to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol (B129727) and stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis:
-
Plot the number of migrated cells as a function of the chemoattractant concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each chemoattractant. The EC50 represents the concentration of the chemoattractant that elicits a half-maximal chemotactic response.
-
Logical Relationship: Comparative Potency
Based on the available data, both fMLFK and C5a are highly potent chemoattractants for neutrophils, with effective concentrations in the nanomolar to picomolar range. C5a appears to have a higher binding affinity for its receptor than fMLF does for its receptor. This suggests that C5a may be the more potent chemoattractant of the two. However, without a direct comparative study, this remains a hypothesis. Both are considered "end-target" chemoattractants, meaning they are typically found at the site of inflammation and are high-priority signals for neutrophils.[7]
References
- 1. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial cell migration stimulated by ATP and C5a involve distinct molecular mechanisms: Quantification of migration by a novel near-infrared method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors - PMC [pmc.ncbi.nlm.nih.gov]
fMLFK: A Closer Look at its Specificity as a Formyl Peptide Receptor 1 Agonist
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) as an agonist for Formyl Peptide Receptor 1 (FPR1), evaluating its performance against other alternatives based on available experimental data.
While the prototypical FPR1 agonist is the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLF), the tetrapeptide fMLFK presents an interesting case study in ligand specificity. The addition of a lysine (B10760008) residue at the C-terminus introduces a positive charge, which can influence its interaction with the family of formyl peptide receptors (FPRs), including FPR1, FPR2, and FPR3. This guide synthesizes the current understanding of fMLFK's activity, highlighting its receptor preference and the experimental validation of its effects.
Comparative Agonist Activity at Formyl Peptide Receptors
Experimental data on the direct comparison of fMLFK across all three human FPRs is limited. However, existing studies provide valuable insights into its activity, particularly in relation to FPR1 and FPR2.
| Ligand | Receptor | Assay Type | EC50 / IC50 / Kd | Cell Type | Reference |
| fMLFK | FPR2 | Calcium Mobilization | 86 nM | RBL-FPR2 cells | [1] |
| fMLFK | FPR2 | cAMP Reduction | 51 nM | Not specified | [1] |
| fMLFK | mFpr2 | Calcium Mobilization | 2.3 µM | RBL-mFpr2 cells | [2] |
| fMLF | FPR1 | Chemotaxis | 7.0 x 10⁻¹¹ M | Rabbit Neutrophils | [3] |
| fMLF | FPR1 | Calcium Mobilization | ~20 nM (EC50) | Human Neutrophils | [4] |
| fMLF | FPR2 | Calcium Mobilization | ~5 µM (EC50) | HEK 293-FPR2 cells | [5] |
| fMIFL | FPR1 | Binding & Chemotaxis | ≤5 x 10⁻¹⁰ M | Not specified | [6] |
| WKYMVm | FPR1 | Calcium Mobilization | Potent Agonist | RBL-FPR1 cells | [4] |
| WKYMVm | FPR2 | Calcium Mobilization | Potent Agonist | RBL-FPR2 cells | [4] |
Based on the available data, fMLFK demonstrates potent agonistic activity at FPR2, as evidenced by its nanomolar efficacy in calcium mobilization and cAMP reduction assays.[1] Studies on murine FPRs suggest that longer formyl peptides like fMLFK are better agonists for mFpr2.[2] It has also been noted that human FPR2 responds more favorably to peptides with a positively charged C-terminus, a characteristic feature of fMLFK.[7][8] This suggests a potential preference of fMLFK for FPR2 over FPR1. While fMLF is a high-affinity agonist for FPR1, its potency at FPR2 is significantly lower.[5][7]
Experimental Validation Protocols
To rigorously assess the specificity and efficacy of fMLFK as an FPR1 agonist, a series of well-established experimental protocols are employed. These assays are crucial for generating the quantitative data necessary for a comprehensive comparison.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently tagged ligand of known affinity.
Protocol:
-
Cell Preparation: Use cells engineered to express a high level of human FPR1 (e.g., HEK293 or CHO cells).
-
Ligand Preparation: Prepare a stock solution of a high-affinity, labeled FPR1 ligand (e.g., Alexa647-labeled fMLFK or [³H]fMLF). Also, prepare serial dilutions of the unlabeled competitor ligand, fMLFK.
-
Incubation: In a multi-well plate, incubate the FPR1-expressing cells with a fixed concentration of the labeled ligand in the presence of varying concentrations of unlabeled fMLFK. Include control wells with only the labeled ligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
Separation: Separate the bound from the unbound ligand. For adherent cells, this can be done by washing the wells. For suspension cells, filtration through a glass fiber filter is common.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., a fluorescence plate reader or a scintillation counter).
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The concentration at which 50% of the labeled ligand is displaced (IC50) can be determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Figure 1. Workflow for a competitive receptor binding assay.
Calcium Mobilization Assay
Activation of FPR1, a G-protein coupled receptor (GPCR), leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Loading: Load FPR1-expressing cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of fMLFK to the cells.
-
Fluorescence Measurement: Record the change in fluorescence over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response).
Figure 2. Workflow for a calcium mobilization assay.
Chemotaxis Assay
This assay measures the ability of a ligand to induce directed cell migration, a key function of FPR1 activation in immune cells like neutrophils.
Protocol:
-
Cell Preparation: Isolate primary neutrophils or use a neutrophil-like cell line (e.g., differentiated HL-60 cells).
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane). Add varying concentrations of fMLFK to the lower chamber.
-
Cell Seeding: Place the cell suspension in the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration towards the chemoattractant in the lower chamber.
-
Quantification: Count the number of cells that have migrated to the lower chamber or the underside of the membrane. This can be done by microscopy after staining the cells or by using a plate reader if the cells are pre-labeled with a fluorescent dye.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the EC50 for chemotaxis.
Figure 3. Workflow for a chemotaxis assay.
Signaling Pathways Activated by FPR1
Upon agonist binding, FPR1 initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for characterizing the functional consequences of receptor activation.
Figure 4. Simplified FPR1 signaling cascade.
Activation of FPR1 by an agonist like fMLFK leads to the dissociation of the heterotrimeric G-protein. The βγ subunits can activate phosphoinositide 3-kinase (PI3K), while the α subunit inhibits adenylyl cyclase. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, along with the activation of mitogen-activated protein kinase (MAPK) pathways, culminate in various cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9] Additionally, agonist binding can lead to the recruitment of β-arrestins, which play a role in receptor desensitization and internalization.[10]
Conclusion
References
- 1. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formyl peptide receptor-mediated ERK1/2 activation occurs through Gi and is not dependent on β-arrestin1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of N-Formyl-Met-Leu-Phe-Lys: A Comparative Guide to its Interaction with Formyl Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N-Formyl-Met-Leu-Phe-Lys (fMLFK) Cross-Reactivity with Formyl Peptide Receptor (FPR) Family Members.
The N-formyl peptide, this compound (fMLFK), a synthetic derivative of the classical chemoattractant N-Formyl-Met-Leu-Phe (fMLF), exhibits distinct patterns of cross-reactivity with the human Formyl Peptide Receptor (FPR) family, which comprises FPR1, FPR2, and FPR3. Understanding this differential engagement is crucial for the development of targeted therapeutics in inflammatory and immune-related diseases. This guide provides a comparative analysis of fMLFK's interaction with these receptors, supported by available experimental data and detailed methodologies.
Quantitative Analysis of fMLFK Interaction with FPRs
Experimental data on the binding affinity and functional potency of fMLFK across all three human FPRs is not extensively available in single, direct comparative studies. However, by compiling available data, a picture of its receptor selectivity emerges.
| Ligand | Receptor | Parameter | Value | Reference |
| fMLFK | FPR1 | EC50 (Calcium Mobilization) | 3.5 nM | Commercial Supplier Data |
| fMLFK | FPR2 | EC50 (Calcium Mobilization) | 6.7 µM | Commercial Supplier Data |
| fMLFK | FPR3 | - | Data Not Available | - |
| fMLF (for comparison) | FPR1 | Ki | ~38 nM | |
| fMLF (for comparison) | FPR2 | Low Affinity | - | [1] |
| fMLF (for comparison) | FPR3 | No significant binding | - | [2] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
The available data strongly indicates that fMLFK is a potent agonist for FPR1, with an EC50 value in the low nanomolar range. In contrast, its potency at FPR2 is significantly lower, with an EC50 in the micromolar range, suggesting a selectivity of over 1900-fold for FPR1 over FPR2 in calcium mobilization assays. There is currently no available data on the interaction of fMLFK with FPR3.
Qualitative studies support the observation that FPR2 has a preference for N-formylated peptides with positively charged C-termini, such as the lysine (B10760008) residue in fMLFK[1]. This structural feature likely contributes to its ability to activate FPR2, albeit with lower potency compared to FPR1.
Signaling Pathways and Experimental Workflows
The activation of FPRs by agonists like fMLFK initiates a cascade of intracellular signaling events crucial for cellular responses such as chemotaxis, degranulation, and superoxide (B77818) production.
Formyl Peptide Receptor Signaling Pathway
Upon ligand binding, FPRs, which are G-protein coupled receptors (GPCRs), activate heterotrimeric G-proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger downstream signaling cascades. A key pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a critical second messenger in many cellular processes.
References
A Comparative Analysis of fMLFK and Leukotriene B4 Signaling in Immune Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping signaling pathways of two potent chemoattractants.
The N-formylated peptide fMLFK (N-formyl-methionyl-leucyl-phenylalanyl-lysine) and the lipid mediator leukotriene B4 (LTB4) are powerful chemoattractants that play critical roles in orchestrating the inflammatory response, primarily by directing the migration and activation of leukocytes, such as neutrophils. While both molecules elicit similar functional outcomes, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), their signaling mechanisms, originating from distinct cell surface receptors, exhibit significant differences in their dynamics and downstream effector engagement. Understanding these nuances is crucial for the targeted development of anti-inflammatory therapeutics.
This guide provides a detailed comparative analysis of fMLFK and LTB4 signaling, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding for researchers in the field.
Signaling Pathways: A Tale of Two Receptors
Both fMLFK and LTB4 initiate their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. However, the specific receptors and their subsequent signaling cascades show key distinctions.
fMLFK Signaling:
The synthetic peptide fMLFK, and its well-studied analog fMLP, are recognized by Formyl Peptide Receptors (FPRs).[1] Humans express three types of FPRs: FPR1, FPR2/ALX, and FPR3.[2] FPR1 is considered the high-affinity receptor for fMLF, while FPR2 binds fMLF with a much lower affinity.[2][3] In contrast, FPR2 shows a better response to peptides with a positively charged C-terminus, such as fMLFK.[1] Upon ligand binding, FPRs, which are coupled to pertussis toxin-sensitive Gi proteins, trigger the dissociation of the Gα and Gβγ subunits.[2] This initiates a cascade of downstream events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, leading to a rapid increase in cytosolic calcium concentration.[4] This calcium signal, along with DAG, activates protein kinase C (PKC). Concurrently, these pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38 MAPK, which are crucial for many cellular responses, including chemotaxis and gene expression.[5]
Leukotriene B4 (LTB4) Signaling:
LTB4, an eicosanoid derived from arachidonic acid, exerts its effects through two specific GPCRs: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[6] BLT1 is predominantly expressed on leukocytes, including neutrophils, and is the primary mediator of LTB4-induced inflammatory responses.[7][8][9][10] Similar to FPRs, BLT1 is coupled to a Gi protein. Ligand binding leads to the activation of PLC, generation of IP3 and DAG, and a subsequent rise in intracellular calcium.[7] The LTB4-BLT1 axis also activates MAPK pathways, including p38 MAPK, which is implicated in chemotaxis.[7]
Signaling Pathway Diagrams
// Nodes fMLFK [label="fMLFK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPR [label="FPR1/FPR2", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=septagon]; G_protein [label="Gαiβγ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha [label="Gαi-GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\n(ER)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_cytosol [label="↑ [Ca²⁺]i", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_cascade [label="MAPK Cascade\n(p38, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Chemotaxis, Superoxide (B77818) Prod.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges fMLFK -> FPR; FPR -> G_protein; G_protein -> G_alpha; G_protein -> G_betagamma; G_betagamma -> PLC; PLC -> PIP2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; Ca_release -> Ca_cytosol; DAG -> PKC; Ca_cytosol -> PKC; PKC -> MAPK_cascade; G_betagamma -> MAPK_cascade; MAPK_cascade -> Response; Ca_cytosol -> Response; } enddot
Caption: fMLFK Signaling Pathway.
// Nodes LTB4 [label="LTB4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BLT1 [label="BLT1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=septagon]; G_protein [label="Gαiβγ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha [label="Gαi-GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\n(ER)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_cytosol [label="↑ [Ca²⁺]i", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_cascade [label="MAPK Cascade\n(p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Chemotaxis, Adhesion)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LTB4 -> BLT1; BLT1 -> G_protein; G_protein -> G_alpha; G_protein -> G_betagamma; G_betagamma -> PLC; PLC -> PIP2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; Ca_release -> Ca_cytosol; DAG -> PKC; Ca_cytosol -> PKC; PKC -> MAPK_cascade; G_betagamma -> MAPK_cascade; MAPK_cascade -> Response; Ca_cytosol -> Response; } enddot
Caption: Leukotriene B4 (LTB4) Signaling Pathway.
Quantitative Comparison of fMLFK and LTB4 Signaling
The following tables summarize key quantitative parameters that highlight the differences and similarities in receptor binding and functional responses elicited by fMLFK/fMLP and LTB4.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Cell Type/System | Dissociation Constant (Kd) | Reference(s) |
| LTB4 | BLT1 | Varies (e.g., neutrophils) | ~0.1 - 2 nM | [7] |
| fMLP | FPR1 | Neutrophil membranes | Low affinity state: ~25 - 33 nM | [11] |
| fMLP | FPR2 | Transfected cells | ~430 nM | [12] |
| fMLFK | FPR2 | Transfected cells | Higher affinity than fMLP | [1] |
Table 2: Functional Response Potencies (EC50 Values)
| Response | Ligand | Cell Type | EC50 | Reference(s) |
| Superoxide Production | fMLP (in LPS-primed cells) | Equine Neutrophils | ~10.2 nM | [13] |
| Enhancement of fMLP-induced Superoxide Production | LTB4 | Myeloid Differentiated HL-60 cells | ~0.32 nM | [14] |
| FPR1 Phosphorylation | fMLP | Human Neutrophils | ~11 - 33 nM | [11][15] |
| Calcium Mobilization | fMLP | Not specified | Not specified | |
| Calcium Mobilization | LTB4 | Not specified | Not specified |
Note: Direct comparative EC50 values for all responses in the same cell type are not always available in a single study. The data presented are from various sources and should be interpreted with consideration of the experimental context.
Key Differences in Signaling and Cellular Responses
While the initial signaling steps of fMLFK and LTB4 appear similar, there are critical distinctions in the dynamics and downstream consequences of their signaling pathways:
-
Calcium Signaling Dynamics: In primary human neutrophils, LTB4 induces a transient increase in intracellular calcium, whereas fMLP stimulation leads to a more sustained calcium signal.[4] This difference in signal duration may contribute to the distinct functional outcomes elicited by these two chemoattractants.
-
MAPK Pathway Dependence: Chemotaxis of neutrophils in response to fMLP is dependent on the activation of p38 MAPK.[5] In contrast, migration towards LTB4 appears to be independent of p38 MAPK.[5]
-
Superoxide Production: While both ligands can induce superoxide production, fMLP is a more potent direct stimulator of the respiratory burst in neutrophils compared to LTB4.[5][16] However, LTB4 can significantly enhance fMLP-induced superoxide production, suggesting a synergistic interaction at inflammatory sites.[14][16]
-
Signal Relay: fMLP stimulation of neutrophils can induce the synthesis and secretion of LTB4. This secreted LTB4 can then act as a secondary chemoattractant, amplifying the recruitment of neutrophils to the site of inflammation in a process known as signal relay.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of fMLFK and LTB4 signaling. Below are outlines for key experiments.
Isolation of Human Neutrophils from Peripheral Blood
Principle: This protocol uses density gradient centrifugation to separate neutrophils from other blood components.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Centrifuge
Procedure:
-
Carefully layer the whole blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the erythrocyte pellet.
-
Carefully aspirate and discard the upper layers.
-
Collect the neutrophil-rich layer and transfer to a new tube.
-
Wash the cells with buffer and centrifuge to pellet.
-
To remove contaminating red blood cells, resuspend the pellet in RBC Lysis Buffer for a short period (e.g., 5-10 minutes).
-
Add an excess of buffer to stop the lysis and centrifuge to pellet the neutrophils.
-
Wash the neutrophil pellet with buffer and resuspend in the desired experimental buffer.
-
Determine cell viability (e.g., using trypan blue exclusion) and concentration.
Intracellular Calcium Mobilization Assay
Principle: This assay uses a fluorescent calcium indicator dye that increases in fluorescence intensity upon binding to free calcium, allowing for the measurement of changes in intracellular calcium concentration following agonist stimulation.
Materials:
-
Isolated neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HBSS with and without calcium and magnesium
-
fMLFK and LTB4 stock solutions
-
Fluorometric plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Load the isolated neutrophils with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a buffer containing Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in a buffer appropriate for the measurement (typically containing calcium).
-
Aliquot the cell suspension into a microplate or onto a coverslip for microscopy.
-
Measure the baseline fluorescence for a short period.
-
Add the agonist (fMLFK or LTB4) at the desired concentration and continue to record the fluorescence over time.
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the calcium concentration.
Chemotaxis Assay (Boyden Chamber Assay)
Principle: This assay measures the directional migration of cells through a porous membrane towards a chemoattractant gradient.
Materials:
-
Boyden chamber apparatus with a multi-well plate and inserts containing a porous membrane (e.g., 3-5 µm pore size for neutrophils)
-
Isolated neutrophils
-
Chemoattractants (fMLFK, LTB4)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell stain (e.g., Diff-Quik, Hoechst)
-
Microscope
Procedure:
-
Add the chemoattractant solution (fMLFK or LTB4) to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the membrane inserts into the wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a humidified incubator for 30-90 minutes to allow for cell migration.
-
After incubation, remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
The chemotactic index can be calculated as the fold increase in migrated cells in response to the chemoattractant compared to the buffer control.
MAPK Activation Assay (Western Blotting for Phosphorylated ERK)
Principle: This method detects the activation of MAPK pathways by using antibodies specific to the phosphorylated (active) forms of the kinases.
Materials:
-
Isolated neutrophils
-
fMLFK and LTB4
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Stimulate neutrophils with fMLFK or LTB4 for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Experimental Workflow Diagram
// Nodes start [label="Start: Isolate Neutrophils\nfrom Human Blood", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Cell Suspensions\nin Appropriate Buffer"]; split [label="Divide Cells into Treatment Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Control (Buffer)"]; fMLFK_group [label="fMLFK Stimulation"]; LTB4_group [label="LTB4 Stimulation"]; assay_split [label="Perform Parallel Assays", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; calcium [label="Calcium Mobilization Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; chemotaxis [label="Chemotaxis Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK Activation Assay\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; superoxide [label="Superoxide Production Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Comparative Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> split; split -> control [label="Group 1"]; split -> fMLFK_group [label="Group 2"]; split -> LTB4_group [label="Group 3"]; control -> assay_split; fMLFK_group -> assay_split; LTB4_group -> assay_split; assay_split -> calcium; assay_split -> chemotaxis; assay_split -> mapk; assay_split -> superoxide; calcium -> data_analysis; chemotaxis -> data_analysis; mapk -> data_analysis; superoxide -> data_analysis; data_analysis -> end; } enddot
Caption: General Experimental Workflow.
Conclusion
The signaling pathways initiated by fMLFK and LTB4, while sharing common elements typical of Gi-coupled GPCRs, exhibit distinct characteristics that lead to nuanced and context-dependent cellular responses. The differences in receptor affinity, signaling dynamics, and downstream effector preference underscore the complexity of inflammatory processes. A thorough understanding of these pathways, supported by robust experimental data, is paramount for the development of novel therapeutic strategies that can selectively modulate specific aspects of the inflammatory cascade, offering the potential for more effective and targeted treatments for a wide range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 14. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Analysis of fMLFK and IL-8 in Eliciting Neutrophil Migration
For Immediate Release
A detailed comparison of the efficacy of the bacterial-derived peptide fMLFK and the endogenous chemokine IL-8 in inducing neutrophil migration. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms, quantitative performance data, and detailed experimental protocols.
Introduction
Neutrophil migration is a cornerstone of the innate immune response, essential for host defense against pathogens. This process is orchestrated by a variety of chemoattractants that guide neutrophils from the bloodstream to sites of inflammation. Among the most studied of these are the bacterial-derived N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK), and host-derived chemokines like Interleukin-8 (IL-8). While both are potent inducers of neutrophil migration, they operate through distinct signaling pathways and exhibit a clear hierarchical relationship in their ability to direct cell movement. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in the selection and application of these critical chemoattractants in their studies.
Quantitative Comparison of Migratory Efficacy
The efficacy of fMLFK and IL-8 in inducing neutrophil migration can be quantified through various parameters, including the number of migrating cells, migration distance, and the concentration required to elicit a half-maximal response (EC50). Experimental data consistently demonstrates that fMLFK, an "end-target" chemoattractant, is a more dominant guidance cue for neutrophils than IL-8, an "intermediate" chemoattractant.[1][2] This dominance is observed even when IL-8 is present at significantly higher concentrations.[1][3]
| Parameter | fMLFK (fMLP) | IL-8 | Key Findings |
| Chemoattractant Class | End-target | Intermediate | fMLFK represents a terminal signal, such as from a bacterial source, while IL-8 acts as an intermediary signal from host cells.[1][2] |
| Receptor(s) | Formyl Peptide Receptors (FPRs), primarily FPR1 | CXCR1 and CXCR2 | Both are G-protein coupled receptors (GPCRs).[4][5] |
| Optimal Concentration for Migration | ~0.1 µM | ~0.1 µM - 1 µM | A significant chemotactic response for both is seen at concentrations of ≥0.1 μM.[1] |
| EC50 (NADPH-oxidase activity) | ~20 nM | >100 nM | While not a direct measure of migration, this suggests fMLFK is more potent at inducing a cellular response at lower concentrations.[2] |
| Migration Distance | Equivalent or greater than IL-8 | Generally shorter migration distance compared to fMLFK at optimal concentrations. | In studies with adult human neutrophils, fMLFK induces robust and distant migration.[1] |
| Number of Migrating Cells | High | Lower compared to fMLFK | A greater number of neutrophils typically migrate towards fMLFK.[1] |
| Motility (Chemokinesis) | Induces lower overall motility compared to IL-8 | Induces higher levels of non-directional motility (chemokinesis).[4] | While fMLFK is a more potent director of migration (chemotaxis), IL-8 stimulates greater overall cell movement.[4] |
Signaling Pathways: A Tale of Two Hierarchies
The differential effects of fMLFK and IL-8 on neutrophil migration are rooted in their distinct intracellular signaling cascades. Both chemoattractants bind to G-protein coupled receptors, but the subsequent pathways diverge, establishing a signaling hierarchy that favors fMLFK.
fMLFK Signaling: Binding of fMLFK to FPR1 primarily activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .[3] This pathway is dominant in guiding neutrophils towards their final destination.
IL-8 Signaling: IL-8, upon binding to its receptors CXCR1 and CXCR2, predominantly utilizes the Phosphoinositide 3-Kinase (PI3K)/Akt pathway to mediate chemotaxis.[3]
The Hierarchical Interaction: A crucial aspect of this system is that the fMLFK-activated p38 MAPK pathway actively inhibits the IL-8-mediated PI3K/Akt pathway.[3] This inhibition explains why neutrophils prioritize migration towards an fMLFK gradient, even in the presence of a competing IL-8 gradient. This ensures that neutrophils are not diverted by intermediate inflammatory signals once they have detected a strong, "end-target" signal from a potential pathogen.
Experimental Protocols
Accurate assessment of neutrophil migration requires standardized and well-defined experimental protocols. Below are methodologies for neutrophil isolation and a common chemotaxis assay.
Human Neutrophil Isolation
-
Blood Collection: Draw whole blood from healthy adult donors into heparinized tubes.
-
Dextran (B179266) Sedimentation: Mix the blood with an equal volume of 3% dextran in saline and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully aspirate the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque) and centrifuge at 400 x g for 30 minutes at room temperature.
-
Erythrocyte Lysis: Discard the upper layers and resuspend the granulocyte/erythrocyte pellet. Lyse the remaining red blood cells using a hypotonic lysis buffer.
-
Washing: Wash the purified neutrophils with a suitable buffer (e.g., HBSS) and resuspend at the desired concentration for the assay.
Under-Agarose Chemotaxis Assay
This assay measures the distance and number of neutrophils migrating under an agarose (B213101) gel towards a chemoattractant.
-
Agarose Gel Preparation: Prepare a 1.2% agarose solution in a buffered salt solution with 10% serum. Pour the melted agarose into a petri dish to a depth of 5 mm and allow it to solidify.
-
Well Cutting: Cut a series of three wells in the agarose, each 3.5 mm in diameter and 2.5 mm apart.
-
Cell and Chemoattractant Loading:
-
Load the outer well with 10 µL of the neutrophil suspension (e.g., 1 x 10^7 cells/mL).
-
Load the central well with 10 µL of the chemoattractant (fMLFK or IL-8 at desired concentrations, e.g., 0.1 µM).
-
Load the inner well with buffer as a negative control for random migration.
-
-
Incubation: Incubate the dish at 37°C in a humidified 5% CO2 incubator for 2-3 hours.
-
Cell Fixation and Staining: Fix the cells with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or Diff-Quik).
-
Quantification: Measure the migration distance from the edge of the well towards the chemoattractant under a microscope. The number of migrating cells can also be counted. The chemotactic index can be calculated by dividing the distance migrated towards the chemoattractant by the distance migrated towards the control buffer.
Conclusion
Both fMLFK and IL-8 are effective inducers of neutrophil migration, a critical process in the inflammatory response. However, they exhibit a clear hierarchical relationship in their chemotactic efficacy. fMLFK, acting as an "end-target" chemoattractant through the p38 MAPK pathway, demonstrates a dominant effect in directing neutrophil migration over the "intermediate" chemoattractant IL-8, which signals through the PI3K/Akt pathway. This dominance is attributed to the inhibitory action of the p38 MAPK pathway on the PI3K/Akt cascade. For researchers investigating the intricacies of neutrophil chemotaxis, understanding these differences in potency and signaling is paramount for the accurate design and interpretation of experimental results. This guide provides a foundational comparison to facilitate informed decisions in the study of neutrophil-mediated inflammation and the development of novel immunomodulatory therapies.
References
- 1. Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp0.vanderbilt.edu [wp0.vanderbilt.edu]
- 5. Interleukin 8 Elicits Rapid Physiological Changes in Neutrophils That Are Altered by Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Guide to FPR1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Formyl Peptide Receptor 1 (FPR1) knockout models with alternative methods for validating experimental findings. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows to aid in your research and development endeavors.
Comparing Approaches to Inhibit FPR1 Function
The study of FPR1, a G protein-coupled receptor crucial in innate immunity and inflammation, often requires inhibiting its function to understand its role in various physiological and pathological processes.[1][2] While FPR1 knockout mouse models are a powerful tool, other methods such as pharmacological inhibition and in vitro gene silencing offer distinct advantages and disadvantages.
| Feature | FPR1 Knockout Mice | Pharmacological Inhibition (FPR1 Antagonists) | In Vitro siRNA Knockdown |
| Principle | Germline deletion of the Fpr1 gene, resulting in a complete and systemic absence of the receptor.[3] | Small molecules or peptides that bind to FPR1 and block its activation by agonists.[4][5] | Transient reduction of FPR1 mRNA levels, leading to decreased protein expression in cultured cells.[6][7] |
| Advantages | - Complete and long-term loss of function- High specificity to FPR1- Enables in vivo studies of chronic conditions | - Temporal control over inhibition- Dose-dependent effects can be studied- Applicable to in vivo and in vitro studies- Can be used in human cells/tissues | - Rapid and efficient for in vitro studies- High specificity with proper design- Cost-effective for initial screening |
| Disadvantages | - Potential for developmental compensation- Systemic knockout may have confounding effects- Time-consuming and expensive to generate and maintain | - Potential for off-target effects- Pharmacokinetic and pharmacodynamic variables to consider- May not achieve complete inhibition | - Transient effect- Not suitable for in vivo studies without complex delivery systems- Transfection efficiency can vary |
| Typical Use Case | Definitive in vivo validation of FPR1's role in complex biological processes like inflammation, cancer, and infection.[3][8][9] | In vivo and in vitro studies requiring temporal control of FPR1 inhibition; preclinical drug development.[2][4][10] | Initial screening and mechanistic studies in specific cell types.[6] |
Experimental Data: FPR1 Knockout vs. Wild-Type Models
The following tables summarize quantitative data from studies comparing FPR1 knockout (KO) mice to their wild-type (WT) counterparts in various experimental models.
Inflammation Model: Cigarette Smoke-Induced Airway Inflammation[8]
In this model, mice were exposed to cigarette smoke (CS) to induce airway inflammation. The data below shows the cell counts and cytokine levels in the bronchoalveolar lavage fluid (BALF).
Table 1: Inflammatory Cell Counts in BALF
| Cell Type | WT + CS (cells/mL) | KO + CS (cells/mL) |
| Total Cells | ~4.5 x 10^5 | ~2.5 x 10^5 |
| Neutrophils | ~2.5 x 10^5 | ~1.0 x 10^5 |
| Macrophages | ~1.8 x 10^5 | ~1.4 x 10^5 |
Table 2: Pro-inflammatory Cytokine Levels in BALF
| Cytokine | WT + CS (pg/mL) | KO + CS (pg/mL) |
| IL-1β | ~150 | ~75 |
| IL-6 | ~250 | ~125 |
| TNF-α | ~120 | ~60 |
These results demonstrate that FPR1 knockout significantly attenuates the inflammatory response to cigarette smoke, as evidenced by reduced immune cell infiltration and lower levels of pro-inflammatory cytokines in the airways.[8]
Bacterial Infection Model: Pneumococcal Meningitis[3]
This study investigated the role of FPR1 in host defense against Streptococcus pneumoniae infection in the central nervous system.
Table 3: Bacterial Load and Inflammatory Infiltration
| Parameter | Wild-Type (WT) | FPR1 Knockout (KO) |
| Bacterial Titers (CFU/ml) in Cerebellum | ~10^6 | ~10^8 |
| Meningeal Inflammation Score | 14.8 ± 1.3 | 23.4 ± 1.5 |
The data indicates that FPR1 knockout leads to a higher bacterial burden and more severe meningeal inflammation, suggesting a critical role for FPR1 in controlling bacterial infections in the brain.[3]
Cancer Model: Colorectal Cancer[9]
The impact of FPR1 on tumor development was assessed in a model of inflammation-induced colorectal cancer.
Table 4: Tumor Development
| Parameter | Wild-Type (WT) | FPR1 Knockout (KO) |
| Number of Tumors per Mouse | ~4 | ~8 |
| Tumor Size (mm) | ~2 | ~4 |
These findings suggest that FPR1 plays a protective role in this cancer model, as its absence leads to an increase in both the number and size of tumors.[9]
Signaling Pathways and Experimental Workflows
FPR1 Signaling Pathway
Activation of FPR1 by its ligands, such as N-formyl peptides from bacteria or damaged mitochondria, triggers a cascade of intracellular signaling events that are crucial for leukocyte chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1]
Caption: FPR1 signaling cascade upon ligand binding.
Experimental Workflow: Validating Findings with FPR1 Knockout Mice
The following diagram illustrates a typical experimental workflow for validating a hypothesis using FPR1 knockout mice, from initial in vitro observations to in vivo confirmation.
Caption: Workflow for validating FPR1's role in a disease model.
Experimental Protocols
Generation of FPR1 Knockout Mice
FPR1 knockout mice are typically generated using gene targeting in embryonic stem (ES) cells. A targeting vector is constructed to replace a portion of the Fpr1 gene with a selectable marker, such as a neomycin resistance cassette. This construct is then introduced into ES cells. Cells that have undergone homologous recombination are selected and injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the null allele.[3]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow or peripheral blood of wild-type and FPR1 knockout mice using density gradient centrifugation.
-
Chamber Setup: Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant: Add a chemoattractant, such as fMLP (a potent FPR1 agonist), to the lower chamber.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
-
Quantification: Count the number of neutrophils that have migrated through the membrane to the lower chamber using a microscope or a plate reader-based method.
Measurement of Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
This protocol is used to quantify the levels of inflammatory cytokines in the lungs.
-
BALF Collection: Euthanize the mouse and cannulate the trachea. Instill and aspirate a known volume of sterile saline (e.g., 1 mL) into the lungs two to three times.
-
Sample Processing: Centrifuge the collected BALF to pellet the cells. Collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Use a multiplex bead-based immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the BALF supernatant, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein concentration in the BALF if necessary and compare the levels between wild-type and FPR1 knockout mice.
This guide provides a foundational understanding of the use of FPR1 knockout models and their alternatives. The choice of experimental approach will ultimately depend on the specific research question, available resources, and the desired level of in vivo relevance.
References
- 1. Inhibition of formyl peptide receptor 1 activity suppresses tumorigenicity in vivo and attenuates the invasion and migration of lung adenocarcinoma cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Lack of formyl peptide receptor 1 and 2 leads to more severe inflammation and higher mortality in mice with of pneumococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout or treatment with an antagonist of formyl peptide receptor 1 protects mice from sepsis by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Polymorphism of formyl peptide receptor 1 (FPR1) reduces the therapeutic efficiency and antitumor immunity after neoadjuvant chemoradiotherapy (CCRT) treatment in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Knockout of Formyl Peptide Receptor-1 Attenuates Cigarette Smoke–Induced Airway Inflammation in Mice [frontiersin.org]
- 9. Formyl peptide receptor-1 (FPR1) represses intestinal oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Synthetic fMLFK vs. Bacterially-Derived Peptides in Cellular Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) and various bacterially-derived N-formylated peptides. We will delve into their performance in key cellular activation assays, supported by experimental data, and provide detailed methodologies for the cited experiments. This comparison aims to equip researchers with the necessary information to select the appropriate peptide for their studies on inflammation, innate immunity, and drug discovery targeting formyl peptide receptors.
Introduction to Formyl Peptides and Their Receptors
N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response by recruiting phagocytic leukocytes, such as neutrophils, to sites of bacterial infection or tissue damage.[1] These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2] In humans, there are three main types of FPRs: FPR1, FPR2, and FPR3.[2]
Bacterially-derived peptides, such as the prototypical N-formyl-methionyl-leucyl-phenylalanine (fMLP) from Escherichia coli, are cleavage products of bacterial or mitochondrial proteins.[1][3] Synthetic peptides, like fMLFK, are chemically synthesized analogs designed to probe the structure-activity relationships of FPRs and to develop potential therapeutic agents. The key difference between fMLP and fMLFK is the addition of a positively charged lysine (B10760008) residue at the C-terminus of fMLFK. This seemingly minor modification can significantly influence receptor binding affinity and downstream signaling.
Signaling Pathways of Formyl Peptide Receptors
The binding of a formyl peptide to its receptor, primarily FPR1 or FPR2 on neutrophils, initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family. The dissociation of the G protein into its Gα and Gβγ subunits triggers multiple downstream pathways, including the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways. These signaling cascades ultimately result in various cellular responses critical for the innate immune response, such as chemotaxis, the release of intracellular calcium stores, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[4]
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-Formyl-Met-Leu-Phe-Lys vs. WKYMVM Peptide in Formyl Peptide Receptor (FPR) Activation
A definitive guide for researchers selecting agonists for the study of inflammation, immune response, and cellular chemotaxis.
The Formyl Peptide Receptor (FPR) family, comprising G protein-coupled receptors FPR1, FPR2 (also known as ALX/FPRL1), and FPR3, plays a pivotal role in mediating innate immune responses. These receptors are activated by a diverse array of ligands, including N-formylated peptides from bacteria and mitochondria, as well as synthetic peptides, triggering critical cellular functions such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). The selection of an appropriate agonist is paramount for targeted research into these pathways. This guide provides an objective, data-driven comparison between two commonly used synthetic peptide agonists: N-Formyl-Met-Leu-Phe-Lys (fMLFK) and Trp-Lys-Tyr-Met-Val-D-Met (WKYMVM).
Overview of Peptide Agonists
This compound (fMLFK) is a derivative of the classic FPR1 agonist, N-Formyl-Met-Leu-Phe (fMLF).[1] The addition of a C-terminal lysine (B10760008) residue, which carries a positive charge, significantly modifies its interaction profile with the FPR family. While fMLF preferentially activates FPR1 with high affinity, its potency on FPR2 is substantially lower.[2] Structural studies suggest that FPR2's binding pocket accommodates peptides with C-terminal positive charges more favorably, enhancing the activity of analogs like fMLFK on this receptor subtype.[3]
WKYMVM is a synthetic hexapeptide identified from a peptide library that acts as a potent agonist across the FPR family, though it displays the highest affinity for FPR2.[4][5][6] It is often considered a strong FPR2 agonist, capable of eliciting cellular responses at picomolar concentrations.[4][7] Its D-methionine at the C-terminus contributes to its high potency. WKYMVM is widely utilized to study FPR2-mediated signaling in various physiological and pathological processes, including inflammation, angiogenesis, and neuroprotection.[5][8]
Quantitative Performance Comparison
The selection of an agonist often depends on its potency (EC50) and receptor selectivity. The following table summarizes available experimental data for fMLFK and WKYMVM, highlighting their distinct profiles.
| Peptide | Receptor Target | Assay Type | Cell Type | Potency (EC50) | Reference |
| WKYMVM | FPR1 | Calcium Mobilization | Transfected Cells | ~25 nM | [3] |
| FPR2 | Calcium Mobilization | Transfected HL-60 | 75 pM - 2 nM | [7][9] | |
| FPR3 | Calcium Mobilization | Transfected HL-60 | 3 nM - 80 nM | [7][9] | |
| FPR2 | Chemotaxis | Phagocytes | pM range | [4][6] | |
| FPR1 | Chemotaxis | Murine PMN | ~100 nM (Max response) | [10] | |
| fMLFK | FPR1 & FPR2 | General Activation | - | Potent agonist | [1] |
| FPR2 | General Activation | - | More potent than fMLF | [3] | |
| fMLF (parent) | FPR1 | Binding Affinity (Ki) | - | 38 nM | [11] |
| FPR2 | General Activation | - | ~1000-fold less potent than on FPR1 | [2] |
Note: Direct, side-by-side quantitative data for fMLFK is limited in the literature. Its activity is often described qualitatively in relation to the parent compound, fMLF.
Signaling and Cellular Response
Both fMLFK and WKYMVM activate FPRs, which are coupled to inhibitory G-proteins (Gi). This initiates a canonical signaling cascade leading to various cellular responses.
Upon agonist binding, the Gαi and Gβγ subunits of the G-protein dissociate. The Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 stimulates the release of Ca2+ from intracellular stores, a hallmark of FPR activation.[12] Downstream of this, pathways including Mitogen-Activated Protein Kinase (MAPK)/ERK and PI3K/Akt are activated, culminating in chemotaxis, degranulation, and ROS production via NADPH oxidase.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. WKYMVm | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting a Commercial Supplier of fMLFK
For researchers in immunology, cell biology, and drug development, the N-formyl-Met-Leu-Phe-Lys (fMLFK) peptide is a crucial tool for studying inflammation and chemotaxis. As a potent agonist for the Formyl Peptide Receptor 1 (FPR1), the quality and activity of commercially sourced fMLFK can significantly impact experimental outcomes. This guide provides a framework for comparing fMLFK from different commercial suppliers, offering detailed experimental protocols for head-to-head performance analysis.
While direct comparative studies between suppliers are not readily published, this guide outlines the critical quality attributes to consider and the methods to test them, empowering researchers to make an informed decision based on empirical data.
Key Performance Parameters for Comparison
When evaluating fMLFK from various suppliers, two primary characteristics are paramount: purity and biological activity. The following table should be used to summarize the data obtained from the experimental protocols detailed in this guide.
Table 1: Head-to-Head Comparison of fMLFK from Different Commercial Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Notes |
| Purity (%) | User-determined | User-determined | User-determined | Determined by RP-HPLC |
| Biological Activity (EC₅₀) | User-determined | User-determined | User-determined | Determined by Calcium Mobilization Assay |
| Chemotactic Potency (EC₅₀) | User-determined | User-determined | User-determined | Determined by Chemotaxis Assay |
| Lot-to-Lot Variability | User-determined | User-determined | User-determined | Requires testing of multiple lots |
| Cost per mg | ||||
| Certificate of Analysis Provided | Yes / No | Yes / No | Yes / No |
Experimental Protocols
To obtain the data for the comparison table, the following experimental protocols are recommended.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of synthetic peptides is most commonly determined by RP-HPLC, which separates the target peptide from any impurities generated during synthesis.
Methodology:
-
Sample Preparation: Dissolve the fMLFK powder from each supplier in an appropriate solvent, such as water or a buffer compatible with HPLC, to a final concentration of 1 mg/mL.
-
HPLC System: Use a standard HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 95%) over a set period (e.g., 30 minutes) to elute the peptide and any impurities.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm.
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.
Biological Activity Assessment by Calcium Mobilization Assay
fMLFK binding to its receptor, FPR1, a G-protein coupled receptor, triggers a rapid increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[1]
Methodology:
-
Cell Culture: Use a cell line that expresses FPR1, such as human neutrophils or a transfected cell line (e.g., HEK293-FPR1). Culture the cells to an appropriate density.
-
Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[2]
-
Peptide Preparation: Prepare a series of dilutions of fMLFK from each supplier in a suitable assay buffer.
-
Assay Performance:
-
Establish a baseline fluorescence reading of the dye-loaded cells using a fluorescence plate reader.
-
Add the different concentrations of fMLFK to the cells.
-
Immediately begin kinetic reading of the fluorescence intensity over time (typically for 1-2 minutes).[3]
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the fMLFK concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Chemotaxis Assay
Chemotaxis, or directed cell migration, is a key functional outcome of fMLFK stimulation. This can be quantified using a Boyden chamber or similar migration assay system.[4][5]
Methodology:
-
Cell Preparation: Isolate primary neutrophils or use a migratory cell line (e.g., HL-60 cells differentiated into a neutrophil-like state). Resuspend the cells in an appropriate assay medium.[6]
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add different concentrations of fMLFK from each supplier. Include a negative control (medium alone) and a positive control.
-
Place a porous membrane (e.g., 3-5 µm pore size) over the lower chamber.
-
Add the cell suspension to the upper chamber.[5]
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a suitable dye (e.g., Calcein AM).
-
Quantify the number of migrated cells by counting under a microscope or by measuring the fluorescence of the stained cells.
-
-
Data Analysis: Plot the number of migrated cells against the logarithm of the fMLFK concentration to generate a dose-response curve and determine the EC₅₀ for chemotaxis.
Visualization of Key Pathways and Workflows
To aid in understanding the experimental context, the following diagrams illustrate the fMLFK signaling pathway and a recommended experimental workflow for supplier comparison.
Caption: fMLFK Signaling Pathway via FPR1.
Caption: Experimental Workflow for Comparing fMLFK Suppliers.
By systematically applying these protocols, researchers can generate robust, comparative data to select the fMLFK supplier that provides the most reliable and active peptide for their specific research needs.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. timothyspringer.org [timothyspringer.org]
- 6. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro fMLFK Data with In Vivo Models of Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent synthetic N-formylated peptide analogous to bacterially derived chemoattractants. It serves as a powerful tool in inflammation research, primarily by activating the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor highly expressed on phagocytic leukocytes like neutrophils.[1][2][3][4] Understanding the correlation between its effects in controlled in vitro settings and complex in vivo models is crucial for the development of novel anti-inflammatory therapeutics. This guide provides a comparative overview of fMLFK's performance, supported by experimental data and detailed protocols.
The fMLFK Signaling Cascade
Activation of FPR1 by fMLFK initiates a cascade of intracellular signaling events that govern key neutrophil functions.[1] Upon ligand binding, the receptor-coupled G protein triggers the activation of phospholipase C (PLC), which in turn produces inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6] This leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5][6] Concurrently, FPR1 activation modulates the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK.[1][5][7] These pathways collectively orchestrate cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][5]
Performance in In Vitro Models
In vitro assays are fundamental for dissecting the specific cellular responses to fMLFK. These assays typically utilize isolated neutrophils or neutrophil-like cell lines (e.g., differentiated HL-60 cells) to quantify chemotaxis, oxidative burst, and degranulation.[8]
Table 1: Summary of fMLFK In Vitro Data
| Assay Type | Cell Type | fMLFK Concentration | Key Finding | Reference |
| Chemotaxis | Human Neutrophils | 10 nM - 100 nM | Significant induction of directional migration. | [9][10] |
| Superoxide Production | Human Neutrophils | EC50 ≈ 20 nM | Dose-dependent induction of extracellular ROS. | [7] |
| Degranulation | Human Neutrophils | >10 nM | Release of specific granule markers (e.g., Vitamin B12 binding protein). | [3][11] |
| Calcium Mobilization | FPR-transfected RBL cells | High concentrations | Effective induction of calcium flux. | [2] |
| MAPK Activation | Human Neutrophils | 100 nM | Triggers significant p42/44 (ERK) and p38 MAPK activation. | [7] |
Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay (Transwell®)
This protocol outlines a standard method for assessing neutrophil migration towards an fMLFK gradient.[12]
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a density gradient medium (e.g., Polymorphprep®). Resuspend the purified neutrophils in a buffer containing 5% Bovine Serum Albumin (BSA) to maintain viability.[12]
-
Assay Setup: Place Transwell® inserts (typically with a 3-5 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add medium containing fMLFK (e.g., 10 nM) to the lower chamber of the wells.
-
Cell Seeding: Add the isolated neutrophil suspension to the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 hours to allow for cell migration.[12]
-
Quantification: Discard the insert. Collect the cells that have migrated to the lower chamber. For improved recovery, scrape the bottom of the well.[12] Count the migrated neutrophils using a flow cytometer or a hemocytometer.
-
Analysis: Compare the number of migrated cells in the fMLFK-containing wells to control wells (containing medium only).
Performance in In Vivo Models
In vivo models are essential for evaluating the inflammatory response to fMLFK within a complete biological system. These models demonstrate the translation of cellular chemotaxis to tissue-specific leukocyte infiltration.
Table 2: Summary of fMLFK In Vivo Data
| Model Type | Animal Model | fMLFK Dose | Key Finding | Reference |
| Peritonitis | Mouse | Not specified | Induces influx of leukocytes, particularly neutrophils and monocytes. | [13][14] |
| Leukocyte Chemotaxis | Rat | 0.01 mg | Potent chemoattraction of leukocytes into subcutaneously implanted cotton pellets. | [15] |
| Paw Edema | Mouse (Fpr2-/-) | Not specified | Fpr2 knockout mice show an augmented acute inflammatory response to carrageenan, highlighting the receptor's anti-inflammatory role. | [16] |
| Skin Wound Healing | Mouse | Not specified | Fpr1/Fpr2 are critical first responders, and their absence delays the healing process due to reduced neutrophil accumulation. | [4] |
| Synergistic Inflammation | Mouse | Not specified | Co-administration with LPS synergistically induces inflammation. | [17] |
Experimental Protocol: In Vivo Carrageenan-Induced Peritonitis
This protocol describes a common model to assess the pro-inflammatory effects of chemoattractants and the efficacy of anti-inflammatory agents.[13][14]
-
Animal Model: Use male C57BL/6 mice.
-
Treatment Groups:
-
Control Group: Receives saline injection.
-
Inflammation Group: Receives an intraperitoneal (i.p.) injection of 1 mL of 3% carrageenan solution to induce inflammation.
-
Test Group: Pre-treated with a potential antagonist before carrageenan injection. (This can be adapted to test fMLFK's direct effect by injecting it i.p.).
-
-
Induction: Induce peritonitis via i.p. injection of carrageenan.
-
Sample Collection: After a set time (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile saline or PBS into the peritoneal cavity.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the lavage fluid and perform a differential cell count (neutrophils, monocytes/macrophages) after staining (e.g., with Diff-Quik).
-
Cytokine Analysis: Centrifuge the lavage fluid and measure the concentration of pro-inflammatory cytokines (e.g., IL-1β) in the supernatant using ELISA.
-
Analysis: Compare the total and differential leukocyte counts and cytokine levels between the different treatment groups.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of fMLF-mimicking AApeptides [pubmed.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of neutrophil leukocyte secretory response to fMLP in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial pathogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of fMLFK-Induced Neutrophil Activation: Human vs. Mouse
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the synthetic N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK), and its close analog N-formyl-methionyl-leucyl-phenylalanine (fMLF), on human and mouse neutrophils. Understanding the species-specific responses to this potent chemoattractant is crucial for preclinical research and the development of therapeutics targeting inflammatory pathways. This document summarizes key functional data, outlines experimental methodologies, and visualizes the underlying signaling cascades.
Key Functional Comparisons of fMLF/fMLFK on Human and Mouse Neutrophils
The cellular responses of neutrophils to fMLF/fMLFK, including chemotaxis, degranulation, and superoxide (B77818) production, exhibit notable differences between humans and mice. These distinctions are largely attributed to variations in the expression and affinity of formyl peptide receptors (FPRs).
| Parameter | Human Neutrophils | Mouse Neutrophils |
| Primary Receptors | Primarily high-affinity Formyl Peptide Receptor 1 (FPR1).[1][2] | Express both a high-affinity receptor (Fpr1) and a low-affinity receptor (Fpr2).[3] |
| Chemotactic Response | Monophasic, with optimal migration at nanomolar concentrations of fMLF. | Biphasic chemotactic response to fMLF, with two distinct concentration optima corresponding to the activation of Fpr1 and Fpr2.[3] |
| Superoxide Production (EC50 for fMLF) | Approximately 20 nM.[4] | Data not directly comparable from available literature, but fMLF induces robust superoxide production. |
| Degranulation | fMLF is a potent inducer of degranulation, releasing the contents of azurophilic and specific granules.[5] | fMLF effectively stimulates degranulation, measured by the release of enzymes such as β-glucosaminidase.[6] |
| Key Signaling Pathways | G-protein-coupled activation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs), leading to calcium mobilization and downstream effector functions.[1][4][7] | Similar to humans, involves G-protein-coupled activation of PLC, PI3K, and MAPKs. However, Phospholipase D (PLD) has been shown to be dispensable for fMLF-induced superoxide generation and degranulation.[6][8] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate neutrophil function in response to fMLFK/fMLF are provided below.
Neutrophil Isolation
-
Human Neutrophils: Neutrophils are typically isolated from peripheral blood of healthy donors using density gradient centrifugation over Ficoll-Paque or Polymorphprep.[9][10] Residual red blood cells are removed by hypotonic lysis.[10][11]
-
Mouse Neutrophils: Mouse neutrophils can be elicited in the peritoneal cavity by injection of a sterile irritant like thioglycollate broth, followed by peritoneal lavage. Bone marrow neutrophils are another common source.
Chemotaxis Assay (Transwell/Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Setup: A multi-well plate with transwell inserts containing a porous membrane (typically 3-5 µm pore size for neutrophils) is used.[12]
-
Chemoattractant: The lower chamber is filled with medium containing the desired concentration of fMLFK/fMLF.[12]
-
Cell Seeding: Isolated neutrophils are resuspended in medium and added to the upper chamber of the transwell insert.[12]
-
Incubation: The plate is incubated at 37°C in a humidified CO₂ incubator for 1.5 to 3 hours to allow for cell migration.[12]
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by direct cell counting with a hemocytometer, an automated cell counter, or by lysing the cells and measuring a cellular component like ATP.[12]
Superoxide Production Assay
This assay measures the production of reactive oxygen species (ROS), a key function of activated neutrophils.
-
Human Neutrophils (Isoluminol-Enhanced Chemiluminescence):
-
Mouse Neutrophils (Cytochrome c Reduction):
-
Neutrophils are suspended in a buffer containing cytochrome c.[6]
-
Cells are primed with cytochalasin B for 5 minutes at 37°C.[6]
-
fMLFK/fMLF is added to stimulate the cells for a defined period (e.g., 10 minutes).[6]
-
The reaction is stopped by placing the samples on ice.[6]
-
After centrifugation, the amount of reduced cytochrome c in the supernatant is measured spectrophotometrically at 550 nm.[6]
-
Degranulation Assay
This assay quantifies the release of granular contents from activated neutrophils.
-
Stimulation: Isolated neutrophils are primed with cytochalasin B and then stimulated with fMLFK/fMLF for a specific time.[6]
-
Separation: The reaction is stopped by centrifugation to pellet the cells.[6]
-
Quantification: The supernatant is collected, and the activity of a granule-specific enzyme is measured.
-
The cell pellet is lysed to measure the total cellular enzyme activity, and the percentage of released enzyme is calculated.[6]
Signaling Pathways
The binding of fMLFK/fMLF to its G-protein coupled receptor (GPCR) on the neutrophil surface initiates a cascade of intracellular signaling events. While the core pathways are conserved between humans and mice, some differences have been identified.
fMLFK Signaling in Human Neutrophils
In human neutrophils, fMLF binding to FPR1 leads to the dissociation of the G-protein subunits.[2] The βγ subunits activate PLC, which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[1] These events, along with the activation of PI3K and MAPK pathways (including p38 and ERK), orchestrate the various cellular responses.[4][7][13]
fMLFK Signaling in Mouse Neutrophils
The signaling cascade in mouse neutrophils is largely similar, involving PLC, PI3K, and MAPKs.[6] A key distinction is that Phospholipase D (PLD), which was once thought to be critical, has been shown to be dispensable for fMLF-induced superoxide generation and degranulation in mouse neutrophils.[6][8] The activation of both high- and low-affinity FPRs (Fpr1 and Fpr2) adds another layer of complexity to the signaling and functional outcomes in mice.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human immunoglobulin G potentiates superoxide production induced by chemotactic peptides and causes degranulation in isolated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of human neutrophils with formyl-methionyl-leucyl-phenylalanine induces tyrosine phosphorylation and activation of two distinct mitogen-activated protein-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of N-formyl-methionyl-leucyl-phenylalanine-induced superoxide generation and degranulation in mouse neutrophils: phospholipase D is dispensable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel fMLFK-based Therapeutic Agent for Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a novel N-formyl-Met-Leu-Phe-Lys (fMLFK)-based therapeutic agent, designated "Agent X," a potent and selective agonist for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor that plays a critical role in the innate immune response, primarily by mediating the chemotaxis of phagocytic leukocytes to sites of bacterial infection and tissue injury.[1][2] The activation of FPR1 by agonists like Agent X can modulate inflammatory responses, making it a promising target for novel anti-inflammatory therapies.[3][4]
This document presents a comparative analysis of Agent X against other known FPR agonists and antagonists, supported by experimental data from key in vitro assays. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to facilitate a thorough understanding of its mechanism of action and therapeutic potential.
Mechanism of Action: FPR1 Signaling
Agent X, like its parent compound fMLFK, selectively binds to and activates FPR1. This initiates a cascade of intracellular signaling events crucial for neutrophil activation, including chemotaxis, superoxide (B77818) production, and the release of inflammatory mediators.[1] The binding of Agent X to FPR1, a G protein-coupled receptor, triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events, along with the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, culminate in various cellular responses.[1][5]
Comparative In Vitro Efficacy
The following tables summarize the comparative performance of Agent X against other known FPR modulators in key functional assays.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target(s) | Assay Type | EC50 / IC50 (nM) | Reference(s) |
| Agent X (Novel fMLFK-based) | FPR1 (Agonist) | Ca²⁺ Mobilization | ~3.0 | - |
| fMLFK | FPR1 (Agonist) | Ca²⁺ Mobilization | 3.5 | [4] |
| fMLF | FPR1 (Agonist) | Ca²⁺ Mobilization | ~20 | [6] |
| WKYMVm | FPR1/FPR2/FPR3 (Agonist) | Ca²⁺ Mobilization | 0.075 (FPR2), 3 (FPR3) | [7] |
| MMK-1 | FPR2 (Agonist) | Ca²⁺ Mobilization | <2 | [8][9] |
| Boc-MLF | FPR1 (Antagonist) | Superoxide Production | 630 | [10] |
| Cyclosporin (B1163) H | FPR1 (Antagonist) | NADPH Oxidase Activity | 472 | [11] |
Table 2: Functional Cellular Responses
| Compound | Assay | Endpoint | Result | Reference(s) |
| Agent X (Novel fMLFK-based) | Neutrophil Chemotaxis | Cell Migration | Potent induction | - |
| fMLF | Neutrophil Chemotaxis | Cell Migration | Potent induction | [12] |
| WKYMVm | Neutrophil Chemotaxis | Cell Migration | Induces migration | [7] |
| Agent X (Novel fMLFK-based) | Superoxide Production | ROS Generation | Robust activation | - |
| fMLF | Superoxide Production | ROS Generation | Induces production | [13] |
| MMK-1 | Superoxide Production | ROS Generation | Activates NADPH-oxidase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Preparation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype. These cells are then transfected to express human FPR1.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation in a buffer solution.[14]
-
Washing: After incubation, the cells are washed to remove any extracellular dye.
-
Compound Addition: The cells are placed in a microplate reader, and varying concentrations of Agent X or other test compounds are added.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately after compound addition and monitored over time. An increase in fluorescence indicates a rise in intracellular calcium.[12][14]
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that elicits a half-maximal response) is calculated.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of neutrophils.
Protocol:
-
Neutrophil Isolation: Primary human neutrophils are isolated from fresh whole blood using density gradient centrifugation.[15]
-
Boyden Chamber Assay: A Boyden chamber or a similar transwell system with a porous membrane is used.[15]
-
Chemoattractant Loading: A solution containing Agent X or a control chemoattractant (e.g., fMLF) is added to the lower chamber of the Boyden apparatus.
-
Cell Seeding: A suspension of isolated neutrophils is added to the upper chamber.
-
Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified, typically by microscopy after staining or by using a cell viability assay.[15]
Superoxide Production Assay
This assay measures the production of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), by activated neutrophils, a key event in the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. WKYMVm | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking fMLFK: A Comparative Guide to Novel Chemoattractants for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of the novel chemoattractant fMLFK against other well-established and emerging chemotactic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the intricate signaling pathways involved in neutrophil activation and migration.
Introduction to fMLFK and Chemoattractant Benchmarking
N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic peptide that has garnered significant interest in the field of immunology and inflammation research. As a potent chemoattractant, it primarily targets the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) expressed on the surface of phagocytic leukocytes, such as neutrophils. Understanding the comparative efficacy and signaling dynamics of fMLFK is crucial for its potential application in therapeutic interventions targeting inflammatory responses and immune modulation.
This guide benchmarks fMLFK against a panel of other chemoattractants, including the classic bacterial peptide fMLP, the synthetic peptide WKYMVm, and other endogenous mediators like complement component C5a and the lipid mediator leukotriene B4 (LTB4).
Quantitative Performance Comparison
The following tables summarize the half-maximal effective concentration (EC50) and binding affinity (Kd) for various chemoattractants across different functional assays in human neutrophils. Lower EC50 and Kd values indicate higher potency and binding affinity, respectively.
Table 1: Chemotactic Potency of Various Chemoattractants
| Chemoattractant | Target Receptor(s) | Chemotaxis EC50 (nM) | Cell Type |
| fMLFK | FPR2 > FPR1 | Not explicitly reported for chemotaxis, but potent in calcium flux (EC50 = 86 nM) | Human Neutrophils |
| fMLP | FPR1 > FPR2 | ~1-10 | Human Neutrophils |
| WKYMVm | FPR1, FPR2/ALX | ~0.1-1 | Human Neutrophils |
| C5a | C5aR | ~1-10 | Human Neutrophils |
| LTB4 | BLT1 | ~1-10 | Human Neutrophils |
| IL-8 (CXCL8) | CXCR1, CXCR2 | ~1-10 | Human Neutrophils |
Table 2: Receptor Binding Affinity of Various Chemoattractants
| Chemoattractant | Receptor | Binding Affinity (Kd) (nM) | Cell Type/System |
| fMLFK | FPR2 | High affinity (specific value not consistently reported) | Transfected cells |
| fMLP | FPR1 | ~1-25 | Human Neutrophils |
| fMLP | FPR2 | ~430-5000 | Transfected cells |
| WKYMVm | FPR2/ALX | ~0.8 | Transfected cells |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a widely used method for quantifying the chemotactic response of neutrophils.[1][2][3][4]
a. Cell Preparation:
-
Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA), at a concentration of 1-2 x 10^6 cells/mL.
b. Assay Setup:
-
Use a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant solutions (e.g., fMLFK, fMLP, WKYMVm) at various concentrations to the lower wells. Use buffer alone as a negative control.
-
Add the neutrophil suspension to the upper wells.
c. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
d. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain it (e.g., with Wright-Giemsa stain).
-
Count the number of neutrophils that have migrated through the membrane to the lower side using a light microscope.
-
Alternatively, quantify migrated cells by lysing the cells on the lower side of the membrane and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux, a key second messenger in chemoattractant signaling.[5][6][7]
a. Cell Preparation and Dye Loading:
-
Isolate neutrophils as described above.
-
Resuspend neutrophils in a calcium-free buffer and incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at 1-5 µM for 30-45 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
Wash the cells to remove extracellular dye and resuspend them in a buffer containing calcium.
b. Fluorescence Measurement:
-
Use a fluorescence spectrophotometer or a plate reader equipped with a dual-excitation wavelength system.
-
Measure the baseline fluorescence of the cell suspension.
-
Add the chemoattractant at the desired concentration and continuously record the fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) is measured.
c. Data Analysis:
-
The change in the fluorescence ratio over time reflects the change in intracellular calcium concentration.
-
Calculate the peak increase in the fluorescence ratio to determine the magnitude of the calcium response.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a chemoattractant for its receptor.
a. Membrane Preparation (Optional):
-
For a more purified system, cell membranes can be prepared from neutrophils or receptor-transfected cells by homogenization and centrifugation.
b. Binding Reaction:
-
In a multi-well plate, incubate a constant concentration of a radiolabeled or fluorescently-labeled ligand of known high affinity for the receptor (e.g., [3H]fMLP for FPR1) with either whole cells or cell membranes.
-
Add increasing concentrations of the unlabeled competitor chemoattractant (e.g., fMLFK).
c. Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound ligand from the free ligand by vacuum filtration through a glass fiber filter, which traps the cells or membranes.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
d. Quantification:
-
Measure the radioactivity or fluorescence of the filters using a scintillation counter or a fluorescence plate reader, respectively.
e. Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled competitor.
-
Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the binding affinity of the competitor ligand.
Signaling Pathways and Visualizations
Chemoattractants initiate a cascade of intracellular signaling events upon binding to their respective GPCRs. While there are commonalities, the specific receptor engaged can lead to nuanced differences in the downstream pathways.
fMLFK and FPR2 Signaling
fMLFK preferentially binds to FPR2, which, like other formyl peptide receptors, couples to inhibitory G-proteins (Gαi). This initiates a signaling cascade that leads to neutrophil polarization, chemotaxis, and effector functions.
Caption: fMLFK signaling through the FPR2 receptor.
General Experimental Workflow for Chemoattractant Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different chemoattractants.
Caption: Workflow for comparing chemoattractants.
Conclusion
fMLFK stands out as a potent chemoattractant with a preferential affinity for the FPR2 receptor. This characteristic distinguishes it from fMLP, which primarily targets FPR1. The data and protocols presented in this guide provide a solid foundation for researchers to conduct their own benchmarking studies. A thorough understanding of the subtle yet significant differences in potency, affinity, and signaling pathways elicited by fMLFK and other novel chemoattractants is essential for advancing our knowledge of inflammatory processes and for the development of targeted immunomodulatory therapies. Further head-to-head comparative studies are warranted to fully elucidate the unique therapeutic potential of fMLFK.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Formyl-Met-Leu-Phe-Lys: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents like N-Formyl-Met-Leu-Phe-Lys (fMLFK) are paramount for ensuring a safe and compliant work environment. While specific disposal protocols for every research peptide are not always available, this guide provides a comprehensive, step-by-step approach to the proper disposal of fMLFK, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although this compound is not classified as an acutely hazardous substance, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.
Disposal of Liquid Waste
Liquid waste includes solutions containing fMLFK, such as experimental buffers or reaction mixtures.
Method 1: Chemical Inactivation
-
Preparation: In a designated chemical fume hood, select an appropriate inactivation solution. Common choices include a 10% bleach solution, 1 M hydrochloric acid (HCl), or 1 M sodium hydroxide (B78521) (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the inactivating agent.
-
Inactivation: Allow the mixture to react for a sufficient time to ensure complete degradation of the peptide. A minimum of 30 minutes is recommended for bleach solutions, while a minimum of 24 hours may be necessary for acid or base hydrolysis.[1]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal.[1]
-
For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide.
-
For basic solutions, add a weak acid.
-
Always monitor the pH during neutralization.
-
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the contents (e.g., "Neutralized this compound solution"), and the date of accumulation.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Disposal of Solid Waste
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and other contaminated labware.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal.
For Empty Vials:
-
Rinsing: Thoroughly rinse the empty vial with an appropriate solvent (e.g., ethanol, DMSO) at least three times.
-
Rinsate Collection: Collect the rinsate as chemical waste and manage it according to the liquid waste disposal procedures described above.
-
Vial Disposal: Deface the original label on the vial. The rinsed container may then be disposed of as regular laboratory glass or plastic waste, pending institutional policy.
General Recommendations for Peptide Inactivation
The following table summarizes general recommendations for the chemical inactivation of peptide waste in a laboratory setting.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling N-Formyl-Met-Leu-Phe-Lys
For researchers, scientists, and drug development professionals, the safe and effective handling of research compounds is paramount. This guide provides essential, immediate safety and logistical information for the chemotactic peptide N-Formyl-Met-Leu-Phe-Lys, including operational and disposal plans to ensure a secure laboratory environment.
While specific toxicological properties of this compound may not be extensively documented, it is prudent to treat it as a potentially hazardous substance.[1] This necessitates careful handling to prevent unintended exposure and to maintain the integrity of your research.[2][3] All personnel must be trained on the potential hazards and the procedures outlined in this document before commencing any work.
Operational Plan: From Receipt to Experiment
A structured approach to handling this compound minimizes risks and ensures experimental consistency. Always work in a designated area and use sterile equipment to avoid cross-contamination.[4]
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
The lyophilized peptide should be stored at -20°C for long-term stability.[5]
-
Clearly label all containers with the peptide name, concentration, preparation date, and "For Research Use Only."[3][4]
2. Reconstitution and Aliquoting:
-
Before opening the vial, review the product's Safety Data Sheet (SDS) for specific handling instructions.[4]
-
Reconstitution should be performed in a designated clean area, such as a laminar flow hood, to maintain sterility.
-
N-Formyl-Met-Leu-Phe, a related peptide, is soluble in organic solvents like DMSO and ethanol.[5] Prepare a stock solution by dissolving the peptide in an appropriate solvent.
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the stock solution into smaller, single-use volumes for storage.[3]
3. Experimental Use:
-
When preparing working solutions, further dilutions can be made in aqueous buffers or isotonic saline.[5]
-
Ensure that the final concentration of any organic solvent is insignificant, as it may have physiological effects.[5]
-
Always wear the appropriate Personal Protective Equipment (PPE) during handling and experimentation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound at various stages.
| Stage of Handling | Recommended Personal Protective Equipment |
| Receiving and Storage | Laboratory coat, safety glasses, and nitrile gloves. |
| Reconstitution and Aliquoting | Laboratory coat, chemical safety goggles, and nitrile gloves. Work in a chemical fume hood or biosafety cabinet is recommended to prevent inhalation of the lyophilized powder. |
| Experimental Use | Laboratory coat, safety glasses or goggles, and nitrile gloves.[2] |
| Spill Cleanup | Two pairs of nitrile gloves, disposable gown, safety goggles, and a face shield. For larger spills, a respirator may be necessary. |
| Waste Disposal | Laboratory coat, chemical safety goggles, and heavy-duty nitrile or butyl rubber gloves. |
Disposal Plan: Managing Peptide Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and potential biological effects.[2] Never dispose of peptide waste in the regular trash or down the drain.[3][4]
1. Waste Segregation:
-
All materials that have come into contact with the peptide, including vials, pipette tips, gloves, and other contaminated labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]
2. Liquid Waste:
-
Aqueous solutions containing the peptide should be collected in a specific, sealed hazardous waste container.
-
For solutions containing organic solvents, collect them in a separate, compatible hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.[2]
-
Chemical inactivation using a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) with a contact time of at least 30 minutes can be an effective decontamination method for some peptide solutions before disposal, but always consult your institution's guidelines.[2]
3. Solid Waste:
-
Contaminated solid waste such as pipette tips, tubes, and vials should be placed in a designated hazardous waste container.[1]
-
Sharps, such as needles and syringes, must be disposed of in a puncture-resistant sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[2]
4. Institutional Protocols:
-
All waste disposal must comply with local, state, and federal regulations.[4]
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the proper collection, storage, and disposal of all hazardous waste.[1][4]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
